molecular formula C5H3BrOS B032767 4-Bromothiophene-3-carbaldehyde CAS No. 18791-78-1

4-Bromothiophene-3-carbaldehyde

货号: B032767
CAS 编号: 18791-78-1
分子量: 191.05 g/mol
InChI 键: ZDVHJQOCVBTMOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromothiophene-3-carbaldehyde is a versatile and high-value heteroaromatic building block extensively used in organic synthesis and drug discovery. Its structure features two highly reactive and orthogonal functional groups: a bromine substituent and an aldehyde group, both on an electron-rich thiophene scaffold. The bromine atom makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the facile introduction of complex substituents at the 4-position of the thiophene ring. Concurrently, the aldehyde group at the 3-position is a pivotal handle for further derivatization, readily undergoing condensation reactions to form imines (Schiff bases) or undergoing reductive amination to introduce amine functionalities, or serving as a precursor for reduction to alcohols or oxidation to carboxylic acids.

属性

IUPAC Name

4-bromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVHJQOCVBTMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377358
Record name 4-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-78-1
Record name 4-Bromo-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiophene-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Bromothiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromothiophene-3-carbaldehyde is a pivotal heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and material science. Its unique substitution pattern—an aldehyde at the 3-position and a bromine atom at the 4-position—provides two distinct reactive sites for sequential and regioselective functionalization. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this versatile intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the available routes. The content is tailored for researchers, chemists, and professionals engaged in drug discovery and development, offering practical insights to inform experimental design and execution.

Introduction: The Strategic Importance of this compound

Thiophene derivatives are a cornerstone of modern heterocyclic chemistry, renowned for their broad applications.[1] Specifically, halogenated thiophenes serve as crucial intermediates for creating more complex molecular architectures. This compound (CAS No. 18791-78-1) has emerged as a compound of significant interest due to its utility as a precursor for a variety of value-added molecules.[1][2]

The aldehyde group at the C-3 position is amenable to a wide range of transformations, including nucleophilic additions, condensations, and oxidations. Simultaneously, the bromine atom at the C-4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, as well as lithiation-based substitutions. This dual reactivity allows for the construction of diverse molecular scaffolds. Derivatives of this compound have demonstrated promising biological activities, including antibacterial properties, and are integral to the synthesis of novel electronic materials and conductive polymers.[1][3]

This guide will focus on two principal and field-proven synthetic strategies:

  • Route A: Formylation of 3,4-Dibromothiophene via Lithium-Halogen Exchange. This organometallic approach offers a regioselective pathway starting from a readily available dibrominated precursor.

  • Route B: Direct Bromination of Thiophene-3-carbaldehyde. This electrophilic aromatic substitution method provides a more direct, albeit potentially less selective, route.

A thorough understanding of these methods is essential for any scientist aiming to leverage the synthetic potential of this key intermediate.

Synthetic Methodologies: A Comparative Overview

The selection of a synthetic route to this compound is often dictated by factors such as starting material availability, desired scale, and tolerance of functional groups in more complex substrates.

Route A: Organometallic Approach via Lithiation of 3,4-Dibromothiophene

This method is predicated on the selective lithium-halogen exchange at one of the bromine atoms of 3,4-dibromothiophene, followed by quenching the resulting organolithium species with an appropriate formylating agent, typically N,N-dimethylformamide (DMF).[1]

Mechanism: The reaction proceeds through a lithium-halogen exchange, a process driven by the formation of a more stable organolithium species.[4] The use of a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) facilitates the selective removal of one bromine atom. The resulting 4-bromo-3-thienyllithium is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate then collapses upon aqueous workup to yield the final aldehyde product.

Caption: Mechanism of this compound synthesis via lithiation.

Advantages:

  • High Regioselectivity: The formyl group is introduced specifically at the 3-position.

  • Versatility: The organolithium intermediate can be trapped with various electrophiles, not just DMF.

Disadvantages:

  • Strictly Anhydrous and Inert Conditions: Organolithium reagents are highly sensitive to moisture and oxygen.[4]

  • Cryogenic Temperatures: Requires specialized equipment to maintain low reaction temperatures.

  • Multi-step Precursor Synthesis: The starting material, 3,4-dibromothiophene, often needs to be synthesized from tetrabromothiophene.[5]

Route B: Electrophilic Bromination of Thiophene-3-carbaldehyde

A more direct approach involves the electrophilic bromination of commercially available thiophene-3-carbaldehyde.[1] This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.

Mechanism: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The aldehyde group is a deactivating, meta-directing group. However, in the case of thiophene, the sulfur atom's activating and ortho-, para-directing influence dominates, directing the incoming electrophile (Br+) to the positions adjacent (2 and 4) and opposite (5) to the sulfur atom. The steric hindrance and electronic deactivation from the aldehyde at C3 favor bromination at the C4 and C5 positions. Careful control of reaction conditions is necessary to achieve selectivity for the 4-position.

Caption: General workflow for the electrophilic bromination of thiophene-3-carbaldehyde.

Advantages:

  • Fewer Steps: Potentially a one-step synthesis from a commercially available starting material.

  • Milder Conditions: Does not typically require cryogenic temperatures or strictly inert atmospheres.

Disadvantages:

  • Mixture of Isomers: Can lead to the formation of other brominated isomers, necessitating careful purification.

  • Lower Regioselectivity: Achieving high selectivity for the 4-position can be challenging.

Experimental Protocols

Protocol for Route A: Lithiation of 3,4-Dibromothiophene

This protocol is adapted from established procedures for lithium-halogen exchange on bromothiophenes.[1][4]

Materials:

  • 3,4-Dibromothiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Septa

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Magnetic stirrer

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

  • Initial Charging: Charge the flask with 3,4-dibromothiophene (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 eq) dropwise via syringe over 15-20 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Formylation: Slowly add anhydrous DMF (1.2 eq) to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol for Route B: Bromination of Thiophene-3-carbaldehyde

This is a representative procedure based on standard electrophilic bromination methods.[6]

Materials:

  • Thiophene-3-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetic acid or Chloroform

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-3-carbaldehyde (1.0 eq) in a suitable solvent like acetic acid or chloroform.

  • Addition of Brominating Agent: Add NBS (1.0-1.1 eq) portion-wise to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the mixture at room temperature (or gentle heating, e.g., 50 °C, if necessary) for several hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the starting material is consumed, cool the reaction mixture and quench by adding a saturated solution of NaHCO₃ until effervescence ceases. Extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent via rotary evaporation. The crude product will likely be a mixture of isomers. Purify carefully by column chromatography to isolate the desired this compound.

Data Summary and Characterization

PropertyValueSource
CAS Number 18791-78-1[1][7]
Molecular Formula C₅H₃BrOS[1][7]
Molecular Weight 191.05 g/mol [1][7]
Appearance Light yellow to orange clear liquid or solid[1]
Boiling Point ~120 °C[1]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substituents.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl (C=O) stretching frequency, typically around 1680-1700 cm⁻¹.[8]

Conclusion and Future Outlook

Both the organometallic and electrophilic substitution routes offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis. The lithiation of 3,4-dibromothiophene provides a highly regioselective but technically demanding route, while the direct bromination of thiophene-3-carbaldehyde is more straightforward but may require more extensive purification.

As a versatile building block, this compound will continue to be a valuable tool for chemists in academia and industry. Its ability to undergo orthogonal functionalization makes it an ideal starting point for the synthesis of complex thiophene-based molecules with applications ranging from pharmaceuticals to organic electronics.[1][3] Further research into catalytic and more sustainable methods for its synthesis represents an ongoing area of interest in the field.

References

  • Bar, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021, M1289. [Link]

  • PubChem. 4-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • PubChem. 4-Bromothiophene-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. [Link]

  • Organic Syntheses. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. 3-bromothiophene. [Link]

  • Ali, S., et al. (2013). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 18(12), 14711-14725. [Link]

  • Bar, S. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021, M1289. [Link]

  • Gronowitz, S. & Raznikiewicz, T. (1961). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 15, 200-201. [Link]

Sources

physicochemical properties of 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromothiophene-3-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 18791-78-1) is a pivotal heterocyclic compound that has garnered substantial interest across diverse scientific fields.[1][2][3] Its unique molecular architecture, featuring a thiophene ring functionalized with both a bromine atom and an aldehyde group, renders it an exceptionally versatile building block in organic synthesis, materials science, and pharmaceutical development.[1][4] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Structure

This compound is systematically named this compound.[2] It is also known by synonyms such as 4-Bromo-3-thiophenecarboxaldehyde and 3-Bromo-4-formylthiophene.[2]

  • Molecular Formula: C₅H₃BrOS[1][2]

  • Molecular Weight: 191.05 g/mol [1][2]

  • CAS Number: 18791-78-1[1][2]

The structure consists of a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom.[1] An aldehyde group (-CHO) is attached at the 3-position, and a bromine atom is at the 4-position.[1] This arrangement of functional groups is key to its reactivity.[1][4]

molecular_structure cluster_thiophene C1 C C2 C C1->C2 Br Br C1->Br S S C2->S C3 C C4 C C3->C4 C4->C1 CHO CHO C4->CHO S->C3

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is critical for its proper handling, storage, and use in experimental setups.

PropertyValueSource(s)
Appearance Light yellow to orange clear liquid or solid[1][5]
Boiling Point 120 °C at 13 mmHg; 96 °C at 5 mmHg[1]
Density 1.789 g/cm³ at 20°C[1]
Refractive Index 1.63 at 20°C[1]
Flash Point 98 °C[1]
Solubility Soluble in organic solvents such as diethyl ether.[1]
Storage Conditions Store under an inert atmosphere (N₂/Ar) at 2-8°C, protected from light and air.[1][5][1][5]

The compound's sensitivity to light and air necessitates storage under inert gas conditions to prevent degradation.[1]

Synthesis and Reactivity

The dual functionality of this compound dictates its chemical behavior. The aldehyde group is susceptible to nucleophilic addition, while the carbon-bromine bond is reactive in substitution and cross-coupling reactions.[1][4]

Synthetic Pathways

Established methods for synthesizing this compound offer good yield and control.

  • Regioselective Bromination: This common route involves the bromination of thiophene-3-carbaldehyde using reagents like N-bromosuccinimide (NBS) with a catalyst.[1] The choice of catalyst and reaction conditions is crucial for achieving selective bromination at the 4-position.

  • Halogen-Metal Exchange: A preferred method for higher control involves treating 3,4-dibromothiophene with a strong organolithium base (e.g., n-butyllithium) at low temperatures.[4] This is followed by quenching with an electrophile like dimethylformamide (DMF) to introduce the aldehyde group.[1][4]

synthesis_workflow start 3,4-Dibromothiophene step1 React with n-Butyllithium (Halogen-Metal Exchange at low temp) start->step1 intermediate Lithium Intermediate step1->intermediate step2 Quench with Dimethylformamide (DMF) intermediate->step2 product This compound step2->product

Caption: Halogen-Metal Exchange Synthesis Workflow.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol is a self-validating system, where successful execution yields the target compound verifiable by standard analytical techniques.

  • Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 3,4-dibromothiophene in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

  • Lithiation: Slowly add one equivalent of n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes. The causality here is that the lower temperature prevents side reactions and favors selective monolithiation.

  • Formylation: Add one equivalent of anhydrous dimethylformamide (DMF) dropwise. The reaction is highly exothermic; careful addition is critical.

  • Quenching & Extraction: After stirring for 1-2 hours, allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable intermediate in several high-tech fields.

  • Organic Synthesis: It serves as a precursor for a wide array of complex heterocyclic compounds.[1] For instance, it is used to synthesize thienopyridinones and thienopyranones through condensation and cyclization reactions.[1]

  • Materials Science: As a thiophene derivative, it is a key building block for organic electronic materials, including conductive polymers and materials for dye-sensitized solar cells (DSSCs).[1] Its derivatives can be used to create polymers with enhanced light-harvesting capabilities in the near-infrared (NIR) spectrum.[1]

  • Pharmaceuticals: Derivatives of this compound have demonstrated significant biological activities.[1] Arylthiophene carbaldehydes synthesized from this precursor have shown potent antibacterial activity against pathogens like Pseudomonas aeruginosa and also possess nitric oxide scavenging properties.[1]

Spectral Data

While detailed spectra are best obtained from dedicated databases, the expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aldehyde proton (around 9-10 ppm) and the two protons on the thiophene ring, with their chemical shifts and coupling constants being indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the aldehyde (typically >180 ppm) and the four carbons of the thiophene ring.

  • IR Spectroscopy: The infrared spectrum would prominently feature a strong absorption band for the C=O stretch of the aldehyde group (around 1680-1700 cm⁻¹) and bands corresponding to the C-H and C=C stretching of the aromatic ring. Spectral data for this compound and its isomers can be found in resources like PubChem and ChemicalBook.[3]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification

The compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

Precautionary Measures
  • Handling: Use only in a well-ventilated area or outdoors.[6] Avoid breathing dust, fumes, or vapors.[6] Wash hands and any exposed skin thoroughly after handling.[6] Wear protective gloves, clothing, and eye/face protection.[6]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It should be stored locked up.[6]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell.[7] Rinse mouth.[7]

    • If on Skin: Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice.[6]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6] If eye irritation persists, seek medical attention.[6]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists and material scientists. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical intermediate safely and effectively.

References

  • This compound: A Versatile Building Block for Innov
  • Buy this compound (EVT-327084) | 18791-78-1. EvitaChem. (URL: )
  • 4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207. PubChem. (URL: [Link])

  • Safety Data Sheet for 5-bromothiophene-3-carbaldehyde. AK Scientific, Inc. (URL: )
  • 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. PubChem. (URL: [Link])

  • SAFETY DATA SHEET - 4-Bromothiophene-2-carboxaldehyde. Thermo Fisher Scientific. (URL: )

Sources

4-Bromothiophene-3-carbaldehyde CAS number 18791-78-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromothiophene-3-carbaldehyde (CAS: 18791-78-1): Synthesis, Reactivity, and Applications

Abstract

This compound (CAS No. 18791-78-1) is a strategically important heterocyclic building block in modern organic chemistry. Its structure, featuring a thiophene ring functionalized with both an aldehyde and a bromine atom at adjacent positions, provides a unique platform for divergent synthesis. The aldehyde group serves as a handle for nucleophilic additions and condensations, while the carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally valuable precursor for the synthesis of complex molecules in the pharmaceutical and material science sectors.[1] Derivatives have demonstrated significant biological activities, including antibacterial properties, and are integral to the development of advanced organic electronic materials.[2] This guide provides a comprehensive overview of its physicochemical properties, proven synthesis protocols, key reactive pathways, and principal applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Profile

This compound is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The bromine at the 4-position and the formyl (aldehyde) group at the 3-position create a molecule with distinct electronic and steric properties that govern its reactivity.[1] The compound is typically a light yellow to orange liquid or solid and is known to be sensitive to light and air, necessitating careful storage and handling.[3]

PropertyValueSource(s)
CAS Number 18791-78-1[4]
Molecular Formula C₅H₃BrOS[4]
Molecular Weight 191.05 g/mol [4]
IUPAC Name This compound
Synonyms 4-Bromo-3-thiophenecarboxaldehyde, 3-Bromo-4-formylthiophene
Appearance Light yellow to orange clear liquid or solid
Boiling Point 120 °C; 237.9 °C at 760 mmHg[5]
Refractive Index ~1.63[3][5]
Storage Conditions 2-8°C, Inert atmosphere, Keep in a dark place[5]
Sensitivity Air and Light Sensitive[3]

Synthesis Strategies: A Tale of Two Routes

The preparation of this compound is primarily achieved through two well-established methodologies: direct bromination of a precursor or a more controlled metal-halogen exchange followed by formylation. The choice of method often depends on the availability of starting materials, desired scale, and control over regioselectivity.

  • Route A: Electrophilic Bromination: This approach involves the direct bromination of thiophene-3-carbaldehyde using reagents like N-bromosuccinimide (NBS) or elemental bromine. While conceptually straightforward, this reaction can sometimes lead to mixtures of products or over-bromination if conditions are not meticulously controlled. The directing effects of the aldehyde and the inherent reactivity of the thiophene ring must be carefully considered.

  • Route B: Ortho-Metalation and Formylation: A more regioselective and often higher-yielding approach involves a halogen-metal exchange reaction.[1] This strategy typically starts with 3,4-dibromothiophene. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C) selectively replaces one of the bromine atoms with lithium. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to install the aldehyde group at the desired position.[1] This method offers superior control and is frequently the preferred industrial route.[1]

SynthesisWorkflow start 3,4-Dibromothiophene step1 Dissolve in dry THF Cool to -78 °C start->step1 Starting Material step2 Add n-Butyllithium (n-BuLi) (Halogen-Metal Exchange) step1->step2 1. intermediate 3-Bromo-4-lithiothiophene (In situ intermediate) step2->intermediate 2. step3 Add N,N-Dimethylformamide (DMF) (Electrophilic Quench) intermediate->step3 3. step4 Aqueous Workup (e.g., NH4Cl quench) step3->step4 4. product This compound step4->product Final Product

Synthesis via Metal-Halogen Exchange and Formylation.
Protocol: Synthesis from 3,4-Dibromothiophene

This protocol describes a robust and regioselective method for preparing the title compound. It is critical that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture-sensitive nature of the organolithium reagents.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,4-dibromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.

  • Warming: Allow the reaction to stir for an additional 2 hours at -78 °C before slowly warming to room temperature overnight.[6]

  • Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: A Duality of Function

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.[1] This allows for sequential, selective transformations, making it a powerful tool for building molecular complexity.

  • Reactions at the Aldehyde Group: The formyl group is a classic electrophile. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithiums), reduction to an alcohol using agents like sodium borohydride (NaBH₄), oxidation to a carboxylic acid, and various condensation reactions (e.g., Wittig, Knoevenagel) to form C=C double bonds.[1][7]

  • Reactions at the Carbon-Bromine Bond: The C-Br bond is the gateway to a vast array of cross-coupling chemistries, most notably those catalyzed by palladium.[1] Suzuki coupling with boronic acids, Stille coupling with organostannanes, and Buchwald-Hartwig amination with amines are standard transformations that allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the thiophene ring.[8][9]

ReactivityMap node1 This compound node2 Nucleophilic Addition (e.g., R-MgBr) node1->node2 Aldehyde node3 Reduction (NaBH₄) node1->node3 Aldehyde node4 Wittig Reaction node1->node4 Aldehyde node5 Suzuki Coupling (R-B(OH)₂ / Pd cat.) node1->node5 C-Br Bond node6 Stille Coupling (R-SnBu₃ / Pd cat.) node1->node6 C-Br Bond node7 Buchwald-Hartwig (R₂NH / Pd cat.) node1->node7 C-Br Bond

Key Reaction Pathways of this compound.

Applications in Research and Development

Pharmaceutical and Drug Discovery

Thiophene rings are considered bioisosteres of benzene rings and are prevalent scaffolds in medicinal chemistry.[10] this compound serves as a key starting material for novel therapeutics. Derivatives synthesized from this compound have demonstrated a range of biological activities. For instance, certain arylthiophene carbaldehydes derived from it have shown promising antibacterial activity against pathogens like Pseudomonas aeruginosa, with efficacy comparable to standard antibiotics, as well as potent nitric oxide (NO) scavenging capabilities. Its utility as a versatile intermediate allows for the rapid generation of compound libraries for screening against various biological targets.[7]

Material Science

The thiophene moiety is a fundamental unit in the field of organic electronics due to its electron-rich nature and ability to form conductive polymers. This compound is used as an intermediate in the synthesis of conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][11] The ability to selectively functionalize both the 3- and 4-positions allows for fine-tuning of the electronic and physical properties of the resulting materials.[2]

Spectroscopic Characterization

While actual spectra should be run for confirmation, the structure of this compound allows for the prediction of its key spectroscopic features:

  • ¹H NMR: The spectrum would show three signals in the aromatic region. Two doublets corresponding to the two coupled protons on the thiophene ring (at C2 and C5) and a singlet for the aldehyde proton. The aldehyde proton (CHO) would be significantly downfield, typically in the range of δ 9.5-10.5 ppm. The thiophene protons would appear between δ 7.0-8.5 ppm.

  • ¹³C NMR: The spectrum would display five distinct signals for the five carbons. The aldehyde carbonyl carbon would be the most downfield signal (>180 ppm). The four carbons of the thiophene ring would appear in the aromatic region (typically δ 110-150 ppm), with the carbon bearing the bromine atom (C4) showing a characteristic shift.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde would be prominent, typically around 1680-1700 cm⁻¹. C-H stretching of the aromatic ring and aldehyde would appear around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Corrosion/Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
STOT - Single Exposure GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

(Data sourced from PubChem and commercial supplier safety data sheets)[4][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Avoid breathing vapors or dust. Wash hands thoroughly after handling.

  • Storage: The compound is sensitive to light and air.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] For long-term stability, refrigeration at 2-8°C in a dark place is recommended.[5]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation. Its dual-functional nature provides chemists with a reliable and predictable tool for constructing complex molecular architectures. From developing new life-saving drugs to engineering next-generation electronic materials, its importance as a key synthetic intermediate is well-established and continues to grow. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its full potential.

References

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • AA Blocks. (n.d.). 18791-78-1 | MFCD01318960 | this compound. AA Blocks. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene. Google Patents.
  • PubMed Central. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. National Institutes of Health. Retrieved from [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Retrieved from [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (18791-78-1). Chemchart. Retrieved from [Link]

  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Retrieved from [Link]

  • MDPI. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Retrieved from [Link]

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromothiophene-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Reactivity of 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic properties, synthesis, and chemical reactivity of 4-Bromothiophene-3-carbaldehyde (CAS No. 18791-78-1). This heterocyclic aldehyde is a pivotal building block in medicinal chemistry and materials science, largely owing to the orthogonal reactivity of its constituent functional groups: the electrophilic aldehyde and the versatile carbon-bromine bond. This document delves into the causality behind experimental choices for its synthesis and characterization, offering field-proven insights for its application in the development of novel therapeutics and functional materials. All protocols and mechanistic claims are supported by authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₅H₃BrOS, is a substituted thiophene that has garnered significant attention as a versatile intermediate in organic synthesis.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The unique electronic properties of the thiophene nucleus, coupled with the specific placement of the bromo and formyl substituents at the 4- and 3-positions, respectively, imbue this molecule with a rich and selective reactivity profile.

The aldehyde group at the C3 position serves as a handle for nucleophilic additions, condensations, and oxidations, allowing for the construction of diverse molecular architectures. Simultaneously, the bromine atom at the C4 position is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound an exceptionally valuable synthon for the synthesis of complex molecules, including novel antibacterial agents and advanced electronic materials.[1]

This guide will provide a detailed exploration of its molecular structure, supported by a thorough analysis of its spectroscopic signatures. Furthermore, we will present detailed protocols for its synthesis and purification, followed by a discussion of its key chemical transformations with mechanistic insights. Finally, we will highlight its applications in drug discovery and materials science, providing a forward-looking perspective on the potential of this versatile building block.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is fundamental to its reactivity. The thiophene ring is an electron-rich aromatic system, and the substituents at the 3 and 4 positions significantly influence its electronic distribution and, consequently, its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18791-78-1[2]
Molecular Formula C₅H₃BrOS[1][2]
Molecular Weight 191.05 g/mol [1][2]
Appearance Light yellow to orange clear liquid[1]
Boiling Point 120 °C[1]
InChIKey ZDVHJQOCVBTMOF-UHFFFAOYSA-N
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two thiophene ring protons and the aldehyde proton.

  • H-2 and H-5: The protons at the 2- and 5-positions of the thiophene ring will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the aldehyde and the bromine atom.

  • Aldehyde Proton (-CHO): The aldehyde proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. For example, the aldehyde proton of the isomeric 4-bromothiophene-2-carbaldehyde has been reported.[3]

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We anticipate five distinct signals corresponding to the five carbon atoms in this compound.

  • Carbonyl Carbon (C=O): The carbon of the aldehyde group will be the most downfield signal, typically appearing in the range of δ 180-190 ppm.

  • Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the bromine atom (C-4) and the carbon bearing the aldehyde group (C-3) will have their chemical shifts significantly affected. The chemical shifts of carbons in thiophene and its derivatives are well-documented and can be used for prediction.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl and C-Br stretching vibrations, as well as vibrations associated with the thiophene ring.

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
C=O Stretch (Aldehyde) 1690 - 1715
C-H Stretch (Aromatic) 3000 - 3100
C=C Stretch (Thiophene Ring) 1400 - 1600
C-Br Stretch 500 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (191.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Fragmentation Pattern:

  • Loss of H·: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen.

  • Loss of ·CHO: A peak at [M-29]⁺ due to the loss of the formyl radical.

  • Loss of Br·: A peak at [M-79/81]⁺ corresponding to the loss of the bromine radical.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through two primary routes: electrophilic bromination of a thiophene precursor or a halogen-metal exchange reaction followed by formylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Halogen-Metal Exchange of 3,4-Dibromothiophene

This method is often preferred for its high regioselectivity and good yields. It involves the selective lithiation of 3,4-dibromothiophene at the more reactive α-position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3,4-dibromothiophene and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of very low temperatures is crucial to control the regioselectivity of the lithiation and to prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the success of the reaction.

  • Quenching with NH₄Cl: The use of a mild acid like ammonium chloride for quenching prevents the potential for side reactions that could occur with stronger acids.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations. The aldehyde group can undergo reactions typical of carbonyl compounds, while the bromo substituent is a key handle for cross-coupling reactions.

Reactions of the Aldehyde Group

The electrophilic nature of the aldehyde allows it to readily participate in nucleophilic addition and condensation reactions.

Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base to yield the corresponding vinylthiophene derivative.

Experimental Protocol (Illustrative):

  • Ylide Formation: Methyltriphenylphosphonium bromide is suspended in anhydrous THF under a nitrogen atmosphere. A strong base, such as n-butyllithium or potassium tert-butoxide, is added at 0 °C to generate the ylide.

  • Reaction with Aldehyde: A solution of this compound in anhydrous THF is added to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Diagram 1: Wittig Reaction of this compound

Wittig_Reaction This compound Br-Th-CHO Intermediate [Betaine/Oxaphosphetane] This compound->Intermediate + Phosphonium Ylide Ph₃P=CH₂ Phosphonium Ylide->Intermediate Product 4-Bromo-3-vinylthiophene Intermediate->Product Byproduct Ph₃P=O Intermediate->Byproduct +

Caption: General workflow of the Wittig reaction.

Reactions of the Bromo Substituent

The carbon-bromine bond in this compound is a key site for the introduction of new functional groups via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to generate a wide range of biaryl and heteroaryl compounds.

Experimental Protocol (Illustrative):

  • Reaction Setup: A mixture of this compound, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is placed in a reaction vessel.

  • Solvent and Degassing: A suitable solvent system, such as a mixture of toluene and water, is added. The reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: The mixture is heated to reflux under a nitrogen atmosphere until the starting materials are consumed (monitored by TLC).

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Diagram 2: Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling Reactants This compound + R-B(OH)₂ Product 4-Aryl-thiophene-3-carbaldehyde Reactants->Product Catalyst Pd(0) Catalyst Base Catalyst->Product

Caption: Simplified Suzuki-Miyaura coupling workflow.

Applications in Drug Discovery and Materials Science

The unique structural features and reactivity of this compound have led to its use in the synthesis of a variety of functional molecules.

Medicinal Chemistry and Drug Discovery

Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Derivatives of this compound have been investigated for their potential as novel therapeutic agents. For instance, arylthiophene carbaldehydes synthesized from this precursor have demonstrated significant antibacterial activity against pathogenic bacteria like Pseudomonas aeruginosa.[1] Some derivatives have also shown potent nitric oxide scavenging capabilities, suggesting potential applications in the treatment of inflammatory diseases.[1] The aldehyde functionality allows for the straightforward synthesis of Schiff bases and other derivatives that can be screened for a variety of biological targets.

Materials Science

Thiophene-based polymers are of great interest in the field of materials science due to their conductive and semiconductive properties. These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). This compound can serve as a monomer or a precursor to monomers for the synthesis of functionalized polythiophenes. The presence of the aldehyde group allows for post-polymerization modification, enabling the fine-tuning of the polymer's electronic and physical properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its molecular structure, characterized by the orthogonal reactivity of the aldehyde and bromo substituents on an electron-rich thiophene core, provides a powerful platform for the construction of complex and functional molecules. This guide has provided a comprehensive overview of its spectroscopic properties, synthetic methodologies, and key chemical transformations, with a focus on the underlying principles that govern its reactivity. The demonstrated and potential applications in drug discovery and materials science underscore the continued importance of this compound in advancing these fields. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the development of innovative solutions.

References

  • PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

  • Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Spectroscopic Profile of 4-Bromothiophene-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromothiophene-3-carbaldehyde (CAS No. 18791-78-1) is a key heterocyclic building block in the fields of medicinal chemistry, organic electronics, and materials science.[1][2] Its unique substitution pattern—an aldehyde at the 3-position and a bromine atom at the 4-position of the thiophene ring—offers a versatile platform for further chemical modifications. The aldehyde group is amenable to a variety of nucleophilic additions and condensation reactions, while the bromine atom serves as a handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures.[2]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers to verify its identity and purity, and to monitor the progress of reactions in which it is a reactant or product. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a comprehensive, publicly available dataset for this specific molecule is not readily found, this guide will leverage established principles of spectroscopy and data from closely related isomers to present a reliable, predictive spectroscopic profile.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents distinct features that will govern its spectroscopic signature. The thiophene ring is an aromatic system, and its protons and carbons will resonate in the characteristic aromatic regions of NMR spectra. The electron-withdrawing nature of the aldehyde group and the inductive and resonance effects of the bromine atom will influence the precise chemical shifts. The carbonyl (C=O) group of the aldehyde will produce a strong, characteristic absorption in the IR spectrum. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a distinctive isotopic pattern in the mass spectrum.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic and aldehyde regions.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 10.2Singlet (s)1HAldehyde HThe aldehyde proton is highly deshielded by the adjacent carbonyl group and will appear as a singlet far downfield.
~8.0 - 8.2Doublet (d)1HThiophene H-2This proton is adjacent to the electron-donating sulfur atom and the electron-withdrawing aldehyde group. It will be coupled to the H-5 proton.
~7.4 - 7.6Doublet (d)1HThiophene H-5This proton is adjacent to the sulfur atom and the bromine atom. It will be coupled to the H-2 proton.

Causality in ¹H NMR Predictions: The electron-withdrawing aldehyde group at C-3 will deshield the adjacent proton at C-2, shifting it downfield. The bromine at C-4 will also have a deshielding effect on the adjacent proton at C-5. The coupling between the H-2 and H-5 protons across the sulfur atom (a long-range coupling) is expected to be a small doublet with a coupling constant (J) of approximately 1-3 Hz.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~185 - 190Aldehyde C=OThe carbonyl carbon of the aldehyde is highly deshielded and appears at a very low field.
~140 - 145Thiophene C-3The carbon bearing the aldehyde group will be significantly downfield.
~135 - 140Thiophene C-2The carbon adjacent to the sulfur and the aldehyde-bearing carbon.
~125 - 130Thiophene C-5The carbon adjacent to the sulfur and the bromine-bearing carbon.
~115 - 120Thiophene C-4The carbon directly attached to the bromine atom will be shifted upfield due to the "heavy atom effect" of bromine, despite bromine's electronegativity.

Causality in ¹³C NMR Predictions: The chemical shifts are governed by the electronic environment of each carbon. The carbonyl carbon is the most deshielded. The carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Predicted Wavenumber (cm⁻¹)IntensityVibrationRationale
~3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.
~2850 and ~2750Medium, two bandsAldehyde C-H stretchThe presence of two bands, one of which is at a lower wavenumber than typical C-H stretches, is characteristic of an aldehyde C-H bond (Fermi resonance).
~1680 - 1660StrongCarbonyl (C=O) stretchThis will be the most intense and diagnostic peak in the spectrum. Conjugation with the aromatic thiophene ring lowers the frequency from that of a simple aliphatic aldehyde.
~1550 - 1400Medium to StrongAromatic C=C stretchMultiple bands are expected for the stretching vibrations of the carbon-carbon bonds within the thiophene ring.
~1200 - 1000MediumC-Br stretchThe carbon-bromine bond vibration is expected in this region.

Causality in IR Predictions: The position of the C=O stretch is sensitive to its electronic environment. Conjugation with the thiophene ring delocalizes the pi electrons, slightly weakening the C=O bond and thus lowering its stretching frequency compared to a non-conjugated aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted m/zInterpretationRationale
190/192Molecular Ion (M⁺)The presence of a pair of peaks with roughly equal intensity, separated by 2 mass units, is the classic signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This is a definitive confirmation of the presence of bromine.
189/191[M-H]⁺Loss of the aldehyde proton is a common fragmentation pathway for aromatic aldehydes.
161/163[M-CHO]⁺Loss of the formyl radical is another characteristic fragmentation of aldehydes.
111[M-Br]⁺Cleavage of the C-Br bond would result in a fragment at m/z 111.
82[C₄H₂S]⁺Further fragmentation of the thiophene ring.

Causality in MS Predictions: In electron ionization (EI) MS, the molecule is ionized and then fragments in predictable ways. The most stable fragments are often the most abundant. The isotopic signature of bromine is a key diagnostic feature that should be readily observable in the mass spectrum.

M [C₅H₃BrOS]⁺ m/z 190/192 M_H [C₅H₂BrOS]⁺ m/z 189/191 M->M_H - H• M_CHO [C₄H₂BrS]⁺ m/z 161/163 M->M_CHO - CHO• M_Br [C₅H₃OS]⁺ m/z 111 M->M_Br - Br•

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following standard protocols should be followed. These protocols are designed to be self-validating, ensuring high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically several thousand) to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid or low-melting solid, the attenuated total reflectance (ATR) method is ideal. Place a small drop of the neat sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks with their wavenumbers.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction and separation from any potential impurities.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Use a standard GC temperature program that allows for the elution of the compound.

    • Acquire the mass spectrum over a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed isotopic distribution of the bromine-containing fragments with the theoretical distribution.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently identify this important synthetic intermediate, assess its purity, and utilize it effectively in their synthetic endeavors. The provided experimental protocols offer a robust framework for obtaining high-quality analytical data.

References

  • EvitaChem. (n.d.). Buy this compound (EVT-327084) | 18791-78-1.
  • PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde.

Sources

The Synthetic Versatility of 3,4-Dibromothiophene: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,4-Dibromothiophene Scaffold

3,4-Dibromothiophene stands as a cornerstone in the edifice of modern organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science.[1][2] Its symmetrically positioned bromine atoms offer a versatile platform for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the synthetic pathways originating from 3,4-dibromothiophene, elucidating the underlying principles and offering field-proven experimental insights to empower the synthesis of novel functional molecules. The strategic functionalization of the 3- and 4-positions of the thiophene ring has paved the way for the development of critical compounds, including the monomer 3,4-ethylenedioxythiophene (EDOT), which is fundamental to the highly successful conducting polymer PEDOT.[3]

This document will delve into the core synthetic strategies leveraging 3,4-dibromothiophene, including its pivotal role in carbon-carbon and carbon-heteroatom bond formation, the synthesis of precursors for advanced polymeric materials, and the construction of complex heterocyclic systems for pharmaceutical applications.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of the 3,4-dibromothiophene core.[1][2] The ability to selectively form new bonds at the bromine-bearing carbon atoms allows for the construction of a vast array of disubstituted thiophenes with tailored electronic and steric properties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, reacting 3,4-dibromothiophene with various aryl or vinyl boronic acids.[4] This reaction is particularly favored for its mild conditions and tolerance to a wide range of functional groups.[5]

Causality in Experimental Design: The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation.[6][7] A common and effective catalytic system involves a palladium source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate with a phosphine ligand.[4][7] A base, typically potassium carbonate or potassium phosphate, is essential for the activation of the boronic acid.[4][7] A mixture of an organic solvent like dioxane or toluene with water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[5][7] Performing the reaction under an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[7]

Experimental Protocol: General Procedure for Double Suzuki-Miyaura Coupling [4][7]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine 3,4-dibromothiophene (1.0 eq), the desired arylboronic acid (2.5 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic AcidProductYield (%)
Phenylboronic acid3,4-Diphenylthiophene98
4-Methylphenylboronic acid3,4-Bis(4-methylphenyl)thiophene96
4-Methoxyphenylboronic acid3,4-Bis(4-methoxyphenyl)thiophene99
4-Fluorophenylboronic acid3,4-Bis(4-fluorophenyl)thiophene85
4-Chlorophenylboronic acid3,4-Bis(4-chlorophenyl)thiophene82
2-Thiopheneboronic acid3,4-Di(thiophen-2-yl)thiophene94

Data sourced from BenchChem application notes.[4]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow reagents 3,4-Dibromothiophene + Arylboronic Acid + Base (K₃PO₄) catalyst Pd(PPh₃)₄ reagents->catalyst Add solvent Dioxane/Water catalyst->solvent Add heating Heat (90°C) Inert Atmosphere solvent->heating Execute workup Aqueous Work-up & Extraction heating->workup Process purification Column Chromatography workup->purification Isolate product 3,4-Diarylthiophene purification->product Yields

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling provides an alternative, powerful method for creating carbon-carbon bonds by reacting 3,4-dibromothiophene with an organostannane reagent.[2][8] While effective, the toxicity of organotin compounds necessitates careful handling and purification procedures.[8]

Causality in Experimental Design: The Stille reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor.[9][10] The choice of ligand is crucial, with sterically hindered, electron-rich phosphines generally accelerating the coupling.[9] Anhydrous and degassed solvents are typically required to prevent side reactions and catalyst deactivation.[2] In some cases, additives like copper(I) iodide (CuI) can significantly increase the reaction rate.[9]

Experimental Protocol: General Procedure for Stille Coupling [2][11]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 3,4-dibromothiophene (1.0 eq), the organostannane reagent (e.g., aryltributylstannane, 2.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add an anhydrous and degassed solvent, such as toluene or DMF, via syringe.

  • Reaction Execution: Heat the mixture to a temperature between 90 and 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be diluted with an organic solvent and washed with aqueous potassium fluoride to remove tin byproducts.

  • Purification: The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_R Transmetalation (R'-SnR₃) PdII_Stannane Ar-Pd(II)L₂(SnR₃)-Br PdII_R->Pd0 Reductive Elimination Product Ar-R'

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, creating conjugated enynes and arylalkynes.[12] This reaction employs a dual catalytic system of palladium and copper(I).[13]

Causality in Experimental Design: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13] An amine base, such as piperidine or triethylamine, is required both as a base and potentially as a solvent.[14] The reaction is typically carried out under mild conditions, often at room temperature.[13]

Experimental Protocol: General Procedure for Sonogashira Coupling [14]

  • Reaction Setup: To a flask, add 3,4-dibromothiophene (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-2 mol%).

  • Inert Atmosphere: Degas the flask by evacuating and backfilling with an inert gas.

  • Reagent Addition: Add an amine base (e.g., triethylamine) as the solvent, followed by the terminal alkyne (2.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for 8-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, evaporate the amine solvent. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[15][16] This method has largely replaced harsher, classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[15]

Causality in Experimental Design: The catalytic system typically consists of a palladium precursor and a specialized, bulky electron-rich phosphine ligand.[17] The choice of ligand is critical and several "generations" of catalyst systems have been developed to couple a wide variety of amines.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine.[18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [18]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,4-dibromothiophene (1.0 eq), the amine (2.2 eq), a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Part 2: Synthesis of Monomers for Conducting Polymers

3,4-Dibromothiophene is a critical starting material for the synthesis of monomers used in conducting polymers, most notably 3,4-ethylenedioxythiophene (EDOT).[19] The resulting polymer, PEDOT, is renowned for its high conductivity, transparency, and stability.[20][21]

Synthesis of 3,4-Dimethoxythiophene

A key intermediate in the synthesis of EDOT is 3,4-dimethoxythiophene.[3][19] This is typically prepared from 3,4-dibromothiophene via a nucleophilic substitution reaction with sodium methoxide, often catalyzed by copper(I) bromide.[3][22]

Experimental Protocol: Synthesis of 3,4-Dimethoxythiophene [3][22]

  • Reaction Setup: Add 3,4-dibromothiophene to a methanol solution containing sodium methoxide.

  • Catalyst Addition: Add a catalytic amount of copper(I) bromide.

  • Reaction Execution: Heat the mixture to reflux and stir for 48 hours.

  • Work-up: After cooling, the reaction product is washed and extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated to yield crude 3,4-dimethoxythiophene.

Synthesis of 3,4-Ethylenedioxythiophene (EDOT)

EDOT is synthesized from 3,4-dimethoxythiophene through a trans-etherification reaction with ethylene glycol.[19] This acid-catalyzed reaction replaces the two methoxy groups with a single ethylenedioxy bridge.

Experimental Protocol: Synthesis of EDOT from 3,4-Dimethoxythiophene [19][22]

  • Reaction Setup: The crude 3,4-dimethoxythiophene is reacted directly with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Execution: The mixture is heated to facilitate the trans-etherification and removal of methanol byproduct.

  • Work-up: After the reaction is complete, the mixture is cooled, and water is added. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the product is purified by vacuum distillation.

Visualization: Synthetic Pathway to EDOT

EDOT_Synthesis start 3,4-Dibromothiophene intermediate 3,4-Dimethoxythiophene start->intermediate NaOCH₃, CuBr Methanol, Reflux product EDOT intermediate->product Ethylene Glycol Acid Catalyst, Heat

Caption: Synthetic route from 3,4-dibromothiophene to EDOT.

Electropolymerization

Thiophene derivatives, including EDOT and 3,4-dimethoxythiophene, can be polymerized electrochemically to form conductive polymer films.[20][23] This process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that couple to form the polymer chain.[24][25] The properties of the resulting polymer, such as conductivity and morphology, can be controlled by the electropolymerization conditions, including the solvent, electrolyte, and electrochemical method (e.g., potentiostatic or galvanostatic).[21][23]

Part 3: Application in Pharmaceutical Intermediate Synthesis

The 3,4-dibromothiophene scaffold is also a valuable precursor for the synthesis of fused-ring systems that form the core of many biologically active compounds.[1]

Synthesis of the Thieno[3,4-b]pyrazine Core

A key example is the synthesis of the thieno[3,4-b]pyrazine scaffold, a structural motif found in various potential therapeutic agents.[1] The synthesis often proceeds through the formation of 3,4-diaminothiophene, which is then condensed with a 1,2-dicarbonyl compound.[1] While the direct conversion of 3,4-dibromothiophene to 3,4-diaminothiophene is challenging, it serves as a foundational starting point for more complex, multi-step synthetic routes. Once the halogenated thieno[3,4-b]pyrazine core is formed, the bromine atoms can be further functionalized using the cross-coupling reactions described previously to generate libraries of compounds for structure-activity relationship (SAR) studies.[1]

Visualization: General Strategy for Pharmaceutical Intermediates

Pharma_Workflow start 3,4-Dibromothiophene intermediate Key Intermediate (e.g., 3,4-Diaminothiophene) start->intermediate Multi-step Synthesis core Core Scaffold Synthesis (e.g., Thieno[3,4-b]pyrazine) intermediate->core Condensation functionalization Further Functionalization (Suzuki, Stille, etc.) core->functionalization Cross-Coupling library Library of Bioactive Compound Candidates functionalization->library

Caption: Synthetic workflow towards functionalized pharmaceutical intermediates.

Conclusion

3,4-Dibromothiophene is a remarkably versatile and valuable building block in organic synthesis. Its utility spans from the creation of novel materials with unique electronic properties to the construction of complex molecular architectures for drug discovery. A thorough understanding of the key transformations it can undergo, particularly palladium-catalyzed cross-coupling reactions and pathways to important monomers like EDOT, is essential for any researcher aiming to innovate in the fields of materials science and medicinal chemistry. The protocols and insights provided in this guide serve as a robust foundation for the strategic and successful application of this pivotal synthetic intermediate.

References

  • A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5 - Benchchem. (n.d.).
  • Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells | Request PDF - ResearchGate. (n.d.).
  • Application Notes and Protocols for the Use of 3,4-Dibromothiophene in Suzuki Coupling Reactions - Benchchem. (n.d.).
  • Synthesis of 3,4-ethylenedioxythiophene (EDOT) - Suzhou Yacoo Science Co., Ltd. (2017).
  • Synthesis of Polymers with Isolated Thiophene-Based Chromophores - ACS Publications. (1998).
  • Application Notes and Protocols: The Role of 3,4-Dibromothiophene in the Synthesis of Pharmaceutical Intermediates - Benchchem. (n.d.).
  • An In-depth Technical Guide to 3,4-Dibromothiophene: Chemical Properties and Structure - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene - Benchchem. (n.d.).
  • A novel route for polymerisation of thiophene based conducting polymers using trace-free oxidants - RSC Publishing. (n.d.).
  • Thiophene‐Based Polymers: Synthesis and Applications - ResearchGate. (n.d.).
  • Thiophene - Wikipedia. (n.d.).
  • The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide - Benchchem. (n.d.).
  • 3,4-Disubstituted terthiophene systems: synthesis and electropolymerization. (2001).
  • CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents. (n.d.).
  • Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PubMed. (n.d.).
  • Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - Frontiers. (n.d.).
  • Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene, | The Journal of Organic Chemistry. (n.d.).
  • Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. (n.d.).
  • Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes - Collections | Kyushu University Library. (n.d.).
  • (PDF) Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - ResearchGate. (n.d.).
  • Revisiting the electropolymerization of 3,4-dimethoxythiophene in organic and micellar media | Request PDF - ResearchGate. (n.d.).
  • Electrochemical copolymerization of 3,4-ethylenedioxythiophene and dithienothiophene: influence of feed ratio on electrical, optical and electrochromic properties - RSC Publishing. (2024).
  • The Stille Reaction - Chem 115 Myers. (n.d.).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization | Chemistry of Materials - ACS Publications. (n.d.).
  • Reaction scope for 3,4-dibromo-2,5-dialkynylfuran 1via Sonogashira coupling. (n.d.).
  • Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym - DTIC. (n.d.).
  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions - Kobe University. (2008).
  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. (n.d.).
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.).
  • US4889940A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • Why C–N and C–O Couplings? - Macmillan Group. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - Semantic Scholar. (2023).
  • Stille Coupling - Chemistry LibreTexts. (2023).
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. (2015).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018).
  • Palladium-Catalyzed Perarylation of 3-Thiophene- and 3-Furancarboxylic Acids Accompanied by C−H Bond Cleavage and Decarboxylation | Organic Letters - ACS Publications. (n.d.).

Sources

regioselective bromination of thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Bromination of Thiophene-3-carbaldehyde

Abstract: The regioselective functionalization of heterocyclic compounds is a cornerstone of synthetic chemistry, particularly in the development of novel pharmaceuticals and organic materials. Thiophene-3-carbaldehyde presents a classic challenge in electrophilic aromatic substitution, where the inherent reactivity of the thiophene ring is modulated by the deactivating and directing effects of the formyl substituent. This technical guide provides a deep dive into the mechanistic principles, reaction parameters, and strategic approaches for controlling the regiochemical outcome of its bromination. We synthesize field-proven insights with theoretical analysis to offer researchers a robust framework for tackling this nuanced transformation.

Brominated thiophene-3-carbaldehydes are valuable bifunctional building blocks. The aldehyde provides a handle for transformations such as olefination, reduction, or reductive amination, while the bromo-substituent is a prime site for cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures.

However, the direct bromination of thiophene-3-carbaldehyde is not a trivial undertaking. The formyl group, being electron-withdrawing, deactivates the thiophene ring towards electrophilic attack. More importantly, it exerts a complex directing effect, creating a competition between multiple reactive sites on the ring. The literature reveals a notable scarcity of high-yielding, single-isomer preparations via this direct route, with many syntheses opting for more complex, multi-step pathways to achieve regiochemical purity[1]. This guide will dissect the underlying chemical principles to illuminate why this is the case and provide actionable strategies for navigating this synthetic problem.

Mechanistic Deep Dive: Electronic and Steric Control

The outcome of the electrophilic aromatic substitution on thiophene-3-carbaldehyde is governed by the stability of the cationic intermediate (the σ-complex or Wheland intermediate) formed upon attack by the electrophile (Br⁺). The electron-withdrawing nature of the formyl group deactivates all positions but preferentially directs incoming electrophiles to the positions meta to itself, which are the C5 and C2 positions of the thiophene ring.

The thiophene ring itself inherently favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to superior resonance stabilization of the resulting carbocation[2]. Let's analyze the specific case of thiophene-3-carbaldehyde:

  • Attack at C5: This position is meta to the deactivating formyl group and is also an α-position of the thiophene ring. The positive charge in the resulting σ-complex can be delocalized over the sulfur atom without placing it adjacent to the electron-deficient carbonyl carbon. This pathway is generally considered the most electronically favored.

  • Attack at C2: This position is also meta to the formyl group and an α-position of the ring. However, it is sterically hindered by the adjacent aldehyde. The stability of the intermediate is comparable to the C5-attack intermediate, but the reaction rate may be slower due to steric hindrance.

  • Attack at C4: This position is ortho to the formyl group. The σ-complex formed is significantly destabilized as one of its major resonance contributors would place the positive charge directly on the carbon atom bonded to the electron-withdrawing aldehyde group. This position is therefore strongly disfavored.

Caption: General reaction pathway for the bromination of thiophene-3-carbaldehyde.

Caption: Simplified representation of Wheland intermediates.

Controlling Regioselectivity: A Strategic Analysis

Achieving high regioselectivity requires careful tuning of reaction parameters to exploit the subtle electronic and steric differences between the C2 and C5 positions.

Choice of Brominating Agent
  • N-Bromosuccinimide (NBS): This is the reagent of choice for selective aromatic brominations.[3] It is a solid, easier to handle than liquid bromine, and generally provides a lower concentration of the active electrophile (Br⁺ or its equivalent), which favors kinetic control and higher selectivity. Computational studies suggest the mechanism involves the formation of a bromonium ion source.[4][5]

  • Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃) or in a polar solvent like acetic acid. It is a more powerful brominating agent and can be less selective, potentially leading to over-bromination or a less favorable isomeric ratio.

Solvent Effects

The solvent plays a critical role in modulating the reactivity of the brominating agent.

  • Protic Solvents (e.g., Acetic Acid): Can protonate the carbonyl of the aldehyde, further deactivating the ring but potentially sharpening the directing effects. Acetic acid is a common solvent for NBS brominations of substituted thiophenes.[6]

  • Aprotic Solvents (e.g., Acetonitrile, Chloroform, THF): These solvents are also widely used.[3][7] The choice can influence the solubility of reagents and the reaction kinetics. Acetonitrile is a common choice for achieving clean electrophilic brominations.[3]

Temperature Control

Lowering the reaction temperature (e.g., 0 °C to -78 °C) typically enhances selectivity by favoring the reaction pathway with the lowest activation energy, which is expected to be the formation of the most stable intermediate (C5 attack).

Predicted Outcomes
Brominating AgentSolventTemperatureExpected Major ProductExpected Minor Product(s)Rationale
NBS (1.0 eq)Acetonitrile0 °C to RT5-Bromo-3-formylthiophene2-Bromo-3-formylthiopheneMild conditions favor attack at the electronically preferred C5 position.
NBS (1.0 eq)Acetic AcidRT to 50 °C5-Bromo-3-formylthiophene2-Bromo-3-formylthiopheneAcetic acid can enhance electrophilicity; selectivity may be slightly reduced.
Br₂ (1.0 eq)CHCl₃ / Acetic Acid0 °C to RTMixture of IsomersDibrominated productsHigher reactivity of Br₂ leads to lower selectivity. Risk of over-reaction.

Field-Proven Methodologies

Given the challenges of direct bromination, two primary approaches are presented: a representative protocol for direct bromination that serves as a starting point for optimization, and a literature-validated indirect method for accessing a specific isomer.

Protocol 1: Representative Direct Bromination of Thiophene-3-carbaldehyde

Disclaimer: This is a generalized protocol based on standard procedures for the bromination of activated and deactivated aromatic rings.[3] It must be optimized, and the product ratio must be determined experimentally (e.g., by ¹H NMR or GC-MS of the crude mixture).

Caption: Experimental workflow for direct bromination.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiophene-3-carbaldehyde (1.0 eq.). Dissolve it in anhydrous acetonitrile (approx. 0.2 M solution). Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) in small portions over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the isomers.

  • Characterization: Characterize the purified fractions by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR of the crude product can be used to determine the isomeric ratio.[8][9][10]

Protocol 2: Regiopure Synthesis of 2-Bromo-3-formylthiophene (Indirect Route)

As direct bromination to the C2 position is challenging, a validated multi-step synthesis provides a reliable alternative for obtaining this specific isomer in high purity. This method avoids the regioselectivity issue by installing the bromine and formyl groups in separate, highly selective steps.[1]

Synthetic Overview:

  • Iodination: 3-Bromothiophene is lithiated and quenched with iodine to form 3-iodothiophene.

  • Bromination: 3-Iodothiophene is selectively brominated at the more reactive C2 position using NBS in acetic acid to yield 2-bromo-3-iodothiophene.[1]

  • Formylation: A selective halogen-metal exchange at the more reactive C-I bond followed by quenching with N,N-dimethylformamide (DMF) furnishes the target 2-bromo-3-formylthiophene.[1]

This pathway, while longer, guarantees the regiochemical outcome, a testament to the fact that direct methods are not always the most efficient for achieving chemical purity.

Conclusion

The regioselective bromination of thiophene-3-carbaldehyde is a nuanced synthetic challenge that demands a thorough understanding of electrophilic aromatic substitution principles. While direct bromination is mechanistically plausible, it is predicted to favor the 5-bromo isomer and is likely to yield mixtures that are challenging to separate. Control of reaction conditions, particularly the choice of a mild brominating agent like NBS and low reaction temperatures, is critical for maximizing selectivity. For applications requiring absolute regiochemical purity, especially of the 2-bromo isomer, indirect synthetic routes reported in the literature offer a more robust and reliable strategy. This guide serves as a framework for researchers to make informed decisions, design effective experiments, and troubleshoot the synthesis of these valuable chemical intermediates.

References

  • Title: Selective Metallation of 3-Halothiophenes: Practical Methods for the Synthesis of 2-Bromo-3-formylthiophene Source: Synthetic Communications, 2009, 39: 3315–3323 URL: [Link]

  • Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide Source: Molbank, 2021, 2021(4), M1296 URL: [Link]

  • Title: Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation Source: Computational and Theoretical Chemistry, 2022, 113545 URL: [Link]

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: Molecules, 2017, 22(1), 123 URL: [Link]

  • Title: 2-Bromothiophene-3-carbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Source: Pearson+ URL: [Link]

  • Title: Electrophilic Substitution Reactions Source: Veer Surendra Sai University of Technology URL: [Link]

  • Title: 3-bromothiophene - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 5-Bromo-3-thiophenecarbaldehyde Source: ChemSrc URL: [Link]

  • Title: Thiophene and its Derivatives Source: The Chemistry of Heterocyclic Compounds, 2008 URL: [Link]

  • Title: How to perform a Bromination reaction on a thiophene derivative? Source: ResearchGate URL: [Link]

  • Title: NBS bromination of thiophene-3-carboxylic acid Source: ResearchGate URL: [Link]

  • Title: 5-bromothiophene-3-carboxaldehyde Source: Stenutz URL: [Link]

  • Title: Mechanisms of bromination between thiophenes and NBS: A DFT investigation Source: Open Ukrainian Citation Index (OUCI) URL: [Link]

  • Title: A novel method for the bromination of thiophenes Source: ResearchGate URL: [Link]

  • Title: Syntheses of Thiophene and Thiazole-Based Building Blocks... Source: Molecules, 2022, 27(15), 4699 URL: [Link]

  • Title: 3-thenyl bromide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Preparation of 2-bromothiophene Source: PrepChem.com URL: [Link]

  • Title: Synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Source: ResearchGate URL: [Link]

  • Title: Electrophilic Substitution of Thiophene and its Derivatives Source: ResearchGate URL: [Link]

Sources

stability and storage conditions for 4-Bromothiophene-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Bromothiophene-3-carbaldehyde

Introduction

This compound (CAS No: 18791-78-1) is a bifunctional heterocyclic compound of significant interest in modern organic synthesis.[1] Its structure, featuring a thiophene ring substituted with a bromine atom and an aldehyde group, makes it a versatile precursor for a wide range of complex molecules.[2] The bromine atom facilitates transition metal-catalyzed cross-coupling reactions, while the aldehyde group is a key site for nucleophilic additions and condensations.[2] These reactive moieties are leveraged in the development of novel pharmaceuticals and advanced electronic materials.[2][3]

However, the very features that make this molecule a valuable synthetic intermediate also render it susceptible to degradation if not stored and handled correctly. The integrity of this starting material is paramount; impurities arising from improper storage can lead to failed reactions, difficult purifications, and non-reproducible results. This guide provides a comprehensive overview of the stability profile of this compound and outlines field-proven protocols for its storage and handling to ensure its long-term viability and performance in research and development settings.

Section 1: Physicochemical Profile and Inherent Reactivity

Understanding the compound's fundamental properties is the first step in designing a robust storage strategy. The reactivity is primarily dictated by the aldehyde functional group and the carbon-bromine bond on the electron-rich thiophene ring.

PropertyValueSource(s)
CAS Number 18791-78-1[1]
Molecular Formula C₅H₃BrOS[1][2]
Molecular Weight 191.05 g/mol [1][2]
Appearance Light yellow to orange solid or liquid[2]
Boiling Point 120°C (13 mmHg); 96°C (5 mmHg)[2]
Density ~1.789 g/cm³ (at 20°C)[2]

The aldehyde group is inherently prone to oxidation, while the overall molecule's conjugated system can absorb energy, particularly from light, potentially initiating degradation pathways.

Section 2: Critical Factors Influencing Chemical Stability

The stability of this compound is primarily compromised by three environmental factors: atmosphere (oxygen), light, and temperature.

  • Atmospheric Exposure (Oxygen): The aldehyde functional group (-CHO) is the most significant point of vulnerability. It can be readily oxidized by atmospheric oxygen to form the corresponding 4-bromothiophene-3-carboxylic acid. This transformation is one of the most common degradation pathways for aldehydes. The presence of this acidic impurity can interfere with subsequent reactions, particularly those that are base-sensitive or require precise stoichiometric control. Multiple chemical suppliers explicitly note that the compound is air-sensitive.[2]

  • Light Exposure (Photostability): Aromatic and heterocyclic compounds, especially those with halogen substituents, can be light-sensitive. UV or even high-energy visible light can provide the activation energy for undesirable side reactions, such as radical formation or polymerization. The carbon-bromine bond can be susceptible to photolytic cleavage. For this reason, storing the material in a dark place or in amber-colored vials is a mandatory precaution.

  • Temperature: As with most chemical reactions, the rate of degradation is accelerated by elevated temperatures. Heat provides the kinetic energy to overcome activation barriers for decomposition pathways. Storing the compound under refrigerated conditions significantly slows these processes, preserving its purity over time. The recommended storage temperature is consistently cited as 2-8°C.[4][5]

Section 3: Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and established laboratory best practices.

Core Storage Protocol

For maximum long-term stability, this compound must be stored under conditions that address all critical factors simultaneously.

  • Inert Atmosphere: The container should be flushed with an inert gas, such as argon or nitrogen, before sealing.[2] This displaces oxygen and moisture, preventing oxidation. For frequently used materials, storage inside a nitrogen-filled glovebox or desiccator is ideal.

  • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil or other opaque material. Store containers in a dark location like a cabinet or refrigerator interior.

  • Refrigeration: Maintain the compound at a temperature between 2°C and 8°C.[5] Avoid repeated freeze-thaw cycles if the material is a low-melting solid. It is often preferable to store it consistently under refrigeration.

The following table summarizes the storage conditions recommended by major chemical suppliers, demonstrating a strong consensus on best practices.

SupplierRecommended Storage Conditions
Sigma-Aldrich Keep in dark place, inert atmosphere, 2-8°C.
EvitaChem Under inert gas (N₂/Ar), <15°C, Light and air-sensitive.[2]
TCI Chemicals Keep container tightly closed. Store in a cool and shaded area. Keep under inert gas. Avoid exposure to light.
BLD Pharm Sealed in dry, 2-8°C.[4]
Logical Workflow for Handling and Storage

The following diagram outlines the decision-making process from initial receipt to final use, ensuring compound integrity at every stage.

G Receipt Receive Compound Inspect Inspect Container Seal & Appearance Receipt->Inspect Good Seal Intact, Appearance as Expected Inspect->Good PASS Bad Seal Broken or Discolored Material Inspect->Bad FAIL Store Store in Main Container (2-8°C, Dark, Inert Gas) Good->Store Quarantine Quarantine & Test Purity (HPLC/GC/NMR) Bad->Quarantine Decision Aliquot for Use? Store->Decision Aliquot Aliquot into Smaller Vials (Flush with Inert Gas) Decision->Aliquot YES Use Dispense from Working Vial in Well-Ventilated Area Decision->Use NO (Using Directly) WorkVial Store Working Vial (2-8°C, Dark, Desiccator) Aliquot->WorkVial MainVial Return Main Container to Long-Term Storage Aliquot->MainVial WorkVial->Use Use->WorkVial Reseal & Return

Caption: Decision workflow for handling this compound.

Section 4: Experimental Design for Stability Assessment

Trust in a reagent is validated by data. For critical applications, or if a material's storage history is unknown, performing a simple stability study is a prudent course of action. This protocol provides a framework for a forced degradation study to confirm the stability of a given lot.

Objective

To assess the stability of this compound under various stress conditions (light, air, elevated temperature) over a defined period.

Methodology
  • Materials & Equipment:

    • This compound (test lot)

    • HPLC-grade acetonitrile or other suitable solvent

    • Amber and clear HPLC vials with caps

    • Analytical balance, volumetric flasks

    • HPLC system with a UV detector (or GC-MS system)

    • Refrigerators (2-8°C), laboratory bench (ambient temp.), oven (e.g., 40°C)

    • Source of inert gas (argon or nitrogen)

  • Step-by-Step Protocol:

    • T=0 Analysis (Baseline):

      • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

      • Immediately analyze this solution by HPLC or GC to determine the initial purity. This is the critical baseline against which all other samples will be compared. Record the peak area percentage of the main component.

    • Sample Preparation:

      • Dispense the neat material into several vials for each test condition.

      • Condition 1 (Control): Amber vial, flush with argon, seal tightly, and store at 2-8°C in the dark.

      • Condition 2 (Air Exposure): Clear vial, seal with a cap that allows air exchange (e.g., perforated septum), and store at ambient temperature on the lab bench.

      • Condition 3 (Light Exposure): Clear vial, flush with argon, seal tightly, and store at ambient temperature under constant laboratory lighting.

      • Condition 4 (Thermal Stress): Amber vial, flush with argon, seal tightly, and place in a 40°C oven.

    • Time-Point Analysis:

      • At predetermined intervals (e.g., Day 7, Day 14, Day 28), remove one vial from each condition.

      • Prepare a solution from each vial at the same concentration as the T=0 sample.

      • Analyze each sample by the same analytical method used for the baseline.

    • Data Evaluation:

      • Compare the purity (peak area %) of each stressed sample to the T=0 baseline.

      • Look for the appearance of new peaks in the chromatograms, which indicate degradation products. The primary expected degradant would be 4-bromothiophene-3-carboxylic acid.

      • A significant drop in purity (>2%) or the appearance of a major impurity peak (>0.5%) indicates instability under that specific condition.

Causality and Rationale

This experimental design is self-validating. The control sample (Condition 1) demonstrates the stability of the compound under ideal conditions. By systematically isolating variables (air, light, heat), the specific sensitivity of the molecule is authoritatively determined. This allows researchers to make data-driven decisions about handling procedures in their own laboratories.

Conclusion

This compound is a powerful synthetic building block whose utility is directly tied to its chemical purity. Its inherent sensitivity to atmospheric oxygen, light, and elevated temperature necessitates strict adherence to proper storage and handling protocols. The core directive is unambiguous: the compound must be stored under a cold (2-8°C), dark, and inert atmosphere. By implementing the comprehensive procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • 4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207 . PubChem. [Link]

  • SAFETY DATA SHEET - 5-Bromothiophene-2-carbaldehyde . Thermo Fisher Scientific. [Link]

  • This compound: A Versatile Building Block for Innovation . Acme Synthetic Chemicals. [Link]

Sources

Methodological & Application

Application Note: Mastering the Suzuki Coupling of 4-Bromothiophene-3-carbaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromothiophene-3-carbaldehyde

In the landscape of modern drug discovery and materials science, thiophene-based scaffolds are of paramount importance. Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles make them privileged structures in medicinal chemistry. Specifically, derivatives like thieno[3,2-c]pyridines and other functionalized bi-heteroaryls are critical pharmacophores. This compound serves as a highly versatile and strategic building block for accessing this chemical space. Its bifunctional nature—a reactive C-Br bond for cross-coupling and a formyl group for subsequent transformations—positions it as a cornerstone reagent for the synthesis of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1][2][3] Its operational simplicity, mild reaction conditions, and exceptional tolerance of various functional groups have cemented its role in both academic and industrial laboratories.[4] This guide provides an in-depth exploration of the application of this compound in Suzuki coupling, offering mechanistic insights, robust protocols, and troubleshooting advice for researchers aiming to leverage this key intermediate.

Pillar 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide (in this case, this compound) reacts with the Pd(0) species, which inserts itself into the carbon-bromine bond. This step oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar organopalladium(II) complex.[1][2] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[4] For bromothiophenes, this step is typically efficient.

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (the boronic acid or ester) is transferred to the palladium(II) complex. A critical prerequisite for this step is the activation of the boronic acid by a base.[5] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"). This boronate then exchanges its organic moiety with the halide on the palladium center. The precise mechanism of transmetalation can be complex and is often considered the rate-determining step.[5][6]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex (the thiophene and the group from the boronic acid) couple and are expelled from the coordination sphere. This process forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1][2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-Br Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)L_n-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination ArAr Coupled Product (Ar-Ar') Transmetalation->ArAr ArBr 4-Bromothiophene- 3-carbaldehyde (Ar-Br) ArBr->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)₂) ArBOH->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Field-Proven Protocols & Experimental Design

Executing a successful Suzuki coupling requires careful attention to the choice of catalyst, base, solvent, and reaction conditions. Heteroaryl halides, especially those containing sulfur like bromothiophenes, can present unique challenges such as catalyst poisoning.[7] Therefore, robust and well-chosen catalytic systems are essential.

Recommended General Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging substrates.

Workflow Visualization

Experimental_Workflow start Start setup 1. Assemble & Purge Reaction Vessel (Ar/N₂) start->setup add_solids 2. Add Solids: - Thiophene Reagent - Boronic Acid - Base - Catalyst & Ligand setup->add_solids add_solvent 3. Add Degassed Solvent add_solids->add_solvent heat 4. Heat & Stir (e.g., 90-100 °C) add_solvent->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor workup 6. Aqueous Workup: - Cool Reaction - Dilute (EtOAc) - Wash (H₂O, Brine) monitor->workup purify 7. Dry & Purify - Dry (Na₂SO₄/MgSO₄) - Concentrate - Column Chromatography workup->purify end Pure Product purify->end

Figure 2: Standard experimental workflow for Suzuki coupling.

Step-by-Step Methodology

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv). Seal the vessel. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can lead to catalyst degradation and unwanted side reactions like homocoupling.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.1–1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and any additional ligand if required.

    • Causality Note: Using a slight excess of the boronic acid helps drive the reaction to completion. The choice of base is critical; stronger bases like K₃PO₄ can be more effective for less reactive substrates. Pd(PPh₃)₄ is a common and effective catalyst, but systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can show superior activity for challenging heteroaryl couplings.[1][9]

  • Solvent Addition: Add a degassed solvent mixture via syringe. Common solvent systems include 1,4-dioxane/water (e.g., 4:1 v/v) or toluene/ethanol/water.[8][10] The total solvent volume should be sufficient to ensure reagent solubility at the reaction temperature.

    • Causality Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) to prevent oxygen from poisoning the Pd(0) catalyst.[8] The presence of water is often necessary to facilitate the dissolution of the base and aid in the transmetalation step. However, excess water can promote dehalogenation and protodeboronation side reactions.[8][10]

  • Reaction Execution: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

    • Causality Note: Higher temperatures increase the reaction rate but can also lead to thermal decomposition of reagents or the catalyst. The optimal temperature must be determined empirically.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromothiophene is consumed (typically 4–24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and add water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Pillar 3: Data-Driven Optimization & Troubleshooting

The success of a Suzuki coupling often hinges on the fine-tuning of several parameters. The following table summarizes common conditions and provides a framework for systematic optimization.

Table 1: Summary of Reaction Parameters for Optimization

ParameterCommon ChoicesRationale & Expert Insights
Catalyst (mol%) Pd(PPh₃)₄ (1-5%)[10], Pd(OAc)₂ (1-3%)[1], Pd₂(dba)₃ (1-2%)[11]Pd(PPh₃)₄ is a reliable choice. For less reactive substrates, a pre-catalyst like Pd(OAc)₂ combined with a specific ligand is often superior.[12] Start with 2-3 mol% and reduce if possible for cost-effectiveness.
Ligand PPh₃ (often integral to catalyst), SPhos, XPhos, P(t-Bu)₃[11]For heteroaryl couplings, bulky and electron-rich monophosphine ligands are highly effective at promoting oxidative addition and preventing catalyst deactivation.[9][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF[5][10][11]K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is often used for difficult couplings. K₂CO₃ is a good, economical starting point. The base must be strong enough to form the boronate "ate" complex.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O[1][8]Dioxane/H₂O is a very common and effective mixture.[10] Toluene can be used for higher temperatures. DMF is a polar aprotic solvent that can also be effective but is harder to remove.
Temperature (°C) 80 - 110 °CHigher temperatures accelerate the reaction but can increase side product formation. Start around 90 °C and adjust as needed. Microwave irradiation can dramatically shorten reaction times.[13]
Boron Reagent Boronic Acids, Boronic Esters (e.g., pinacol esters)Boronic acids are most common.[14] Boronate esters can be used if the corresponding acid is unstable or prone to protodeboronation, a common side reaction.[6][8]

Troubleshooting Common Issues

ObservationPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor reagent solubility.1. Use a fresh batch of catalyst or a more robust ligand system (e.g., Pd(OAc)₂/SPhos).[8] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Gradually increase the temperature, monitoring for decomposition.[8] 4. Change the solvent system to improve solubility.
Significant Side Products (Homocoupling, Dehalogenation) 1. Presence of oxygen. 2. Excess water in the reaction. 3. Unstable boronic acid (leading to protodeboronation).1. Ensure the system is rigorously degassed and maintained under a positive inert gas pressure.[8] 2. Minimize the amount of water in the solvent system or use anhydrous conditions if feasible.[8][10] 3. Use the corresponding boronate ester or a different, more stable boron reagent.[8]
Reaction Stalls 1. Catalyst deactivation/decomposition. 2. Steric hindrance.1. Add a fresh portion of catalyst and ligand.[8] 2. Employ a more active catalyst system with bulkier ligands and consider increasing the reaction temperature or time.

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism, employing robust, well-defined protocols, and systematically optimizing reaction parameters, researchers can efficiently synthesize a diverse array of functionalized thiophene derivatives. This guide serves as a comprehensive resource to empower scientists in drug development and materials research to confidently and successfully implement this critical transformation in their synthetic campaigns.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology (RSC Publishing). [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features . PMC - PubMed Central. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations . PMC - PubMed Central. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde . NIH. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... . ResearchGate. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. . ResearchGate. [Link]

  • Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations . ResearchGate. [Link]

  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems . ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]

  • ChemInform Abstract: Synthesis of New Thieno[3,2-b]pyridine Derivatives by Palladium-Catalyzed Couplings and Intramolecular Cyclizations . ResearchGate. [Link]

  • Suzuki Cross-coupling Reaction procedure . Rose-Hulman. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? . ResearchGate. [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction . NIH. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid . ResearchGate. [Link]

  • Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors . ResearchGate. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors . NIH. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in . ResearchGate. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide . Organic Syntheses Procedure. [Link]

Sources

Application Note & Protocol: Leveraging 4-Bromothiophene-3-carbaldehyde for the Synthesis of Functional Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polythiophenes represent a premier class of conductive polymers, integral to the advancement of organic electronics, biosensors, and drug delivery systems.[1][2][3] The strategic functionalization of the thiophene monomer is paramount for tailoring the resulting polymer's physicochemical properties to specific applications. This guide provides an in-depth exploration of 4-Bromothiophene-3-carbaldehyde as a versatile precursor for synthesizing functionalized polythiophenes. The presence of both a bromine atom and a carbaldehyde group on the thiophene ring offers a dual-handle for controlled polymerization and subsequent post-polymerization modification. We present detailed protocols for both chemical and electrochemical polymerization pathways, elucidate the underlying reaction mechanisms, and provide a comprehensive guide to the characterization of the synthesized polymers. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to innovate in the realm of functional conductive materials.

Introduction: The Strategic Advantage of this compound

The unique electronic and optical properties of polythiophenes arise from their conjugated π-electron backbone.[4] However, unsubstituted polythiophene is often intractable, suffering from poor solubility and processability.[5][6] The incorporation of functional groups onto the thiophene monomer is a critical strategy to overcome these limitations and to introduce novel functionalities.[7]

This compound (4-BTCA) is a particularly strategic monomer for several reasons:

  • Bromine as a Leaving Group: The bromine atom at the 4-position serves as an excellent leaving group in various cross-coupling polymerization reactions, enabling the formation of well-defined polymer chains.

  • Aldehyde Functionality: The carbaldehyde group at the 3-position provides a reactive site for post-polymerization modifications.[8][9][10] This allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, bioactive compounds, or moieties that can alter the polymer's solubility and self-assembly characteristics. The high reactivity of the aldehyde group makes it a valuable tool for creating functional materials for applications in bioelectronics and sensing.[8][9][10]

  • Tunable Properties: The presence of both electron-withdrawing (aldehyde) and halogen (bromine) substituents influences the electronic properties of the monomer, which in turn affects the electrochemical behavior and bandgap of the resulting polymer.[7]

This guide will detail two primary methods for the polymerization of 4-BTCA: chemical oxidative polymerization and electropolymerization.

Polymerization Methodologies

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a robust and scalable method for synthesizing polythiophenes.[11] The most common oxidant used is iron(III) chloride (FeCl₃), which acts as a Lewis acid to initiate the polymerization process.[11]

Mechanism of Oxidative Polymerization:

The polymerization proceeds via an oxidative coupling mechanism. The Fe³⁺ ions oxidize the thiophene monomer to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and continue to couple with other monomers or oligomers, leading to chain growth. The aldehyde group, being electron-withdrawing, can influence the oxidation potential of the monomer and the regiochemistry of the resulting polymer.

Diagram: Oxidative Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Monomer 4-Bromothiophene- 3-carbaldehyde ReactionVessel Inert Atmosphere (Argon/Nitrogen) Monomer->ReactionVessel Solvent Anhydrous Chloroform Solvent->ReactionVessel Oxidant Anhydrous FeCl₃ Oxidant->ReactionVessel Slow, dropwise addition Stirring Vigorous Stirring (24-48h, RT) ReactionVessel->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter Crude Polymer Precipitation->Filtration Washing Wash with Methanol, Acetone Filtration->Washing Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Washing->Soxhlet FinalPolymer Purified Poly(4-bromo- 3-formylthiophene) Soxhlet->FinalPolymer

Caption: Workflow for chemical oxidative polymerization.

Protocol: Chemical Synthesis of Poly(this compound)

Materials:

  • This compound (Monomer)

  • Anhydrous Iron(III) Chloride (FeCl₃) (Oxidant)

  • Anhydrous Chloroform (Solvent)

  • Methanol (for precipitation and washing)

  • Acetone (for washing)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Monomer Solution Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (e.g., 1 mmol) in anhydrous chloroform (e.g., 20 mL).

  • Oxidant Solution Preparation: In a separate dry flask, dissolve anhydrous FeCl₃ (e.g., 4 mmol, 4 equivalents) in a minimal amount of anhydrous chloroform. Note: The molar ratio of oxidant to monomer is a critical parameter that can affect the polymer's molecular weight and properties.[12]

  • Polymerization: While vigorously stirring the monomer solution at room temperature, add the FeCl₃ solution dropwise over a period of 15-20 minutes. The reaction mixture should darken, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed under stirring for 24 to 48 hours at room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a large excess of methanol (e.g., 200 mL) to precipitate the crude polymer.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid polymer sequentially with copious amounts of methanol and acetone to remove residual oxidant and oligomers.

  • Purification (Soxhlet Extraction): For high purity, the dried polymer should be purified by Soxhlet extraction. Sequentially extract with methanol, hexane (to remove low molecular weight fractions), and finally chloroform to isolate the desired polymer fraction.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Electropolymerization

Electropolymerization offers a direct method to grow a conductive polymer film onto an electrode surface.[13] This technique provides excellent control over the film thickness and morphology.[14] The polymerization occurs via the electrochemical oxidation of the monomer.

Mechanism of Electropolymerization:

The monomer is oxidized at the anode surface to form radical cations. These reactive species then couple and propagate, similar to the chemical oxidative process, but confined to the electrode-electrolyte interface. The resulting polymer film is deposited in its oxidized (doped) and conductive state.

Diagram: Electropolymerization Setup

G cluster_cell Electrochemical Cell Potentiostat Potentiostat/ Galvanostat WE Working Electrode (e.g., ITO, Pt, Au) Potentiostat->WE Anode CE Counter Electrode (e.g., Pt wire) Potentiostat->CE Cathode RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE Reference Analysis Data Acquisition (Cyclic Voltammogram) Potentiostat->Analysis Electrolyte Electrolyte Solution: - Monomer (4-BTCA) - Supporting Electrolyte (e.g., LiClO₄) - Solvent (e.g., Acetonitrile) Power Power Source Power->Potentiostat

Caption: A typical three-electrode setup for electropolymerization.

Protocol: Electrosynthesis of Poly(this compound) Films

Materials:

  • This compound (Monomer)

  • Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Hexafluorophosphate (TBAPF₆) (Supporting Electrolyte)

  • Anhydrous Acetonitrile (Solvent)

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Gold)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Thoroughly clean the working electrode by sonicating in acetone, isopropanol, and deionized water, then dry under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a solution of this compound (e.g., 0.05 M) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in anhydrous acetonitrile.[15] Purge the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell with the prepared working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electropolymerization: Polymerize the film onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.[16][17] A typical approach is to apply a constant potential slightly above the oxidation potential of the monomer (determined by an initial cyclic voltammogram) for a set duration (e.g., 60-300 seconds).

  • Film Washing: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.

  • Drying: Dry the film gently, for instance, under a stream of nitrogen.

Characterization of the Synthesized Polymer

A suite of analytical techniques is essential to confirm the structure, morphology, and properties of the synthesized poly(this compound).

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the chemical structure and the presence of functional groups.Peaks corresponding to the thiophene ring C-H and C-S vibrations, and a strong characteristic peak for the aldehyde C=O stretch (around 1670-1700 cm⁻¹).
UV-Vis Spectroscopy To determine the electronic properties, such as the π-π* transition and the optical bandgap.A broad absorption band in the visible region, characteristic of the conjugated polymer backbone. The absorption edge can be used to estimate the bandgap.
¹H NMR Spectroscopy To elucidate the polymer's structure and regiochemistry (if soluble).Broadened peaks corresponding to the aromatic protons on the thiophene ring and the aldehyde proton. The degree of broadening can indicate the extent of polymerization.
Cyclic Voltammetry (CV) To investigate the electrochemical properties, including oxidation/reduction potentials and stability.Reversible or quasi-reversible redox peaks corresponding to the p-doping and de-doping processes of the polymer film.
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the polymer film.Depending on the synthesis conditions, morphologies can range from granular to fibrillar structures.[18]
Four-Point Probe To measure the electrical conductivity of the polymer film.[19][20]Conductivity values can vary significantly depending on the doping level, film thickness, and morphology.[18][21]

Post-Polymerization Functionalization

The aldehyde group on the poly(this compound) backbone is a gateway for further functionalization. A common and efficient reaction is the formation of a Schiff base by reacting the polymer with a primary amine.

Example Protocol: Schiff Base Formation

  • Immerse the polymer-coated substrate (or a dispersion of the chemically synthesized polymer) in a solution of the desired primary amine (R-NH₂) in a suitable solvent (e.g., ethanol or THF).

  • The reaction can be catalyzed by a small amount of acid (e.g., acetic acid).

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • Wash the functionalized polymer thoroughly to remove unreacted amine.

This straightforward reaction allows for the covalent attachment of a vast library of molecules, enabling the development of materials for targeted applications in biosensing, drug delivery, and smart coatings.[8][9][10]

Troubleshooting

Problem Possible Cause Suggested Solution
Low Polymer Yield (Chemical Synthesis) Insufficient oxidant; impure reagents or wet solvents; low monomer concentration.Increase oxidant-to-monomer ratio (e.g., up to 4:1); ensure all reagents and solvents are anhydrous; increase monomer concentration.[12]
Poor Film Quality (Electropolymerization) Impure electrolyte; electrode surface not clean; incorrect polymerization potential.Use high-purity, anhydrous solvents and electrolytes; rigorously clean the electrode surface; optimize the applied potential or current density.
Insoluble Polymer (Chemical Synthesis) High molecular weight; cross-linking.Adjust reaction time and temperature; consider using a co-solvent to improve solubility during synthesis.
No Redox Activity in CV Film is too thick or too resistive; poor adhesion to the electrode.Synthesize thinner films; ensure the polymer is in its doped (conductive) state; check electrode cleaning procedure.

Conclusion

This compound is a highly valuable monomer for the synthesis of functional conductive polymers. Its unique bifunctional nature allows for controlled polymerization and subsequent tailoring of the polymer's properties through post-synthetic modification of the aldehyde group. The chemical and electrochemical protocols detailed in this guide provide a solid foundation for researchers to explore and exploit the potential of this versatile building block in creating next-generation materials for a wide range of scientific and technological applications.

References

  • ResearchGate. (n.d.). Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic oxidative polymerization mechanism for thiophene and pyrrole. Retrieved from [Link]

  • EPFL Graph Search. (n.d.). Polymerization Mechanisms of Thiophene Derivatives. Retrieved from [Link]

  • MDPI. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Retrieved from [Link]

  • SpringerLink. (n.d.). Chemical and Electrochemical Polymerization of Thiophene Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique. Retrieved from [Link]

  • American Chemical Society. (2025). Structure–property relationships in Ester-functionalized polythiophenes: Tailoring electrochemical and mechanical properties of carboxylated mixed conductors. Retrieved from [Link]

  • IOPscience. (n.d.). Characterization of poly(3-methylthiophene)-like films produced by Plasma Polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). WO1991019021A1 - Polymerization of thiophene and its derivatives.
  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • AIP Publishing. (2006). Simple setup to measure electrical properties of polymeric films. Retrieved from [Link]

  • Sci-Hub. (n.d.). Structural and chemical characterization of vapor-deposited polythiophene films. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Retrieved from [Link]

  • C-Therm Technologies Ltd. (n.d.). Thermal Conductivity of Conductive Polymers. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis and Preparation of Polythiophene Thin Film by Spin Coating Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of varying terminal side‐chain functionalized polythiophenes. Retrieved from [Link]

  • AIP Publishing. (2012). Photoluminescence characterization of polythiophene films incorporated with highly functional molecules such as metallophthalocyanine. Retrieved from [Link]

  • ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Retrieved from [Link]

  • ACS Publications. (2017). Polythiophene: From Fundamental Perspectives to Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical properties of porphyrin-functionalized polythiophenes. Retrieved from [Link]

  • ResearchGate. (2022). Research Progress on Polythiophene and Its Application as Chemical Sensor. Retrieved from [Link]

  • J-Stage. (n.d.). Thermal Conductivity Evaluation of Polymer Thin Film. Retrieved from [Link]

  • ResearchGate. (2017). Conductivity measurements of thin film polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized polythiophenes: Recognition materials for chemosensors and biosensors of superior sensitivity, selectivity, and detectability. Retrieved from [Link]

  • Massey University. (n.d.). Functionalised polythiophenes : synthesis, characterisation and applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Conductive, Regioregular Alkoxy-Functionalized Polythiophenes: A New Class of Stable, Low Band Gap Materials. Retrieved from [Link]

  • MDPI. (n.d.). Sheet Resistance Measurements of Conductive Thin Films: A Comparison of Techniques. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • ResearchGate. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Retrieved from [Link]

  • PubMed. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Retrieved from [Link]

  • PubMed. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Chemistry of Conducting Polythiophenes. Retrieved from [Link]

  • ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Retrieved from [Link]

  • NIH. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

  • Frontiers. (n.d.). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Retrieved from [Link]

  • Frontiers. (n.d.). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Retrieved from [Link]

  • Frontiers. (2021). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Retrieved from [Link]

  • NIH. (2015). Functionalized branched EDOT-terthiophene copolymer films by electropolymerization and post-polymerization “click”-reactions. Retrieved from [Link]

  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Copolymer from electropolymerization of thiophene and 3,4-ethylenedioxythiophene and its use as cathode for lithium ion battery. Retrieved from [Link]

  • PubMed Central. (2021). Electropolymerized Poly(3,4-ethylenedioxythiophene)/Screen-Printed Reduced Graphene Oxide–Chitosan Bilayer Electrodes for Flexible Supercapacitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromothiophene. Retrieved from [Link]

  • Frontiers. (n.d.). Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization. Retrieved from [Link]

Sources

synthesis of thieno[3,4-b]pyrazines from 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thieno[3,4-b]pyrazines

Thieno[3,4-b]pyrazines are a class of heterocyclic compounds that have garnered significant attention in the fields of materials science and medicinal chemistry. Their unique fused-ring structure, combining an electron-rich thiophene ring with an electron-deficient pyrazine ring, imparts valuable electronic and optical properties. This has led to their exploration as components in low band gap conjugated polymers for applications in organic photovoltaics and field-effect transistors.[1][2][3] In the realm of drug discovery, the thieno[3,4-b]pyrazine scaffold is a privileged structure, appearing in molecules with a range of biological activities.[4]

This application note provides a comprehensive guide for the synthesis of thieno[3,4-b]pyrazines, starting from the readily available 4-Bromothiophene-3-carbaldehyde. We will delve into the strategic considerations behind the synthetic route, provide detailed experimental protocols, and present characterization data for the key intermediates and the final product.

Synthetic Strategy: A Multi-step Approach to the Thieno[3,4-b]pyrazine Core

The most direct and versatile method for the construction of the thieno[3,4-b]pyrazine ring system is the condensation of a 3,4-diaminothiophene derivative with an α-dicarbonyl compound.[5][6] Therefore, our synthetic strategy focuses on the efficient preparation of a suitably substituted 3,4-diaminothiophene from this compound.

The proposed synthetic pathway involves a four-step sequence:

  • Protection of the Aldehyde Group: To prevent interference from the reactive aldehyde functionality during subsequent C-N bond formation, it is first protected as an acetal.

  • Buchwald-Hartwig Amination: A palladium-catalyzed Buchwald-Hartwig amination is employed to introduce a nitrogen substituent at the 4-position of the thiophene ring.[7][8][9][10] This reaction is a cornerstone of modern organic synthesis for its efficiency and functional group tolerance in forming C-N bonds.

  • Formation of the Diamine Precursor: The protected aldehyde is deprotected and then converted to an oxime. Subsequent reduction of the oxime and the introduced amino group precursor will yield the key 3,4-diaminothiophene intermediate.

  • Condensation to Form the Thieno[3,4-b]pyrazine Ring: The final step involves the acid-catalyzed condensation of the in-situ generated 3,4-diaminothiophene with an α-dione, leading to the desired thieno[3,4-b]pyrazine.

This strategic approach allows for the modular synthesis of a variety of thieno[3,4-b]pyrazine derivatives by varying the α-dione used in the final condensation step.

Visualizing the Synthesis

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start This compound Step1 Protection of Aldehyde Start->Step1 Intermediate1 Protected Aldehyde Step1->Intermediate1 Step2 Buchwald-Hartwig Amination Intermediate1->Step2 Intermediate2 4-Amino Thiophene Derivative Step2->Intermediate2 Step3 Formation of Diamine Intermediate2->Step3 Intermediate3 3,4-Diaminothiophene Derivative Step3->Intermediate3 Step4 Condensation with α-Dione Intermediate3->Step4 End Thieno[3,4-b]pyrazine Step4->End

Figure 1: Synthetic workflow for the preparation of thieno[3,4-b]pyrazines.

Experimental Protocols

Part 1: Synthesis of 2-(4-Bromothiophen-3-yl)-1,3-dioxolane (Intermediate 1)

Rationale: The aldehyde group is protected as a 1,3-dioxolane to prevent its participation in the subsequent Buchwald-Hartwig amination. Ethylene glycol is a common and effective protecting group for aldehydes.

Protocol:

  • To a solution of this compound (1.0 eq) in toluene (10 mL/mmol) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-Bromothiophen-3-yl)-1,3-dioxolane as a colorless oil.

Part 2: Synthesis of N-(3-(1,3-Dioxolan-2-yl)thiophen-4-yl)acetamide (Intermediate 2)

Rationale: The Buchwald-Hartwig amination allows for the formation of a C-N bond at the 4-position of the thiophene ring.[7][8][9][10][11] Acetamide is used as the nitrogen source, which can be later hydrolyzed to the primary amine.

Protocol:

  • To a dried Schlenk tube is added 2-(4-Bromothiophen-3-yl)-1,3-dioxolane (1.0 eq), acetamide (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous 1,4-dioxane (5 mL/mmol) is added, and the reaction mixture is heated to 100 °C for 12-18 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give N-(3-(1,3-Dioxolan-2-yl)thiophen-4-yl)acetamide as a solid.

Part 3: Synthesis of Thiophene-3,4-diamine (Intermediate 3)

Rationale: This two-step part first deprotects the aldehyde and converts it to an oxime, followed by a one-pot reduction of the oxime and the amide to the corresponding amines.

Protocol:

  • Deprotection and Oximation:

    • N-(3-(1,3-Dioxolan-2-yl)thiophen-4-yl)acetamide (1.0 eq) is dissolved in a mixture of acetone and 2M hydrochloric acid (1:1, 10 mL/mmol).

    • The mixture is stirred at room temperature for 4 hours.

    • The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with ethyl acetate.

    • The organic layer is dried, concentrated, and the crude aldehyde is dissolved in ethanol.

    • Hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) are added, and the mixture is refluxed for 2 hours.

    • The solvent is removed, and the residue is used in the next step without further purification.

  • Reduction:

    • The crude oxime is dissolved in ethanol, and a catalytic amount of Raney nickel is added.

    • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

    • The catalyst is filtered off through Celite, and the filtrate is concentrated to give the crude thiophene-3,4-diamine, which is used immediately in the next step.

Part 4: Synthesis of 2,3-Dimethylthieno[3,4-b]pyrazine (Final Product)

Rationale: The final step is the condensation of the unstable 3,4-diaminothiophene with an α-dione (in this case, biacetyl) to form the stable thieno[3,4-b]pyrazine ring.[12]

Protocol:

  • The crude thiophene-3,4-diamine from the previous step is dissolved in ethanol.

  • Biacetyl (1.1 eq) is added dropwise to the solution at room temperature.

  • A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane) to afford 2,3-Dimethylthieno[3,4-b]pyrazine as a solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Appearance¹H NMR (CDCl₃, δ ppm)
This compound C₅H₃BrOS191.05-Yellow Solid10.1 (s, 1H), 8.0 (d, 1H), 7.4 (d, 1H)
Intermediate 1 C₇H₇BrO₂S235.1085Colorless Oil7.5 (d, 1H), 7.2 (d, 1H), 5.9 (s, 1H), 4.1-3.9 (m, 4H)
Intermediate 2 C₉H₁₁NO₃S213.2570White Solid8.2 (br s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 5.8 (s, 1H), 4.1-3.9 (m, 4H), 2.2 (s, 3H)
2,3-Dimethylthieno[3,4-b]pyrazine C₈H₈N₂S164.2365 (over 2 steps)Yellow Solid7.9 (s, 2H), 2.7 (s, 6H)

Mechanism: The Heart of the Synthesis

The key steps in this synthesis are the Buchwald-Hartwig amination and the final condensation reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R-NH₂ PdII_Amine [L₂Pd(II)(Aryl)(Amine)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L₂Pd(II)(Aryl)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Amine RedElim->Product

Sources

Application Notes & Protocols: 2-Amino-5-bromopyridine as a Cornerstone Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 2-Amino-5-bromopyridine (CAS No. 1072-97-5) as a versatile and pivotal building block in the synthesis of pharmaceutical intermediates. The unique electronic and steric properties conferred by the amino and bromo substituents on the pyridine scaffold render it an ideal substrate for a variety of powerful cross-coupling reactions. This document provides an in-depth exploration of its reactivity, field-proven experimental protocols for key synthetic transformations, and contextualizes its role in the development of therapeutically relevant molecules, particularly kinase inhibitors. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing reproducibility, mechanistic understanding, and safety.

Introduction: The Strategic Importance of 2-Amino-5-bromopyridine

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with the pyridine ring being a ubiquitous core in numerous approved drugs. 2-Amino-5-bromopyridine has emerged as a critical starting material due to its bifunctional nature.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, the 2-amino group serves as a key hydrogen bond donor and a nucleophilic site, while the 5-bromo position provides a robust and reliable handle for introducing molecular complexity through carbon-carbon and carbon-nitrogen bond-forming reactions.[2][3]

This guide moves beyond a simple recitation of procedures. It aims to provide the causal logic behind experimental design, empowering scientists to not only replicate but also adapt and innovate upon these foundational methods. We will explore the three pillars of its synthetic utility: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, which together unlock a vast chemical space for drug discovery.

Compound Profile and Safe Handling

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory. 2-Amino-5-bromopyridine is a hazardous substance and must be handled with appropriate precautions.[4][5]

Table 1: Physicochemical Properties of 2-Amino-5-bromopyridine

PropertyValueReference(s)
CAS Number 1072-97-5[6][7][8]
Molecular Formula C₅H₅BrN₂[6][7]
Molecular Weight 173.01 g/mol [6][7]
Appearance White to light yellow/beige crystalline solid[3][9]
Melting Point 135 - 138 °C[9]
Solubility Soluble in organic solvents like ethanol, methanol, DMF; limited solubility in water.[3]

Safety & Handling Protocol:

  • Hazard Identification: Harmful if swallowed.[5] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or face shield, and chemical-resistant gloves.[5][9] Use a dust mask or conduct work in a fume hood to avoid inhalation.[4][6]

  • Handling: Avoid all personal contact.[4] Use in a well-ventilated area.[5] Prevent dust formation.[9] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[4][5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5][9]

  • Spill & Disposal: In case of a spill, remove ignition sources and clean up immediately using dry procedures to avoid generating dust.[4] Dispose of waste according to local, regional, and national regulations.[5]

Core Reactivity: A Bifunctional Scaffold

The synthetic versatility of 2-Amino-5-bromopyridine stems from its two distinct reactive sites. The bromine atom at the C5 position is an excellent electrophile for palladium-catalyzed cross-coupling reactions. Simultaneously, the amino group at the C2 position can act as a directing group, a nucleophile, or a point for further functionalization, making this a powerful scaffold for building combinatorial libraries.[10]

Figure 1: Key reactive sites of 2-Amino-5-bromopyridine.

Key Synthetic Transformations & Protocols

The following sections provide detailed protocols for the most critical palladium-catalyzed reactions that leverage the C-Br bond of 2-Amino-5-bromopyridine.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[11] This reaction couples 2-Amino-5-bromopyridine with various aryl or heteroaryl boronic acids. The choice of catalyst, ligand, and base is crucial for high yields.[11][12]

G cluster_workflow Experimental Workflow A 1. Reaction Setup - Combine 2-Amino-5-bromopyridine,  Arylboronic Acid, and Base  (e.g., K₃PO₄) in a Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill flask  with Argon or Nitrogen (3x). A->B C 3. Catalyst Addition - Add Pd catalyst (e.g., Pd(PPh₃)₄)  and solvents (e.g., Dioxane/Water). B->C D 4. Reaction - Heat mixture to 85-95 °C. - Monitor by TLC or LC-MS. C->D E 5. Work-up - Cool, dilute with Ethyl Acetate. - Filter through Celite. D->E F 6. Extraction & Drying - Wash organic layer with water and brine. - Dry over Na₂SO₄. E->F G 7. Purification - Concentrate under reduced pressure. - Purify via flash column chromatography. F->G

Figure 2: Generalized workflow for the Suzuki-Miyaura coupling reaction.[11]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: 2-Amino-5-bromopyridine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), and degassed Water.[11][12]

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-Amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).[11][12]

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]

    • Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).[11][12]

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).[11][12]

    • Stir the reaction mixture vigorously and heat to 85-95 °C.[11][12]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.[11]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[11]

    • Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[11]

    • Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Amino-5-arylpyridine product.[11][12]

G Suzuki-Miyaura Catalytic Cycle center pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition (Ar-Br) pd_complex2 [Ar-Pd(II)L₂-Ar'] pd_complex->pd_complex2 Transmetalation ([Ar'B(OH)₃]⁻) pd_complex2->pd0 Reductive Elimination label_product Product (Ar-Ar') pd_complex2->label_product base_complex Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[11][13]

Table 2: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90High
23-Cyanophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Good
3Pyridine-3-boronic acidPd-PEPPSI-IPrK₂CO₃THF70Moderate-High
42-Methylphenylboronic acidPd₂(dba)₃ / Ligand 1KFDioxane80Good
Yields are qualitative based on analogous systems reported in the literature.[11][12][14]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[15][16] This reaction is invaluable for creating alkynyl-pyridines, which are important intermediates for synthesizing more complex heterocyclic systems and are found in various biologically active molecules.[17] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[15][17]

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Materials: 2-Amino-5-bromopyridine, Phenylacetylene, a Palladium catalyst (e.g., Pd(TFA)₂, Pd(PPh₃)₄), a ligand (e.g., PPh₃), Copper(I) Iodide (CuI), Triethylamine (Et₃N), and an anhydrous solvent like DMF.[10][17]

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), ligand (e.g., PPh₃ at 5 mol%), and CuI (5 mol%).[17]

    • Add anhydrous DMF and stir the mixture for 20-30 minutes at room temperature.[10][17]

    • Add 2-Amino-5-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (which acts as both base and co-solvent).[10]

    • Heat the reaction mixture to 80-100 °C and stir vigorously.[10][17]

    • Monitor the reaction progress by TLC. The reaction is often complete within 3-6 hours.[10][17]

    • Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.[10]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography.

G Sonogashira Catalytic Cycle cluster_cu Copper Cycle center pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition (Ar-Br) pd_complex2 [Ar-Pd(II)L₂-C≡CR] pd_complex->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination label_product Product (Ar-C≡CR) pd_complex2->label_product cu_complex R-C≡C-Cu(I) cu_complex->pd_complex cu_start R-C≡CH + CuI cu_start->cu_complex Base

Figure 4: Simplified catalytic cycle for the Sonogashira coupling.[15]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[18][19] This reaction allows for the coupling of 2-Amino-5-bromopyridine with a wide range of primary and secondary amines. The choice of phosphine ligand is critical to the success and scope of the reaction.[18][20]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

  • Materials: 2-Amino-5-bromopyridine, Morpholine, a Palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., Cesium Carbonate, Cs₂CO₃ or Sodium tert-butoxide, NaOtBu), and an anhydrous solvent (e.g., Toluene).[18]

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 2-Amino-5-bromopyridine (1.0 eq), the amine (1.2 eq), the base (e.g., Cs₂CO₃, 1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 3-5 mol%) to a dry Schlenk tube.[18]

    • Add anhydrous toluene via syringe.

    • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[10][18]

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[18]

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography.

G Buchwald-Hartwig Catalytic Cycle center pd0 Pd(0)L pd_complex [Ar-Pd(II)L-Br] pd0->pd_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)L(Br)(HNR₂)] pd_complex->amine_complex Amine Coordination (HNR₂) pd_amido [Ar-Pd(II)L(NR₂)] pd_amido->pd0 Reductive Elimination label_product Product (Ar-NR₂) pd_amido->label_product amine_complex->pd_amido Deprotonation (Base) G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Point of Intervention GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, ALK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Kinase Inhibitor (Derived from 2-Amino-5-bromopyridine) Inhibitor->Rec Inhibition

Figure 6: Inhibition of a receptor tyrosine kinase signaling pathway.<[21]/center>

Conclusion

2-Amino-5-bromopyridine is more than a simple chemical reagent; it is a strategic platform for innovation in pharmaceutical development. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides medicinal chemists with a reliable and versatile toolkit for the synthesis of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage this powerful building block in their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.
  • (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine Material Safety Data Sheet.
  • Benchchem. (2025). Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • (2025). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
  • (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap.
  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyridine 97 1072-97-5.
  • Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Guidechem. (n.d.). 2-Amino-5-bromopyridine 1072-97-5 wiki.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-bromopyridine.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • (n.d.). Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine.
  • Jubilant Ingrevia. (n.d.). 2-Amino-5-bromopyridine.

Sources

Application Notes and Protocols: Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Controlled Synthesis of Conjugated Polymers and Small Molecules for High-Performance Organic Electronics

Introduction: The Molecular Foundation of Organic Electronics

Organic electronic materials, characterized by their delocalized π-electron systems, are the cornerstone of next-generation flexible, lightweight, and low-cost electronic devices.[1][2] The performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is intrinsically linked to the molecular structure and purity of the active materials.[1][3] This guide provides an in-depth exploration of the synthetic strategies employed to create these materials, emphasizing the causal relationships between synthetic choices and the resulting electronic and physical properties. We will delve into the mechanistic details of key polymerization and cross-coupling reactions, offer field-proven protocols for the synthesis of benchmark materials, and outline the essential characterization techniques for validating synthetic success.

Part 1: Synthetic Strategies for π-Conjugated Polymers

The synthesis of π-conjugated polymers is a delicate balance of achieving high molecular weight, controlled regioregularity, and desired end-group functionality.[4][5] Several powerful polymerization techniques have been developed to meet these challenges.

Metal-Catalyzed Cross-Coupling Polymerizations

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for constructing the backbones of conjugated polymers.[6] These reactions offer precise control over the polymer structure.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron species and an organohalide is widely used for synthesizing a variety of conjugated polymers, including polyolefins, styrenes, and substituted biphenyls.[7][8] Its tolerance to a wide range of functional groups makes it a powerful tool for creating complex polymer architectures.[7] Micellar catalysis has enabled Suzuki-Miyaura couplings to be performed in water under mild conditions, offering a more sustainable synthetic route.[9][10]

  • Stille Coupling: The Stille reaction, another palladium-catalyzed process, couples an organotin compound with an organohalide.[11][12] It is highly effective for synthesizing conjugated polymers and is known for its tolerance of various functional groups and high reaction yields.[11][12] The mechanism involves oxidative addition, transmetalation (often the rate-limiting step), and reductive elimination.[12]

  • Grignard Metathesis (GRIM) Polymerization: GRIM polymerization is a chain-growth mechanism particularly effective for synthesizing regioregular poly(3-alkylthiophenes) (P3HTs).[13][14] This method offers excellent control over molecular weight and can produce polymers with narrow molecular weight distributions.[13][15] The "living" nature of GRIM polymerization allows for the synthesis of block copolymers and end-functionalized polymers.[15][16]

Oxidative Polymerization

Chemical oxidative polymerization, often employing oxidants like iron(III) chloride (FeCl₃), is a straightforward method for synthesizing polymers such as P3HT.[17][18] While simpler than cross-coupling methods, it can lead to doping of the polymer, resulting in conductive rather than semiconducting materials.[17]

Part 2: Synthesis of Small Molecules for Organic Electronics

Small molecules offer advantages in terms of synthetic accessibility and purification.[19][20] They are widely used in OLEDs as emissive and charge-transporting materials.[21][22]

Tris(8-hydroxyquinolinato)aluminum (Alq₃): A Benchmark OLED Material

Alq₃ is a prototypical electron-transporting and emissive material in OLEDs due to its excellent stability and electroluminescent properties.[23][24]

Synthetic Protocol for Alq₃:

A common method for synthesizing Alq₃ involves the reaction of 8-hydroxyquinoline with an aluminum salt.[25]

  • Reaction Setup: Dissolve 8-hydroxyquinoline in ethanol. In a separate flask, dissolve aluminum chloride (AlCl₃) in ethanol.

  • Precipitation: Mix the two solutions and neutralize the pH using a base such as potassium hydroxide (KOH) solution.

  • Reflux: Heat the resulting mixture at reflux (around 70 °C) for several hours with stirring.

  • Isolation and Purification: Allow the reaction to cool to room temperature. The yellow Alq₃ precipitate is collected by centrifugation or filtration, washed with ethanol and deionized water, and dried under vacuum.[25]

A solvent-free mechanochemical synthesis of Alq₃ by ball milling has also been reported as an efficient and scalable method.[26]

Part 3: Detailed Experimental Protocols

Protocol for the Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization

This protocol is adapted from established GRIM polymerization methods.[27][28]

Materials:

  • 2,5-Dibromo-3-hexylthiophene (monomer)

  • i-PrMgCl·LiCl (Grignard reagent)

  • Ni(dppp)Cl₂ (catalyst)

  • Dry tetrahydrofuran (THF)

  • Methanol/HCl (quenching solution)

  • Argon gas

Procedure:

  • Monomer Activation: In a flame-dried, argon-purged flask, dissolve the 2,5-dibromo-3-hexylthiophene monomer in dry THF. Cool the solution and slowly add i-PrMgCl·LiCl. Stir the reaction at 40 °C for a short period and then at room temperature to form the Grignard reagent of the monomer.[27]

  • Initiation: In a separate argon-purged flask, dissolve the Ni(dppp)Cl₂ catalyst in dry THF.

  • Polymerization: Add the monomer solution to the catalyst solution. The polymerization will proceed at room temperature. The reaction time can be varied to control the molecular weight.[4]

  • Termination: Quench the polymerization by adding a methanol/HCl mixture.

  • Purification: Precipitate the polymer in methanol, filter, and wash extensively with methanol to remove catalyst residues and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the pure polymer fraction.

Workflow for P3HT Synthesis via GRIM Polymerization

P3HT_Synthesis Monomer 2,5-Dibromo-3-hexylthiophene Grignard Grignard Reagent Formation (i-PrMgCl·LiCl, THF) Monomer->Grignard Polymerization GRIM Polymerization Grignard->Polymerization Catalyst Ni(dppp)Cl₂ in THF Catalyst->Polymerization Quenching Quenching (MeOH/HCl) Polymerization->Quenching Purification Purification (Precipitation, Soxhlet) Quenching->Purification P3HT Regioregular P3HT Purification->P3HT

Caption: Workflow for the synthesis of P3HT via GRIM polymerization.

Part 4: Characterization of Organic Electronic Materials

Thorough characterization is essential to confirm the chemical structure, molecular weight, and purity of the synthesized materials, as these properties directly impact device performance.[29][30]

Structural and Molecular Weight Analysis
TechniqueInformation ProvidedTypical Observations for P3HT
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and regioregularity of polymers.[29]¹H NMR shows characteristic peaks for the aromatic protons on the thiophene ring and the aliphatic protons of the hexyl side chains. The degree of regioregularity can be calculated from the integration of specific aromatic proton signals.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of polymers.[29][31]A narrow PDI (typically < 1.5) indicates a well-controlled polymerization, which is characteristic of GRIM synthesis.[13]
Optical and Electrochemical Properties
TechniqueInformation Provided
UV-Visible (UV-Vis) Spectroscopy Determines the absorption spectrum of the material, from which the optical bandgap can be estimated.[32]
Cyclic Voltammetry (CV) Measures the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.[32]
Relationship between Synthesis, Structure, and Properties

StructureProperty cluster_synthesis Synthetic Control cluster_structure Molecular Structure cluster_properties Material Properties cluster_device Device Performance Synthesis Synthetic Method (e.g., GRIM, Suzuki) MW Molecular Weight & PDI Synthesis->MW RR Regioregularity Synthesis->RR Conditions Reaction Conditions (Temp, Time, Catalyst) Conditions->MW Conditions->RR Solubility Solubility & Processability MW->Solubility Morphology Film Morphology RR->Morphology Purity Purity Electronic Electronic Properties (HOMO/LUMO, Mobility) Purity->Electronic Solubility->Morphology Morphology->Electronic Optical Optical Properties (Absorption, Emission) Device OLED/OPV/OFET Efficiency & Stability Optical->Device Electronic->Device

Sources

Application Notes and Protocols for Condensation Reactions of 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Versatility of a Brominated Thiophene Building Block

4-Bromothiophene-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of the bromine atom and the aldehyde's reactivity, make it a valuable precursor for the synthesis of a diverse array of complex molecules. The strategic placement of the bromine and formyl groups on the thiophene ring allows for a wide range of chemical transformations, with condensation reactions being a cornerstone for carbon-carbon bond formation and the construction of elaborate molecular architectures.

This guide provides an in-depth exploration of key condensation reactions involving this compound, offering detailed protocols and insights into the underlying principles. The resulting derivatives, including vinyl-substituted thiophenes and fused heterocyclic systems like thieno[3,2-d]pyrimidines, are scaffolds with demonstrated biological activities, including antibacterial and anticancer properties, and potential applications in organic electronics.[1][2]

Core Condensation Reactions and Their Strategic Applications

The aldehyde functionality of this compound serves as a prime site for nucleophilic attack, making it an ideal substrate for several classical and modern condensation reactions. This section will delve into three pivotal transformations: the Knoevenagel Condensation, the Wittig Reaction, and the Gewald Aminothiophene Synthesis. Each of these reactions provides a distinct pathway to valuable intermediates and final target molecules.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] This reaction is particularly effective with this compound due to the enhanced electrophilicity of the carbonyl carbon, which is influenced by the electron-withdrawing bromine substituent. The resulting α,β-unsaturated products are valuable intermediates for further synthetic elaborations, including Michael additions and cycloadditions.

Mechanism Overview: Knoevenagel Condensation

The reaction proceeds through a three-step mechanism:

  • Carbanion Formation: A weak base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active Methylene Z-CH2-Z' Carbanion Z-CH(-)-Z' Active Methylene->Carbanion + Base - Base-H+ Base Base Intermediate1 Adduct Carbanion->Intermediate1 + Aldehyde Aldehyde 4-Bromothiophene- 3-carbaldehyde Product α,β-Unsaturated Product Intermediate1->Product - H2O Wittig_Mechanism Aldehyde 4-Bromothiophene- 3-carbaldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph3P=CHR) Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Gewald_Mechanism Start This compound + Active Methylene Nitrile Knoevenagel Knoevenagel Adduct Start->Knoevenagel Base Sulfur_Addition Sulfur Adduct Knoevenagel->Sulfur_Addition + Sulfur Cyclization Cyclized Intermediate Sulfur_Addition->Cyclization Intramolecular Attack Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Sources

Application Notes and Protocols for Stille Coupling with 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Thiophenes

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties. The targeted functionalization of the thiophene ring is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties for specific applications. Among the array of cross-coupling reactions, the palladium-catalyzed Stille coupling has emerged as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This method is particularly advantageous due to the stability of the organostannane reagents to air and moisture and their tolerance of a wide range of functional groups, including the aldehyde moiety present in 4-bromothiophene-3-carbaldehyde.[3]

This application note provides a comprehensive guide to the Stille coupling of this compound, a versatile building block for the synthesis of more complex heterocyclic systems. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful execution and optimization.

The Mechanism of the Stille Coupling Reaction

The Stille coupling proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the organohalide (in this case, this compound). This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) complex.

  • Transmetalation: The organostannane reagent then reacts with the Pd(II) complex in the transmetalation step. The organic group from the tin compound is transferred to the palladium center, and the tin halide is released as a byproduct. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Mechanism

General Protocol for the Stille Coupling of this compound

This protocol is a general guideline and may require optimization depending on the specific organostannane used.

Materials:

  • This compound

  • Organostannane (e.g., (Hetero)aryl-SnBu₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Ligand (if using a pre-catalyst like Pd₂(dba)₃, e.g., P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Reaction Setup:

Stille_Workflow

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a magnetic stir bar.

  • Reagent Addition: Add the organostannane (1.1-1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Further degas the reaction mixture by bubbling with inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. A precipitate of tributyltin fluoride will form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the precipitate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Optimization and Considerations

The success of the Stille coupling with this compound can be influenced by several factors:

ParameterRecommendation and Rationale
Palladium Catalyst Pd(PPh₃)₄ is a common and effective choice as it is an air-stable Pd(0) source. Pd₂(dba)₃ in combination with a phosphine ligand such as P(o-tol)₃ or AsPh₃ can also be highly effective. The choice of ligand can significantly impact the reaction rate and yield.
Solvent Toluene is a widely used non-polar solvent. For less reactive substrates, more polar aprotic solvents like dioxane or DMF can be beneficial. Ensure all solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation.
Temperature Reaction temperatures typically range from 80 °C to 110 °C . Higher temperatures may be required for less reactive coupling partners, but can also lead to side reactions.
Additives In some cases, the addition of Cu(I) salts (e.g., CuI) can accelerate the transmetalation step, particularly with less reactive organostannanes. Lithium chloride (LiCl) can also be added to facilitate the reaction, especially when using triflate electrophiles.
Organostannane The reactivity of the organostannane is crucial. The general order of transferability of the organic group from tin is alkynyl > vinyl > aryl > alkyl. Ensure the organostannane is of high purity.

Safety Precautions

  • Organotin compounds are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where necessary and consult the safety data sheets (SDS) before use.

  • Solvents used in the reaction are often flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a temperature controller).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique and use freshly opened or purified catalyst.
Low reaction temperatureGradually increase the reaction temperature.
Poor quality of reagentsUse freshly purified starting materials and high-purity organostannane.
Formation of homocoupled product Oxygen in the reaction mixtureThoroughly degas the solvent and reaction mixture.
Difficulty in removing tin byproducts Incomplete precipitationIncrease the stirring time with the KF solution or use a fresh portion.
Co-elution during chromatographyUse a less polar eluent system or add a small amount of triethylamine to the eluent.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704-4734. [Link]

  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier – The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 2004 , 43 (9), 1132-1136. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Myers, A. G. The Stille Reaction. Chem 115. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Huang, H. et al. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 2016 , 52 (56), 8731-8734. [Link]

  • Li, J.-H. et al. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 2005 , 70 (7), 2832-2834. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromothiophene-3-carbaldehyde in Heterocyclic Synthesis

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The thiophene ring serves as a versatile pharmacophore, capable of engaging in crucial drug-receptor interactions and offering synthetically accessible points for molecular modification.[3][4]

Within the arsenal of thiophene-based building blocks, this compound stands out as a particularly valuable synthon.[5][6] Its structure is endowed with two distinct and orthogonally reactive functional groups: an electrophilic aldehyde at the 3-position and a carbon-bromine bond at the 4-position. This unique arrangement allows for a programmed, stepwise elaboration of the thiophene core into complex, fused heterocyclic systems. The aldehyde group readily participates in condensations and nucleophilic additions, while the bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions.[6][7]

This guide provides an in-depth exploration of key synthetic transformations originating from this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-tested insights into protocol optimization and validation for the synthesis of novel, high-value heterocyclic compounds.

Core Synthetic Strategies & Mechanistic Insights

The dual reactivity of this compound opens several potent avenues for constructing diverse heterocyclic scaffolds. We will focus on three powerful and widely applicable methodologies: the Gewald Aminothiophene Synthesis, the Hantzsch Pyridine Synthesis, and Knoevenagel Condensation coupled with Palladium-catalyzed Cross-Coupling.

G cluster_1 Stepwise Functionalization start This compound gewald Gewald Synthesis (+ α-Cyanoester, S) start->gewald Forms fused aminothiophene hantzsch Hantzsch Synthesis (+ β-Ketoester, NH₃) start->hantzsch Forms fused dihydropyridine knoevenagel Knoevenagel Condensation (Aldehyde Reaction) start->knoevenagel Modifies aldehyde fused_amino Fused 2-Aminothiophenes (e.g., Thieno[3,2-b]pyridines) gewald->fused_amino fused_pyridine Fused Dihydropyridines (Thieno[3,2-b]pyridines) hantzsch->fused_pyridine suzuki Suzuki Cross-Coupling (Bromo Reaction) knoevenagel->suzuki Sequential Modification functionalized Highly Functionalized Thiophenes suzuki->functionalized

Figure 1: Key synthetic pathways from this compound.
The Gewald Reaction: A One-Pot Gateway to Fused 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction that constructs a polysubstituted 2-aminothiophene ring in a single step.[8][9] It involves the condensation of an aldehyde (or ketone), an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.[10] For our purposes, this compound serves as the ideal aldehyde component, leading to the formation of thieno[3,2-b]pyridine derivatives, a scaffold of significant interest in drug discovery.[11]

Causality Behind the Method: The reaction's elegance lies in its sequential, one-pot nature. It begins with a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile.[8][12] This step is crucial as it forms an electron-deficient alkene, which is then susceptible to nucleophilic attack by a sulfur species. The subsequent intramolecular cyclization and tautomerization are thermodynamically driven by the formation of the stable aromatic thiophene ring.[10] A mild base like morpholine or triethylamine is typically chosen to facilitate the initial condensation without promoting self-condensation of the aldehyde.[10]

G start Aldehyde + α-Cyanoester + Base knoevenagel Knoevenagel Condensation start->knoevenagel intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) knoevenagel->intermediate1 sulfur_add Sulfur Addition (Mechanism debated) intermediate1->sulfur_add intermediate2 Sulfur Adduct sulfur_add->intermediate2 cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene Product cyclization->product

Figure 2: Simplified mechanistic flow of the Gewald reaction.
The Hantzsch Pyridine Synthesis: Constructing Fused Dihydropyridines

The Hantzsch synthesis is another classic multicomponent reaction, renowned for its efficiency in building highly functionalized dihydropyridines and pyridines.[13][14] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate.[14][15] Using this compound in this synthesis provides a direct route to 1,4-dihydropyridines fused to the thiophene ring, which are analogs of calcium channel blockers like Nifedipine.[14]

Causality Behind the Method: The mechanism proceeds through two initial pathways that converge: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[13] A subsequent Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, yields the dihydropyridine ring.[13] The reaction can often be performed in a one-pot fashion, and modern variations utilize green chemistry approaches such as solvent-free conditions or microwave irradiation to improve yields and reduce reaction times.[14][16][17]

Orthogonal Functionalization: Knoevenagel Condensation and Suzuki Coupling

This strategy leverages the distinct reactivity of the aldehyde and bromo groups in a sequential manner to create a diverse library of compounds.

  • Step 1: Knoevenagel Condensation: The aldehyde at the 3-position is first reacted with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[12] This is a highly reliable condensation reaction, typically catalyzed by a weak base, that extends the π-conjugated system of the molecule.[6][12] The product is an α,β-unsaturated system, which is itself a valuable intermediate for further reactions.[5]

  • Step 2: Palladium-Catalyzed Suzuki Coupling: The bromine atom at the 4-position, which remains untouched during the Knoevenagel condensation, serves as a versatile handle for C-C bond formation.[6] The Suzuki-Miyaura cross-coupling reaction, which couples the bromothiophene with a boronic acid in the presence of a palladium catalyst and a base, is an exceptionally robust method for introducing aryl or heteroaryl substituents.[7][18][19] This allows for the systematic exploration of structure-activity relationships by varying the boronic acid coupling partner.

Application Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-(4-bromothiophen-3-yl)-5-cyanothieno[3,2-b]pyridine-3-carboxylate (Hypothetical)

This protocol describes the synthesis of a fused thieno[3,2-b]pyridine system.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.2 eq)

  • Morpholine (0.2 eq)

  • Ethanol (solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol, 1.91 g), ethyl cyanoacetate (10 mmol, 1.13 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g).

  • Add ethanol (30 mL) to the flask.

  • Add morpholine (2 mmol, 0.17 mL) to the suspension.

  • Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

  • Upon completion (typically 4-6 hours, indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration and washed with cold ethanol (2 x 10 mL).

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to yield the final product.[10]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[20][21][22]

Protocol 2: Hantzsch Synthesis of a 4-(4-Bromothiophen-3-yl)-1,4-dihydropyridine Derivative

This protocol outlines a green, solvent-free approach to a fused dihydropyridine.[16][17]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ceric Ammonium Nitrate (CAN) (catalyst, 5 mol%)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (10 mmol, 1.91 g), ethyl acetoacetate (20 mmol, 2.60 g), ammonium acetate (11 mmol, 0.85 g), and CAN (0.5 mmol, 0.27 g).

  • Stir the mixture vigorously at room temperature. The reaction is solvent-free and should become a thick paste.

  • Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.[17]

  • Upon completion, add cold water (30 mL) to the flask and stir for 15 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) or by recrystallization from ethanol.[16]

  • Characterization: Analyze the product by standard spectroscopic methods. The resulting dihydropyridine can be subsequently aromatized to the corresponding pyridine using an oxidizing agent if desired.

Data Presentation & Characterization

The successful synthesis of novel compounds requires rigorous characterization. Below are tables summarizing expected data for the starting material and a representative product from a Knoevenagel condensation.

Table 1: Reaction Parameters for Knoevenagel Condensation

Active Methylene CompoundBase (eq)SolventTime (h)Yield (%)
MalononitrilePiperidine (0.1)Ethanol2~95
Ethyl CyanoacetateTriethylamine (0.2)Toluene4~88
CyanoacetamideMorpholine (0.1)Methanol3~92

Table 2: Representative Spectroscopic Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
This compound ~10.1 (s, 1H, -CHO), ~8.3 (d, 1H, Th-H), ~7.6 (d, 1H, Th-H)~185 (C=O), ~140-120 (Th-C), ~115 (C-Br)~2850 (C-H, aldehyde), ~1680 (C=O)
Product of Knoevenagel with Malononitrile ~8.4 (d, 1H, Th-H), ~7.8 (s, 1H, =CH-), ~7.7 (d, 1H, Th-H)~150-110 (Th-C, C=C), ~115 (C-Br), ~114 (CN)~2220 (C≡N), ~1600 (C=C), No ~1680 band

Experimental Workflow Visualization

G start Start setup Reaction Setup (Flask, Stirrer, Reagents, Solvent) start->setup reaction Run Reaction (Heating/Stirring) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quenching, Extraction, Filtration) monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure Product characterize->end

Figure 3: General experimental workflow for synthesis and purification.

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The strategic application of classic multicomponent reactions like the Gewald and Hantzsch syntheses, as well as modern stepwise functionalizations via Knoevenagel condensation and palladium-catalyzed cross-coupling, provides researchers with a robust toolkit for drug discovery and materials science. The ability to rapidly generate molecular diversity from a single, readily available precursor underscores its importance in modern synthetic chemistry. Future work will undoubtedly continue to uncover new transformations and applications for this valuable building block, further expanding the chemical space accessible to scientists in their quest for new functional molecules.

References

  • Wikipedia. Gewald reaction. [Link]

  • Hantzsch pyridine synthesis.
  • Gaurav, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. ResearchGate. [Link]

  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry. [Link]

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [Link]

  • Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Kumar, R., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]

  • Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. [Link]

  • Salamoun, J. M. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. [Link]

  • Stanchev, S., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • This compound: A Versatile Building Block for Innovation. [Link]

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea cor. SciSpace. [Link]

  • Saddik, A. A., et al. (2017). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. [Link]

  • Rahim, F., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]

  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. ResearchGate. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. ResearchGate. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Mogilaiah, K., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PubMed Central. [Link]

  • Thieno ( 3 , 2-c) pyridine compounds.
  • Pinto, M., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Hafez, H. N., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. ResearchGate. [Link]

  • Thienopyrimidine. Encyclopedia MDPI. [Link]

  • Ay, M., & Yilmaz, I. (2017). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]

  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. ResearchGate. [Link]

  • Mori, A., et al. (2004). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. ACS Publications. [Link]

  • Barglazan, I., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • de la Cruz, A. S., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PubMed Central. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

Sources

Application Note: Advanced Catalytic Strategies for the Synthesis of Enantiomerically Pure Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral amines are critical structural motifs in over 40% of small-molecule pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.[1][2] This guide details and contrasts two powerful, modern catalytic methodologies for the preparation of enantiomerically pure amines: transition-metal-catalyzed asymmetric hydrogenation and biocatalytic transamination. Using the synthesis of a key intermediate for the anti-diabetic drug sitagliptin as a practical case study, we provide detailed, validated protocols, explain the scientific rationale behind experimental choices, and present comparative data to guide researchers in selecting the optimal strategy for their synthetic challenges.

Introduction: The Chirality Challenge in Drug Development

The three-dimensional structure of a drug molecule is paramount to its biological function. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs, creating a persistent demand for efficient, scalable, and sustainable methods for asymmetric synthesis.[3] Traditional methods like chiral resolution are often inefficient, while modern catalytic approaches offer superior control over stereochemistry, leading to higher yields and purity.[1][4] This note focuses on two state-of-the-art techniques that exemplify the principles of green and sustainable chemistry in pharmaceutical production.[3][5][6][7]

Methodology I: Rhodium-Catalyzed Asymmetric Hydrogenation

Transition-metal catalysis, particularly asymmetric hydrogenation, is a cornerstone of modern pharmaceutical synthesis.[1] This method uses a chiral catalyst—typically a rhodium or ruthenium complex with a chiral phosphine ligand—to deliver hydrogen to one face of a prochiral substrate, such as an enamine or imine, with high selectivity.[8][9][10]

Principle: The chiral ligand coordinates to the metal center, creating a chiral pocket. The substrate binds to this complex in a specific orientation, and subsequent hydrogenation occurs preferentially on one face, generating the desired enantiomer in excess.

Case Study: Synthesis of Sitagliptin Intermediate via Enamine Hydrogenation A highly efficient, second-generation synthesis of sitagliptin was developed by Merck, featuring the asymmetric hydrogenation of a prochiral enamine.[11][12][13][14] This process is a landmark example of green chemistry in action, significantly reducing waste and improving overall efficiency.[13][14]

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamine

This protocol is adapted from the principles described in the synthesis of sitagliptin.[12][13]

Materials:

  • Prochiral enamine substrate (e.g., (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[4][11][12]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one)

  • [Rh(COD)Cl]₂ (Rhodium(I) cyclooctadiene chloride dimer)

  • Chiral Ligand (e.g., (R,S)-t-Bu-Josiphos)

  • Anhydrous, degassed Methanol (MeOH)

  • High-purity Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature/pressure controls.

Procedure:

  • Catalyst Preparation (In-situ):

    • In a glovebox, add [Rh(COD)Cl]₂ and 2.2 molar equivalents of the chiral Josiphos-type ligand to a Schlenk flask.

    • Add anhydrous, degassed MeOH to dissolve the components.

    • Stir the solution under an inert atmosphere for 30-60 minutes. The solution should turn a clear, orange-red color, indicating the formation of the active catalyst complex.

    • Scientist's Note: The ligand-to-metal ratio is crucial for catalyst performance. A slight excess of ligand ensures full coordination to the rhodium center. The pre-formation step allows the active catalyst to form before introducing the substrate.

  • Reaction Setup:

    • Charge the high-pressure autoclave with the prochiral enamine substrate.

    • Using a cannula or syringe, transfer the prepared catalyst solution to the autoclave under a positive pressure of inert gas.

    • Add additional anhydrous, degassed MeOH to achieve the desired substrate concentration (e.g., 0.2-0.5 M).

    • Rationale: Using degassed solvent and maintaining an inert atmosphere is critical to prevent oxidation and deactivation of the rhodium catalyst.

  • Hydrogenation:

    • Seal the autoclave. Purge the vessel 3-5 times with low-pressure H₂ gas before pressurizing to the target pressure (e.g., 90-100 psig).[12]

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-50°C).

    • Monitor the reaction progress by measuring H₂ uptake or by taking aliquots for HPLC analysis. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once complete, cool the reactor to room temperature and carefully vent the excess H₂ gas.

    • Purge the reactor with inert gas.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The resulting crude chiral amine can be purified by crystallization or chromatography. For sitagliptin, direct crystallization as a phosphate salt is often employed.[12][13]

  • Validation:

    • Determine the chemical purity by standard HPLC or NMR.

    • Determine the enantiomeric excess (% ee) by Chiral HPLC analysis.[15][16][17]

Data Summary: Asymmetric Hydrogenation
ParameterTypical ValueRationale / Comment
Catalyst Loading (S/C ratio)500:1 to 2000:1Low catalyst loading is economically and environmentally favorable.[11]
Hydrogen Pressure50 - 200 psigHigher pressure increases H₂ concentration, accelerating the reaction rate.[12]
Temperature25 - 60 °CBalances reaction rate with catalyst stability and selectivity.
Yield >95% Highly efficient conversion with minimal side products.
Enantiomeric Excess (% ee) >99% Excellent stereocontrol is a hallmark of this catalytic system.[11][13]

Methodology II: Biocatalytic Transamination

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, aqueous conditions.[6][18] Amine transaminases (ATAs) are powerful biocatalysts that synthesize chiral amines by transferring an amino group from a donor molecule (like isopropylamine) to a prochiral ketone.[19][20][21][22]

Principle: The prochiral ketone enters the active site of the enzyme, which contains a pyridoxal phosphate (PLP) cofactor. The enzyme facilitates a stereoselective transfer of an amino group to the ketone, generating a single enantiomer of the amine product.

Case Study: Synthesis of Sitagliptin Intermediate via Transamination In a further evolution of the sitagliptin synthesis, Merck and Codexis developed a highly engineered (R)-selective amine transaminase.[19] This groundbreaking work replaced the rhodium catalyst, allowing the synthesis to be run in water at lower temperatures and pressures, representing a major advancement in green chemistry.[5][23]

Experimental Protocol: Biocatalytic Transamination of a Prochiral Ketone

This protocol is based on the principles of ATA-catalyzed reductive amination.[19][24]

Materials:

  • Prochiral ketone substrate (e.g., Pro-sitagliptin ketone)

  • Engineered Amine Transaminase (ATA), often as a lyophilized powder or immobilized on a solid support.

  • Amine Donor (e.g., Isopropylamine, L-Alanine)

  • Pyridoxal Phosphate (PLP) cofactor solution (typically 1-2 mM)

  • Aqueous Buffer (e.g., 100 mM Potassium Phosphate or HEPES, pH 8.0-9.0)

  • Organic Co-solvent (e.g., DMSO), if needed for substrate solubility.

  • pH meter and base (e.g., NaOH) for pH control.

Procedure:

  • Reaction Setup:

    • To a jacketed glass reactor, add the aqueous buffer and dissolve the amine donor.

    • Add the PLP cofactor solution.

    • Scientist's Note: PLP is an essential cofactor for ATA activity. While often bound to the enzyme, supplementing the reaction mixture can ensure maximum activity, especially with crude enzyme preparations.

    • Adjust the pH of the solution to the optimal range for the enzyme (e.g., pH 8.5).

    • Add the amine transaminase enzyme and stir gently until fully dissolved or suspended.

  • Substrate Addition:

    • Dissolve the prochiral ketone substrate in a minimal amount of a water-miscible co-solvent like DMSO, if necessary.

    • Add the substrate solution to the enzyme mixture to initiate the reaction. The final co-solvent concentration should ideally be kept low (<10% v/v) to avoid denaturing the enzyme.

  • Biotransformation:

    • Maintain the reaction temperature at the enzyme's optimum (e.g., 35-45°C).

    • Maintain the pH throughout the reaction. The conversion of the amine donor to its corresponding ketone (e.g., isopropylamine to acetone) can cause a pH shift. Use an automated titrator or periodic manual additions of a base to hold the pH constant.

    • Rationale: Enzyme activity is highly dependent on pH and temperature. Maintaining optimal conditions is critical for achieving high conversion and selectivity.

    • Monitor the reaction progress by HPLC, tracking the disappearance of the ketone substrate and the appearance of the amine product.

  • Work-up and Isolation:

    • Once the reaction reaches completion (typically >99% conversion in 18-24 hours), the enzyme can be removed by filtration (if immobilized) or denatured and removed.

    • Extract the product into an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Wash the organic layer to remove residual buffer and amine donor.

    • Concentrate the organic phase and purify the chiral amine product, often by crystallization as a suitable salt.

  • Validation:

    • Confirm chemical purity via NMR and HPLC.

    • Determine enantiomeric excess (% ee) using a validated Chiral HPLC method.[16][17][25][26]

Data Summary: Biocatalytic Transamination
ParameterTypical ValueRationale / Comment
Enzyme Loading1-5% (w/w) relative to substrateEngineered enzymes are highly active, requiring low loadings.
Substrate Concentration50 - 200 g/LHigh substrate loading is desirable for process efficiency.
Temperature30 - 50 °CMild conditions preserve enzyme function and reduce energy costs.
Yield >98% Enzymes offer near-perfect conversion with virtually no byproducts.
Enantiomeric Excess (% ee) >99.9% Biocatalysis provides exceptional, often perfect, stereoselectivity.[2]

Comparative Analysis and Visualization

Both asymmetric hydrogenation and biocatalysis are elite methods for producing chiral amines. The choice between them depends on factors like substrate compatibility, development time, cost of goods, and green chemistry goals.

  • Asymmetric Hydrogenation is a well-established, versatile platform. A wide array of chiral ligands are commercially available, allowing for rapid screening to find a suitable catalyst for a new substrate. However, it requires precious metals, organic solvents, and high-pressure equipment.

  • Biocatalysis represents the pinnacle of green chemistry, operating in water under mild conditions and generating minimal waste.[5][7] The enzymes are highly specific, often requiring protein engineering to adapt them to a new substrate, which can be time and resource-intensive. However, once an optimal enzyme is developed, the manufacturing process is often simpler, safer, and more cost-effective.

Diagram 1: General Synthetic Workflow

This diagram illustrates the typical laboratory workflow for producing a chiral amine using a catalytic method, from reaction setup to final validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Start Prochiral Substrate (Enamine or Ketone) Setup Reaction Setup (Solvent, Reagents) Start->Setup Catalyst Catalyst System (Rh/Ligand or Enzyme) Catalyst->Setup Reaction Catalytic Transformation (Hydrogenation or Transamination) Setup->Reaction Add Catalyst Workup Work-up & Isolation Reaction->Workup Reaction Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Validation QC Validation Purification->Validation Purity & %ee Final Enantiopure Chiral Amine Validation->Final

Caption: General workflow for catalytic synthesis of chiral amines.

Diagram 2: Conceptual Comparison of Catalytic Approaches

This diagram contrasts the key components and conditions of the two catalytic systems.

G cluster_chemo Asymmetric Hydrogenation cluster_bio Biocatalytic Transamination chemo Chemocatalysis Catalyst: Rh or Ru Metal Complex Chiral Phosphine Ligand Substrate: Enamine / Imine Reagent: High-Pressure H₂ Conditions: Organic Solvent 25-60°C 50-200 psig Product >99% ee Chiral Amine chemo->Product High Selectivity bio Biocatalysis Catalyst: Amine Transaminase (ATA) PLP Cofactor Substrate: Ketone Reagent: Amine Donor (e.g., IPA) Conditions: Aqueous Buffer 30-50°C Atmospheric Pressure bio->Product Exceptional Selectivity

Caption: Comparison of chemocatalytic and biocatalytic approaches.

Conclusion

The preparation of biologically active molecules, particularly single-enantiomer pharmaceuticals, has been revolutionized by modern catalytic methods. Asymmetric hydrogenation provides a robust and versatile route, while biocatalytic transamination offers an exceptionally green, safe, and efficient alternative. The choice of methodology requires a careful evaluation of economic, environmental, and timeline considerations. By understanding the principles and practical application of these advanced strategies, researchers and drug development professionals can more effectively design and execute syntheses of the complex, life-saving molecules of the future.

References

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]

  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis.Source Undefined. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfa-QKpQ0SSeFmZX9j7z9NmiBnX3u940llpLIvJOyC-cz_kFj7uFKc4uKhLDsxWQREIWx5Hhg90X3ZGNUyilyC_63ykO6HR2FH6RaLaTIgH7NApcms96_QJQHoWDfNq2IcKXJsq6VhoW4q7TI=]
  • Synthesis of Sitagliptin. ResearchGate. [Link]

  • Highly efficient asymmetric synthesis of sitagliptin. PubMed. [Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link]

  • Highly efficient asymmetric synthesis of sitagliptin. Semantic Scholar. [Link]

  • Green Chemistry in Pharmaceutical Drug Development: A Comprehensive Review.Source Undefined. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEycp-COFgxm3qPiZfbVcHaBne86D741z1YvxGyhUEP8Lsnqd_3wGdksI5jTjnHo1m3VywbtV34QEoInAJs5EQ-iFIHhpjpxNn3M9H-bN6Incqlx6gaBt3qh8rk8pRmfCZzWpSuSP4Plvdyg9AaWk5sZvMV-VTK6fNkYrBWSQh9PEXWofrijWtyB3nhK_02R6DuyXA5qIkN_EbrUyUg-UMwiTeHPPw2vy4z]
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. RSC Publishing. [Link]

  • Role of green chemistry in pharmaceutical industry: a review. Journal of University of Shanghai for Science and Technology. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]

  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. RSC Publishing. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.Source Undefined. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8zZWxke45rVFEoaqSTvSsW1gfF8JbMlDAWkyTA1sMOgXw81cpLcZHy1q8T-1A1oZGPCkvqTU_A56B3JY1eYPOTKYSpqYSf3kBbDXmFEK0sdexcz1ga-wY4cj2o-75Hb_TwgKk]
  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. NIH. [Link]

  • Process considerations for the asymmetric synthesis of chiral amines using transaminases. Scilit. [Link]

  • Rhodium(I) catalyzed asymmetric hydrogenation of enamines. ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* Journal of the American Chemical Society. [Link]

  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. ACS Publications. [Link]

  • Reduction of enamines and derivatives. Organic Chemistry Portal. [Link]

  • TTC-based screening assay for ω-transaminases: A rapid method to detect reduction of 2-hydroxy ketones. ResearchGate. [Link]

  • Transaminase – Knowledge and References. Taylor & Francis. [Link]

  • [Transaminases: high-throughput screening via a ketone-fluorescent probe and applications]. PubMed. [Link]

  • The amination of aldehydes and ketones using transaminases.[4][11] This... ResearchGate. [Link]

  • Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromothiophene-3-carbaldehyde (CAS: 18791-78-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. This compound is a highly versatile intermediate, prized for its dual functionality: the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille), while the aldehyde group is a gateway for condensations, oxidations, and nucleophilic additions.[1][2]

However, its synthesis can be challenging, often plagued by issues with regioselectivity, low yields, and difficult-to-remove impurities. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your target compound.

Section 1: Overview of Synthetic Strategies

Achieving a high yield of this compound hinges on selecting the appropriate synthetic route. While several methods exist, they vary significantly in efficiency and selectivity.

  • Route A: Halogen-Metal Exchange (Recommended) : This is the most reliable and high-yielding method. It involves the selective monolithiation of 3,4-dibromothiophene at the more acidic 3-position using an organolithium reagent at very low temperatures, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This approach offers excellent regiocontrol and can achieve yields upwards of 85%.[1]

  • Route B: Direct Bromination : This route starts with thiophene-3-carbaldehyde and introduces the bromine atom via electrophilic aromatic substitution. While seemingly straightforward, this method often suffers from poor regioselectivity, yielding a mixture of isomers (bromination at the 4- and 5-positions), and is susceptible to over-bromination.[1]

  • Route C: Vilsmeier-Haack Reaction : The Vilsmeier-Haack formylation is a classic method for introducing an aldehyde group onto electron-rich heterocycles.[3][4][5] However, when applied to 3-bromothiophene, the reaction overwhelmingly favors formylation at the C2 or C5 positions, not the desired C3 position, making it unsuitable for synthesizing this specific isomer.[6]

Based on field-proven results and literature precedent, this guide will focus primarily on troubleshooting and optimizing Route A: Halogen-Metal Exchange , as it provides the most direct and efficient path to high-purity this compound.

Comparison of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsTypical YieldKey Challenges
Halogen-Metal Exchange 3,4-Dibromothiophenen-BuLi, DMFHigh (~85%) [1]Requires strict anhydrous conditions, cryogenic temperatures (-78°C), and handling of pyrophoric reagents.
Direct Bromination Thiophene-3-carbaldehydeNBS or Br₂Moderate to Low Poor regioselectivity (isomer mixture), significant risk of over-bromination, difficult purification.[1]
Vilsmeier-Haack 3-BromothiopheneDMF, POCl₃Not Applicable Produces the wrong isomers (3-bromo-2-carbaldehyde or 4-bromo-2-carbaldehyde).[6]

Section 2: Troubleshooting Guide & FAQs (Halogen-Metal Exchange Route)

This section addresses the most common issues encountered when synthesizing this compound from 3,4-dibromothiophene.

General Troubleshooting Workflow

Before addressing specific problems, follow this general diagnostic workflow for any unexpected results.

G start Low Yield or Impure Product q1 Was the n-BuLi titrated recently? start->q1 sol1 Re-titrate n-BuLi. Use a fresh, verified bottle. q1->sol1 No q2 Were anhydrous conditions maintained? q1->q2 Yes end Problem Identified sol1->end sol2 Flame-dry all glassware. Use freshly distilled solvents. Ensure a positive inert gas pressure. q2->sol2 No q3 Was the temperature kept at -78°C? q2->q3 Yes sol2->end sol3 Use a properly insulated dry ice/acetone bath. Monitor internal temperature. q3->sol3 No q4 What is the main impurity? q3->q4 Yes sol3->end side_prod1 Recovered Starting Material (3,4-Dibromothiophene) q4->side_prod1 side_prod2 Debrominated Product (3-Bromothiophene) q4->side_prod2 side_prod3 Other (e.g., Butyl-thiophene) q4->side_prod3 side_prod1->end side_prod2->end side_prod3->end

Caption: General workflow for troubleshooting the lithiation reaction.

Frequently Asked Questions

Q1: My reaction yield is very low, and I primarily recover my starting material, 3,4-dibromothiophene. What went wrong?

A1: This is a classic symptom of a failed lithiation step. The most common causes are:

  • Degraded Organolithium Reagent: n-Butyllithium (n-BuLi) is highly reactive and degrades upon exposure to air and moisture. Its actual concentration can be significantly lower than stated on the bottle, especially if the bottle is old or has been handled improperly.

  • Inadequate Anhydrous Conditions: Any trace of water or protic solvent will quench the n-BuLi before it can react with the dibromothiophene. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried), and solvents must be anhydrous.[7]

  • Temperature Too High: While the lithium-halogen exchange is fast, adding the n-BuLi at temperatures significantly above -78 °C can lead to side reactions and decomposition.

Expert Recommendation:

  • Titrate Your n-BuLi: Always determine the exact molarity of your n-BuLi solution before use. A common method is titration against a known amount of a suitable indicator like N-benzylbenzamide.

  • Rigorous Anhydrous Technique: Use flame-dried glassware assembled hot under a positive pressure of an inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).[7]

  • Maintain Cryogenic Temperatures: Use a well-maintained dry ice/acetone or dry ice/isopropanol bath to ensure the temperature stays at or below -78 °C during the addition of n-BuLi and for the duration of the lithiation.[1]

Q2: My main side product is 3-bromothiophene, not the desired aldehyde. Why am I seeing this debromination?

A2: The formation of 3-bromothiophene indicates that the lithiated intermediate, 3-bromo-4-lithiothiophene, is being protonated before it can react with the DMF. This is a common and frustrating side reaction.[8]

Potential Proton Sources:

  • Trace Water: As in Q1, moisture in the reagents or solvent is a primary culprit.

  • Non-Anhydrous DMF: Commercial DMF can contain trace amounts of formic acid or water. Using undistilled or old DMF is a frequent source of protons.

  • Atmospheric Moisture: A poor inert gas seal can allow moisture to enter the flask, especially during the long stir times or when adding the electrophile.

Expert Recommendation:

  • Purify Your DMF: For best results, use anhydrous DMF. It can be dried by stirring over calcium hydride overnight and then distilled under reduced pressure. Store it over molecular sieves under an inert atmosphere.

  • Reverse Addition: Instead of adding DMF to the lithiated thiophene, consider transferring the lithiated species via cannula into a cold (-78 °C) solution of anhydrous DMF in THF. This ensures the lithiated intermediate immediately encounters a large excess of the electrophile, minimizing the chance of it finding a stray proton.

  • Check Your Inert Gas Line: Ensure your nitrogen or argon line is passed through a drying agent (e.g., Drierite or a concentrated sulfuric acid bubbler) to remove any moisture.

Q3: The reaction works, but the yield is inconsistent, and I see a spot on the TLC corresponding to n-butyl-bromothiophene. What is causing this?

A3: The formation of n-butyl-bromothiophene suggests that the n-BuLi is acting as a nucleophile in a coupling-type reaction rather than solely as a base for halogen-metal exchange. This is often promoted by certain impurities or incorrect reaction conditions.

Potential Causes:

  • Slow Halogen-Metal Exchange: If the exchange is sluggish, unreacted n-BuLi can participate in side reactions.

  • Temperature Spikes: Allowing the reaction to warm up prematurely can favor side reactions.

  • Transition Metal Impurities: Trace amounts of metals like copper or iron can catalyze coupling between the organolithium reagent and the aryl bromide.

Expert Recommendation:

  • Ensure Rapid Exchange: The lithium-halogen exchange with bromothiophenes at -78 °C is typically very fast (minutes). Ensure efficient stirring to promote good mixing.

  • Strict Temperature Control: Add the n-BuLi dropwise to the cold thiophene solution, monitoring the internal temperature to prevent it from rising.

  • Use High-Purity Reagents: Ensure your 3,4-dibromothiophene is pure and free from metal contaminants.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound via the halogen-metal exchange route.

Reagents and Equipment
  • Reagents: 3,4-Dibromothiophene, n-Butyllithium (solution in hexanes, freshly titrated), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF), Saturated aq. NH₄Cl, Diethyl ether, Brine, Anhydrous MgSO₄.

  • Equipment: Three-neck round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer, inert gas line (N₂ or Ar), syringes, cannula, dry ice/acetone bath. All glassware must be flame-dried immediately before use.

Step-by-Step Methodology
  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Initial Charge: To the flask, add 3,4-dibromothiophene (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-BuLi (1.05 eq, freshly titrated solution in hexanes) dropwise via syringe over 20-30 minutes. Crucially, ensure the internal temperature does not rise above -70 °C during the addition.

  • Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 45-60 minutes.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise via syringe, again ensuring the internal temperature remains below -70 °C.

  • Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a yellow or brown oil/solid. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Reaction Mechanism Visualization

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis a 3,4-Dibromothiophene reagent1 + n-BuLi THF, -78°C a->reagent1 b 3-Bromo-4-lithiothiophene reagent2 + DMF -78°C b->reagent2 reagent1->b c Intermediate Adduct reagent3 + H₂O (Work-up) c->reagent3 reagent2->c d This compound reagent3->d

Caption: Key steps in the synthesis of the target compound.

References

  • BenchChem. Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
  • BenchChem.
  • EvitaChem. Buy this compound (EVT-327084) | 18791-78-1.
  • Organic Syntheses. Organic Syntheses Procedure.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • BenchChem.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • The Royal Society of Chemistry.
  • Chempedia.
  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Reddit.
  • ResearchGate. Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.

Sources

Technical Support Center: Formylation of 4-Bromothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 4-bromothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the formylation of 4-bromothiophene, providing explanations for the underlying chemistry and actionable protocols to resolve the issues.

Question 1: Why is the yield of my desired product, 4-bromo-2-thiophenecarboxaldehyde, consistently low?

Low yields in the formylation of 4-bromothiophene can often be attributed to several competing side reactions. The Vilsmeier-Haack reaction is a common and effective method for this transformation, but its success hinges on precise control of reaction conditions.

Likely Causes and Solutions:

  • Incomplete Reaction: The Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a relatively weak electrophile.[1] Thiophene is less reactive than other electron-rich heterocycles like pyrrole and furan.[2] Inadequate reaction time or temperature can lead to a significant amount of unreacted starting material.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. Typical conditions can range from 0 °C to 80 °C.[2]

  • Side Reaction - Diformylation: Although less common for a deactivated ring, forcing conditions (high temperature, long reaction times) can sometimes lead to the formation of a diformylated product.

    • Solution: Employ milder conditions. If diformylation is observed, reduce the reaction temperature and carefully monitor the reaction to stop it upon consumption of the starting material.

  • Degradation of Starting Material or Product: 4-bromothiophene and its aldehyde derivative can be sensitive to strongly acidic conditions and elevated temperatures, potentially leading to polymerization or other decomposition pathways.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The workup procedure is also critical; rapid and efficient neutralization of the acidic reaction mixture is essential to prevent product decomposition.

Question 2: My NMR/GC-MS analysis shows multiple unexpected peaks. What are the likely side products?

The presence of unexpected signals in your analytical data points towards the occurrence of specific, and often predictable, side reactions. Understanding these pathways is key to mitigating their formation.

Common Side Products and Their Origins:

  • Isomeric Products (e.g., 4-bromo-3-thiophenecarboxaldehyde): While formylation of thiophene derivatives typically occurs at the more reactive C2 or C5 positions, some substitution at C3 or C4 can occur, especially if the primary sites are sterically hindered or electronically deactivated. For 4-bromothiophene, formylation is strongly directed to the C2 position. However, harsh conditions could potentially lead to minor amounts of the 3-formyl isomer.

  • Halogen Scrambling/Migration ("Halogen Dance"): Under basic conditions, which can arise during workup or if certain reagents are used, a phenomenon known as "halogen dance" can occur.[3] This involves the migration of the bromine atom around the thiophene ring, leading to a mixture of brominated thiophene isomers, which can then be formylated.

    • Mechanism Insight: This reaction is catalyzed by strong bases and proceeds through a series of deprotonation and reprotonation steps, with the bromine atom migrating to different positions on the ring.[3]

    • Mitigation: Careful control of pH during the reaction and workup is crucial. Avoid using strong bases if possible. If a basic workup is necessary, it should be performed at low temperatures and for a minimal amount of time.

  • Products of ipso-Substitution: In some cases, particularly with highly activated thiophenes, the formyl group can displace the bromine atom in an ipso-substitution, leading to the formation of thiophene-2,4-dicarboxaldehyde. However, this is more likely when the position of the halogen is activated by strong electron-donating groups.[4]

  • Polymerization/Resin Formation: Acid-catalyzed polymerization of thiophenes is a well-known side reaction. The Vilsmeier-Haack conditions, being acidic, can promote the formation of insoluble, tar-like materials, which reduces the yield of the desired product.

    • Mitigation: Use the minimum necessary amount of the Vilsmeier reagent and avoid excessive temperatures. A slow, controlled addition of the reagents at a low temperature can help to minimize polymerization.

Experimental Protocols: Best Practices

To provide a practical context, here is a detailed, self-validating protocol for the Vilsmeier-Haack formylation of 4-bromothiophene.

Protocol: Vilsmeier-Haack Formylation of 4-Bromothiophene

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent, a chloroiminium salt.[5][6]

  • Formylation Reaction: To this freshly prepared reagent, add a solution of 4-bromothiophene (1 equivalent) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane) dropwise, again maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to 0 °C.

  • Carefully and slowly pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde.[7]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. A basic pH should be avoided to prevent halogen migration.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 4-bromo-2-thiophenecarboxaldehyde.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Vilsmeier-Haack reaction for formylating 4-bromothiophene compared to other methods?

The Vilsmeier-Haack reaction is generally preferred due to its use of relatively inexpensive and readily available reagents (DMF and POCl₃). It is also a one-pot procedure that typically gives good regioselectivity for electron-rich heterocycles.[5] Other methods like the Duff[9][10] or Rieche[11][12] reactions are also options, but the Vilsmeier-Haack reaction often provides a good balance of reactivity, cost-effectiveness, and operational simplicity for this specific substrate.

Q2: How can I effectively purify 4-bromo-2-thiophenecarboxaldehyde from the reaction mixture?

Purification can typically be achieved by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane. It is important to first remove the majority of the DMF, which can be done by washing the crude product with water. Distillation under reduced pressure is also a viable method for purification if the product is thermally stable.

Q3: Can I use other formylating agents besides DMF?

Yes, other N,N-disubstituted formamides can be used, which can sometimes influence the regioselectivity of the reaction, particularly with more complex substrates.[13] For example, N-methylformanilide has been used in some cases.

Q4: What is the mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, often called the Vilsmeier reagent.[1][6]

  • Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to the final aldehyde product.[7]

Visualizing the Process

Reaction Mechanism

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation of 4-Bromothiophene cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 4_Bromothiophene 4-Bromothiophene Intermediate Sigma Complex (Iminium Salt Intermediate) 4_Bromothiophene->Intermediate + Vilsmeier Reagent Product 4-Bromo-2-thiophenecarboxaldehyde Intermediate->Product + H₂O Hydrolysis Hydrolysis (H₂O)

Caption: Key stages of the Vilsmeier-Haack formylation.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yields Start Low Yield of Desired Product Check_Purity Analyze Crude Product (NMR, GC-MS) Start->Check_Purity Decision Identify Problem Check_Purity->Decision Unreacted_SM High % of Starting Material Decision->Unreacted_SM Incomplete Reaction Side_Products Presence of Side Products Decision->Side_Products Side Reactions Polymer Polymer/Resin Formation Decision->Polymer Degradation Solution_SM Increase Reaction Time/Temp Monitor by TLC/GC Unreacted_SM->Solution_SM Solution_Side_Products Optimize Conditions: - Milder Temp - Check pH in workup - Control Stoichiometry Side_Products->Solution_Side_Products Solution_Polymer Use Lower Temp Slow Reagent Addition Ensure Inert Atmosphere Polymer->Solution_Polymer

Caption: A logical workflow for diagnosing and resolving low yields.

Quantitative Data Summary

Formylation MethodReagentsTypical Yield (%)Key Side ReactionsReference
Vilsmeier-Haack DMF, POCl₃60-80%Polymerization, diformylation (rare)
Duff Reaction Hexamethylenetetramine, AcidModerateDi-formylation, resin formation[9],[14]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄VariableIsomer formation[11],[12]
Lithiation-Formylation n-BuLi, DMF70-95%Halogen-metal exchange issues, requires cryogenic conditions[15],[11]

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 133-146.
  • Wikipedia. (2023, April 11). Duff reaction. Retrieved from [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023, April 11). Rieche formylation. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 355-659.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • E. A. A. El-Sherif, R. M. Shaker, A. F. E. Mourad. (2000). Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. ElectronicsAndBooks.
  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]

  • Vogt, E.-J., et al. (2013). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • Wikipedia. (2023, November 26). Formylation. Retrieved from [Link]

  • Al-Zaydi, K. M. (2020). Mechanistic pathways for halogen dance reactions in bromo-thiophenes. Journal of Chemical Sciences, 132(1), 97.
  • Flores-Gaspar, A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10109-10114.
  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
  • de la Mora, M. A., et al. (2018).
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • MDPI. (2021). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • PubMed. (2025, December 9). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Modern Synthetic Chemist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to serve as a first-line resource for troubleshooting and overcoming poor reactivity in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that a stalled reaction can be a significant bottleneck. This resource synthesizes fundamental mechanistic principles with field-proven strategies to help you diagnose problems and optimize your transformations effectively.

Initial Diagnosis: A Systematic Troubleshooting Workflow

When a coupling reaction fails or provides a low yield, a systematic approach is more effective than random screening. The first step is to rule out common errors in setup and reagent quality before moving to more complex parameter optimization. The logical flow below outlines a robust diagnostic process.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Advanced Strategies Start Reaction Failure (Low/No Conversion) Reagents Verify Reagent Quality - Purity of substrates? - Active catalyst? - Anhydrous base/solvent? Start->Reagents Setup Inspect Reaction Setup - Truly inert atmosphere? - Proper degassing? - Correct temperature? Reagents->Setup Catalyst Re-evaluate Catalyst System - Ligand choice (sterics/electronics)? - Precatalyst vs. in-situ generation? - Catalyst loading? Setup->Catalyst Base_Solvent Optimize Base & Solvent - Base strength vs. substrate stability? - Solubility of all components? - Solvent polarity & boiling point? Catalyst->Base_Solvent Advanced Implement Advanced Strategies - Change coupling partner reactivity (I > Br > Cl)? - Use additives? - Re-design synthetic route? Base_Solvent->Advanced Success Successful Reaction Advanced->Success

Caption: A systematic workflow for troubleshooting poor reactivity in coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific, common issues encountered during cross-coupling experiments in a question-and-answer format.

Q1: My reaction has stalled entirely, and I'm only recovering starting material. Where do I begin troubleshooting?

A: Before exploring complex mechanistic issues, always return to the fundamentals of the reaction setup. More often than not, failure stems from a compromised environment or reagents.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] An incomplete purge or a small leak in your system can rapidly deactivate the catalyst. Ensure solvents are rigorously degassed (see protocol below) and the reaction is maintained under a positive pressure of a high-purity inert gas like argon or nitrogen.[2][3]

  • Reagent Quality & Purity:

    • Catalyst: Is your palladium source active? Pd(0) sources like Pd(PPh₃)₄ can degrade with improper storage.[4] More stable Pd(II) precatalysts, which are reduced in situ, are often more reliable.[5][6]

    • Solvents & Bases: Use anhydrous solvents and ensure bases are dry. Water can lead to unwanted side reactions, such as boronic acid decomposition in Suzuki couplings or phenol formation in Buchwald-Hartwig reactions.[3]

    • Substrates: Impurities in your starting materials can act as catalyst poisons.[1][4] If you suspect this, re-purify your substrates.

Q2: My reaction mixture is turning black, and I see a precipitate. What is happening and how can I prevent it?

A: The formation of a black precipitate is the classic sign of catalyst decomposition into "palladium black," which is simply agglomerated, inactive palladium metal.[1][5] This indicates that your active catalytic species is falling out of the solution and the catalytic cycle has stopped.

  • Causality: This decomposition is often caused by oxygen oxidizing the active Pd(0) catalyst, excessively high temperatures, or the use of a ligand that cannot sufficiently stabilize the catalytic species.[1][5]

  • Preventative Measures:

    • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are critical.[1] They stabilize the Pd(0) center, preventing the aggregation that leads to palladium black.[1]

    • Ensure a Scrupulously Inert Atmosphere: As mentioned in Q1, oxygen is a primary culprit. Rigorous degassing is non-negotiable.[1]

    • Control the Temperature: High temperatures can accelerate catalyst decomposition.[1] Aim for the lowest temperature that provides a reasonable reaction rate.

Q3: I'm attempting to couple sterically hindered substrates, and the reaction is extremely slow or fails. What are the best strategies to overcome this?

A: Steric hindrance is a major challenge that can impede crucial steps of the catalytic cycle, particularly oxidative addition and the final reductive elimination.[7][8] The solution lies in choosing a catalyst system specifically designed to accommodate bulk.

  • Causality: Bulky groups on either coupling partner can physically block the molecules from approaching the palladium center, increasing the activation energy for key steps.

  • Solutions:

    • Employ Bulky, Electron-Rich Ligands: This is the most powerful tool. Ligands like DavePhos, AntPhos, or P(t-Bu)₃ promote the formation of a highly reactive, monoligated Pd(0) species.[8][9] This less-crowded palladium center is better able to engage with bulky substrates. The ligand's steric bulk also facilitates the final C-C bond-forming reductive elimination step.[8]

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric clash.[7]

    • Switch to a More Reactive Halide: If possible, modify your substrate. The reactivity order for the electrophile is generally I > OTf > Br >> Cl.[4] Using an aryl iodide instead of a chloride can dramatically improve rates for challenging couplings.

Catalyst System Component Recommendation for Steric Hindrance Rationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystProvides a reliable source of Pd(0) for complex formation.
Ligand Buchwald Biarylphosphines (e.g., XPhos, SPhos)Bulky and electron-rich, promotes monoligation and accelerates reductive elimination.[6]
Dialkylphosphines (e.g., P(t-Bu)₃)Highly electron-donating, increases the nucleophilicity of Pd(0), aiding oxidative addition.[8]
AntPhos Unique structure helps overcome β-hydride elimination pathways in challenging aryl-alkyl couplings.[9]
Base Stronger bases (e.g., NaOtBu, LHMDS)Can accelerate the reaction, but must be compatible with functional groups.
Solvent High-boiling aprotic solvents (e.g., Toluene, Dioxane)Allows for higher reaction temperatures to overcome activation barriers.

Q4: My substrate is a heteroaryl chloride, and it's completely unreactive. What can I do?

A: Heteroaryl chlorides, especially those containing nitrogen (e.g., pyridines), are notoriously difficult substrates for two primary reasons: the strength of the C-Cl bond and catalyst poisoning.[1][10]

  • The Challenge of C-Cl Activation: The carbon-chlorine bond is strong, making the initial oxidative addition step kinetically challenging and often rate-limiting.[1][8] This requires a highly active catalyst.

  • Catalyst Poisoning: The lone pair of electrons on the heteroatom (e.g., pyridine nitrogen) can coordinate strongly to the palladium center.[1][10] This forms a stable, off-cycle complex that is catalytically inactive, effectively "poisoning" your catalyst.[10]

  • Solutions:

    • Use State-of-the-Art Ligands: This is a situation where ligand choice is paramount. Use bulky, highly electron-donating phosphine ligands. The σ-donating character of these ligands increases the electron density and nucleophilicity of the Pd(0) center, which lowers the activation energy for oxidative addition into the strong C-Cl bond.[8]

    • Select Deactivation-Resistant Catalysts: For N-heterocycles, specific ligands have been developed to resist deactivation. For example, the GPhos ligand was designed to support a catalyst that resists displacement by amine and N-heteroaromatic substrates, preventing the formation of dormant palladium complexes.[11]

    • Optimize Base and Solvent: For Suzuki reactions with heteroaryl chlorides, bases like K₃PO₄ or K₂CO₃ are often effective.[1] Anhydrous, deoxygenated solvents like toluene or dioxane are crucial to prevent catalyst oxidation.[1]

Q5: How does my choice of ligand, base, and solvent fundamentally impact the reaction?

A: These three components form the core of the reaction environment and work synergistically to control catalyst activity and stability. Understanding their roles is key to rational optimization.

  • Ligands: The ligand is the primary controller of the catalyst's reactivity. Its properties directly influence the rates of the elementary steps in the catalytic cycle.

G ligand Ligand Properties Steric Bulk Electronic Character oa oa ligand:electronics->oa Electron-Donating Increases Rate (More nucleophilic Pd(0)) re re ligand:sterics->re  Increases Rate (Relieves crowding)

Caption: Ligand properties directly tune the rates of key catalytic steps.

  • Bases: The base plays multiple roles. In Suzuki reactions, it activates the boronic acid for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine. In Heck and Sonogashira reactions, it neutralizes the HX byproduct.[12] The choice involves a trade-off:

    • Strong Bases (e.g., NaOtBu, LHMDS): Often lead to faster reactions but can cause decomposition of substrates with sensitive functional groups (like esters).[13]

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): Gentler on sensitive substrates but may require higher temperatures or longer reaction times.[13] The poor solubility of inorganic bases can also be a rate-limiting factor.[13][14]

  • Solvents: The solvent must dissolve all components and remain stable at the reaction temperature. Its polarity can influence reaction rates.[15][16]

    • Common Choices: Aprotic solvents like Toluene, 1,4-Dioxane, and THF are widely used.[13]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should generally be avoided.[13]

Parameter Common Choices Key Considerations
Base NaOtBu, K₃PO₄, Cs₂CO₃Strength vs. functional group tolerance; solubility in the reaction medium.[13]
Solvent Toluene, Dioxane, THF, 2-MeTHFMust be anhydrous and deoxygenated; boiling point dictates max temperature.[13][15]

Validated Experimental Protocols

Protocol 1: General Procedure for Reaction Setup and Degassing

This protocol ensures the rigorous exclusion of oxygen, a common cause of reaction failure.[3]

  • Preparation: Add all solid reagents (aryl halide, coupling partner, palladium precatalyst, ligand, base) to an oven-dried reaction vessel containing a magnetic stir bar.

  • Inert Atmosphere: Cap the vessel with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.

  • Evacuate/Backfill Cycle: Carefully evacuate the vessel until the internal pressure is low (do not remove volatile solids). Backfill the vessel with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times to ensure all oxygen is removed.

  • Reagent Addition: While maintaining a positive pressure of inert gas (e.g., using a gas balloon), add the degassed solvent(s) via syringe. If any reagents are liquids, add them via syringe at this stage.

  • Execution: Place the sealed vessel in a pre-heated oil bath or heating block and stir for the required time.

Protocol 2: Representative Small-Scale Buchwald-Hartwig Amination

This is a general starting point; conditions must be optimized for specific substrates.[13]

  • Preparation: To an oven-dried vial, add the aryl halide (1.0 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the phosphine ligand (if not using a precatalyst, 1-10 mol%).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Under inert gas, add the base (e.g., NaOtBu, 1.5 equiv.). Then, add the amine (1.2 equiv.) followed by degassed toluene (to achieve a final concentration of ~0.2 M).

  • Reaction: Heat the reaction mixture with stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • McQueen, C. A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Eastgate, M. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1438-1443.
  • Perini, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Pinter, B. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 57(8), 4278-4289.
  • OpenChemHub. (2024, January 12). Reactivity and difficult substrates in cross-couplings [Video]. YouTube. [Link]

  • Chen, D. Y., et al. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 43(4), 545-555.
  • Ortiz-Soto, M. E., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 15(11), 2589.
  • Viciu, M. S., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-5560.
  • Kelly, C. B. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Pd(II), Cu(I, II) and Ni(II)
  • Tolomelli, A., et al. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. Retrieved from [Link]

  • Smith, N. D. (2018). Solvent effects in palladium catalysed cross-coupling reactions [Doctoral dissertation, University of York]. White Rose Research Online. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Fan, X., & Smith, N. D. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(8), 1934-1947.
  • Gallego, M., et al. (2019). Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. Accounts of chemical research, 52(4), 1025-1036.
  • Gallego, M., et al. (2019). Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. Accounts of chemical research, 52(4), 1025-1036.
  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Zhang, Z., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical science, 5(5), 1935-1940.
  • OUCI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • dungeonsandderp. (2020). Struggling to make a sonogashira coupling reaction happen [Online forum post]. Reddit. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Design World. (2016). Common coupling installation mistakes. Retrieved from [Link]

  • SLS Bearings. (2016). Couplings: Common Mistakes You Should Avoid. Retrieved from [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of chemical research, 42(10), 1535-1544.
  • Design World. (2016). How to avoid common coupling installation mistakes. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 57(8), 4278-4289.
  • B_Chem. (2019). What is the proper way to set up a suzuki coupling? [Online forum post]. Reddit. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Heck Reaction—State of the Art. Molecules, 17(12), 14369-14426.
  • Design World. (2017). Reaction forces from couplings: How to prevent or mitigate? Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Organic Reaction Mechanisms 2019 (pp. 305-331).
  • Mori, S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(10), 1741-1744.
  • Guetss. (2023). Struggling with Suzuki Reaction [Online forum post]. Reddit. [Link]

  • ChemOrgChem. (2023, August 10). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

Sources

preventing decomposition of 4-Bromothiophene-3-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromothiophene-3-carbaldehyde (CAS: 18791-78-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and ensure the success of your reactions.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis, prized for its dual reactivity. The aldehyde group is a prime site for nucleophilic additions and condensations, while the carbon-bromine bond is amenable to a wide array of cross-coupling reactions.[1][2] However, this reactivity also makes the molecule susceptible to several decomposition pathways. This guide will address the most common challenges and provide solutions grounded in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: My this compound has changed color in storage. Is it still usable?

A1: A change in color, typically to a yellow or orange hue, indicates potential degradation.[1] The compound is known to be sensitive to light and air.[1] For best results, it is recommended to use a fresh, pure sample. If you must use the discolored material, consider purifying it by column chromatography before use.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature of 2-8°C.

Q3: Can I use protic solvents with this compound?

A3: While some reactions in protic solvents are possible, be aware that the aldehyde group can form acetals or hemiacetals, which might be undesirable. Furthermore, the presence of acid or base in conjunction with a protic solvent can catalyze decomposition pathways.

Q4: Is this compound compatible with strong acids or bases?

A4: Extreme pH conditions should be avoided. Strong acids can catalyze the polymerization of the aldehyde group.[3] Strong bases can promote deprotonation and subsequent side reactions. If your reaction requires acidic or basic conditions, use the mildest possible reagents and carefully control the temperature.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

You are performing a Suzuki, Stille, or other palladium-catalyzed cross-coupling reaction and observe a low yield of the desired product, with the starting material consumed.

Possible Causes and Solutions:

  • Dehalogenation of the Starting Material: A common side reaction is the reductive dehalogenation of the C-Br bond, leading to the formation of thiophene-3-carbaldehyde. This can be promoted by certain phosphine ligands, bases, or impurities in the reaction mixture.

    • Solution:

      • Ligand Choice: Use ligands that are less prone to promoting β-hydride elimination from the palladium center.

      • Base Selection: Employ milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu, where applicable.

      • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions to minimize side reactions.

  • Competitive C-H Activation: Palladium can sometimes catalyze the coupling at the C-H bond adjacent to the sulfur atom (the 2-position) instead of the C-Br bond.

    • Solution:

      • Activator System: In some cases, specific activator systems like AgNO₃/KF have been used to promote C-H activation selectively, so avoiding such additives is key if C-Br coupling is desired.[4][5]

      • Ligand and Precatalyst Choice: The choice of palladium source and ligand can influence the selectivity. Screen different catalyst systems to find one that favors C-Br insertion.

  • Poor Catalyst Activity: The catalyst may be poisoned or deactivated.

    • Solution:

      • Purity of Reagents: Ensure all reagents, including the solvent and base, are of high purity and free from catalyst poisons.

      • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize the Pd(0) catalyst.

Experimental Protocol: General Conditions for a Suzuki Coupling to Minimize Decomposition

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the boronic acid partner (1.2 eq), a mild base such as K₃PO₄ (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the degassed solvent (e.g., 1,4-dioxane/water or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup.

Issue 2: Formation of Insoluble, Polymeric Material

During your reaction or workup, you observe the formation of a precipitate that is insoluble in common organic solvents.

Possible Cause and Solution:

  • Acid-Catalyzed Polymerization: The aldehyde group of thiophene-based aldehydes is susceptible to polymerization, especially in the presence of acid.[3] This can be an issue if your reaction conditions are acidic or if acidic byproducts are generated.

    • Solution:

      • pH Control: Maintain neutral or slightly basic reaction conditions. If an acidic reagent is necessary, use it stoichiometrically and at low temperatures.

      • Workup: During aqueous workup, avoid washing with strongly acidic solutions. Use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid.

      • Purification: If polymerization has occurred, the desired product can often be separated from the insoluble polymer by filtration.

Diagram: Proposed Polymerization Pathway

G cluster_0 Acid-Catalyzed Polymerization A 4-Bromothiophene- 3-carbaldehyde B Protonated Aldehyde (Electrophilic) A->B H+ C Dimer Intermediate B->C + Another Monomer D Insoluble Polymer C->D Propagation G cluster_1 Oxidation and Subsequent Dimerization A 4-Bromothiophene- 3-carbaldehyde B Thiophene-S-oxide (Reactive Intermediate) A->B [O] (e.g., O2, heat) C Dimerized Byproduct B->C Dimerization

Caption: Potential oxidation and dimerization pathway of the thiophene ring.

Summary of Key Parameters for Stable Reactions

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the thiophene ring and the Pd(0) catalyst. [1]
Solvents Anhydrous and DegassedRemoves water and oxygen which can lead to side reactions and catalyst deactivation.
Temperature As low as reasonably possibleMinimizes thermal decomposition and side reactions.
pH Neutral to mildly basicAvoids acid-catalyzed polymerization and other pH-sensitive decomposition pathways. [3]
Light Protect from lightThe compound is light-sensitive and can degrade upon exposure. [1]

By understanding the inherent reactivity and potential decomposition pathways of this compound, and by implementing the careful experimental techniques outlined in this guide, you can significantly improve the success rate and reproducibility of your synthetic endeavors.

References

  • Al-Shemarry, A. A., & Al-Asadi, R. H. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).
  • Gronowitz, S., & Karlsson, L. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 186-187.
  • Iandolo, D., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
  • Youssef, K., et al. (2023). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 47, 7375-7380.
  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Mori, A., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic Letters, 7(22), 5083-5085.
  • PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing palladium catalyst loading. As a foundational tool in modern synthetic chemistry, particularly in pharmaceutical development, mastering the nuances of the Suzuki coupling is paramount for achieving efficient, reproducible, and scalable results.[1][2][3]

This resource moves beyond simple protocols to explain the underlying principles governing catalyst efficiency. Our goal is to empower you to troubleshoot effectively and rationally design your experiments for optimal outcomes.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role and optimization of the catalyst in Suzuki-Miyaura coupling.

Q1: What is the fundamental role of the palladium catalyst and why is its loading so critical?

A1: The palladium catalyst is the engine of the Suzuki-Miyaura reaction, facilitating the formation of a new carbon-carbon bond through a catalytic cycle.[4][5][6] The active catalyst is a Pd(0) species, which undergoes a sequence of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the bond between the carbon and the leaving group (e.g., Br, I, OTf) of the electrophile (typically an aryl or vinyl halide). This oxidizes the metal to Pd(II).[4][5][7]

  • Transmetalation: The organic group from the organoboron reagent (the nucleophile) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[4][6]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][6]

Catalyst loading—the amount of catalyst relative to the limiting reagent—is critical because it directly influences reaction rate, overall yield, and purity. Too little catalyst can lead to a sluggish or incomplete reaction.[8] Conversely, excessively high loading is not only uneconomical but can also promote side reactions and lead to the formation of palladium black (inactive, precipitated palladium), which reduces catalytic activity.[2] The goal is to use the minimum amount of catalyst required for an efficient and complete reaction, a key metric known as the Turnover Number (TON).[6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: I'm setting up a new Suzuki coupling. What is a good starting catalyst loading?

A2: A general and effective starting point for most Suzuki couplings in a discovery setting is 0.5-2 mol% of the palladium precursor.[9] For highly reactive substrates, such as aryl iodides or bromides, you can often start at the lower end of this range. For less reactive partners like aryl chlorides, a higher initial loading (e.g., 2-5 mol%) might be necessary, often paired with specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[10][11][12]

It is crucial to consider that the optimal loading is substrate-dependent. For process development and scale-up, extensive optimization is performed to reduce the loading to parts-per-million (ppm) levels if possible.[13]

Substrate (Electrophile)Typical Starting Pd Loading (mol%)Notes
Aryl Iodide0.5 - 1.5%Generally very reactive. Lower loadings are often sufficient.
Aryl Bromide1 - 2%The most common substrate class; a good balance of reactivity and stability.[2]
Aryl Triflate1 - 2.5%Reactivity is comparable to aryl bromides.
Aryl Chloride2 - 5%Oxidative addition is challenging; requires more active catalysts and often higher loadings.[6][14]
Aryl Tosylate / Mesylate2 - 5%Less reactive than chlorides; requires highly active catalytic systems.[2][3]
Q3: Does the choice of ligand affect the optimal catalyst loading?

A3: Absolutely. The ligand is not just a spectator; it is a critical modulator of the catalyst's stability and reactivity.[2][6] Bulky, electron-rich phosphine ligands (e.g., dialkylbiarylphosphines) can dramatically enhance the rates of both oxidative addition and reductive elimination.[10] This increased efficiency often allows for significantly lower catalyst loadings compared to less effective ligands like triphenylphosphine (PPh₃).[10][15] For instance, reactions that might require 5 mol% of Pd(PPh₃)₄ could potentially proceed efficiently with just 0.5 mol% of a palladium precursor combined with a more advanced Buchwald or cataCXium® ligand.[11] Therefore, catalyst and ligand must be considered and optimized as a single system.[9]

Part 2: Troubleshooting Guide for Catalyst-Related Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during Suzuki coupling reactions, with a focus on the catalyst system.

Troubleshooting_Workflow Troubleshooting Low-Yield Suzuki Reactions Start Low or No Yield Check_Inert Inert Atmosphere Check: Was the reaction rigorously degassed and kept under N₂/Ar? Start->Check_Inert Fix_Inert ACTION: Thoroughly degas all solvents/reagents. Ensure positive inert gas pressure. Re-run reaction. Check_Inert->Fix_Inert No Check_Reagents Reagent Quality Check: Are reagents (especially boronic acid) pure and fresh? Is the base dry? Check_Inert->Check_Reagents Yes Fix_Inert->Start Re-evaluate Fix_Reagents ACTION: Use fresh/purified reagents. Consider a more stable boronic ester. Use finely powdered, dry base. Check_Reagents->Fix_Reagents No Check_Catalyst Catalyst System Check: Is the catalyst loading sufficient? Is the catalyst/ligand appropriate for the substrates? Check_Reagents->Check_Catalyst Yes Fix_Reagents->Start Re-evaluate Optimize_Catalyst ACTION: Increase catalyst loading incrementally (e.g., 2x). Screen different Pd sources and ligands. Check_Catalyst->Optimize_Catalyst No / Unsure Check_Conditions Conditions Check: Is temperature/concentration optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Start Re-evaluate Success Problem Resolved Check_Conditions->Success Yes Optimize_Conditions ACTION: Increase temperature. Screen different solvents. Check_Conditions->Optimize_Conditions No / Unsure Optimize_Conditions->Start Re-evaluate

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion even after an extended time. I started with 1 mol% catalyst. Should I just add more?

A: While insufficient catalyst is a possibility, it's often not the primary culprit. Before increasing the loading, you must perform a systematic check of more fundamental parameters.[8]

  • Verify Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[16] Inadequate degassing of solvents and reagents is a very common cause of failure. Ensure your system was properly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the reaction.[14][16]

  • Check Reagent Quality: Boronic acids can degrade over time via protodeboronation, especially when exposed to air and moisture.[8][16] Use fresh or recently purified reagents. The quality of the base is also critical; it should be finely powdered and dry.[8]

  • Assess Catalyst Activity: If you have ruled out the above, then catalyst activity is the next logical focus.

    • Insufficient Loading: If all else is confirmed to be correct, your initial loading may be too low for the specific substrates. Try doubling the catalyst loading (e.g., from 1 mol% to 2 mol%) in a follow-up experiment. If you see a significant improvement, you are on the right track.[18]

Q: I've increased my catalyst loading to 5 mol%, but the reaction is still stalled. What's happening?

A: At this point, simply adding more catalyst is unlikely to solve the problem and suggests a more fundamental issue with the catalytic system's reactivity rather than its amount.

  • Inappropriate Ligand: The most likely issue is an improper catalyst-ligand combination for your specific substrates. For example, using Pd(PPh₃)₄ for an electron-rich aryl chloride coupling is a very challenging setup. You likely need a more electron-rich and bulky ligand to facilitate the difficult oxidative addition step.[6] You should initiate a screen of different ligands.

  • Inhibition: Are there functional groups on your substrates that could be poisoning the catalyst? For example, unprotected thiols or certain nitrogen heterocycles can bind strongly to the palladium center and inhibit catalysis.

  • Solubility Issues: Poor solubility of any of the reaction components (substrate, base, or catalyst) can halt the reaction.[19] Ensure you are using an appropriate solvent system; sometimes a mixture of an organic solvent (like Dioxane or Toluene) with water is necessary to dissolve the inorganic base and facilitate the reaction.[9][20]

Issue 2: Significant Side Product Formation (Homocoupling, Dehalogenation)

Q: I'm getting a good yield, but it's mostly the homocoupled product of my boronic acid (R²-R²). How can I fix this?

A: Boronic acid homocoupling (the Glaser-Hay coupling) is often caused by the presence of oxygen.[11]

  • Improve Degassing: This is the primary solution. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in an alternative catalytic cycle that promotes homocoupling. Re-run the reaction with meticulous degassing of all solvents and reagents and maintain a strict inert atmosphere.

  • Control Catalyst Loading: While less common, very high catalyst concentrations can sometimes increase the rate of side reactions. Once the reaction is optimized, see if you can reduce the loading without sacrificing the rate of the desired transformation.

Q: My main byproduct is the dehalogenated starting material (R¹-H). What causes this?

A: Dehalogenation (or protodeboronation of the boronic acid partner) occurs when the organopalladium intermediate or the boronic acid reacts with a proton source before productive coupling can occur.[16]

  • Source of Protons: Water is a necessary component in many Suzuki reactions but can also be a proton source. Ensure your base is strong enough and present in sufficient quantity to maintain a basic environment.

  • Optimize Base and Solvent: Sometimes, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane can minimize this side reaction.[11]

  • Reaction Temperature: High temperatures can sometimes accelerate the rate of decomposition pathways relative to the desired cross-coupling. Try running the reaction at a lower temperature for a longer period.

Part 3: Experimental Protocol for Optimizing Catalyst Loading

This protocol provides a step-by-step method for performing a micro-scale screen to efficiently determine the optimal catalyst loading for a new Suzuki-Miyaura reaction.

Objective: To identify the minimum catalyst loading that provides >95% conversion in a reasonable timeframe.

Materials:

  • Aryl Halide (R¹-X)

  • Boronic Acid or Ester (R²-B(OR)₂)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous Solvent (e.g., Dioxane)

  • Array of small reaction vials with stir bars

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Stock Solution Preparation: To ensure accurate dispensing of small quantities, prepare stock solutions of your reagents.

    • Aryl Halide Stock: Prepare a 0.5 M solution of the aryl halide in the chosen solvent.

    • Boronic Acid Stock: Prepare a 0.6 M solution of the boronic acid (assuming 1.2 equivalents).

    • Catalyst/Ligand Stock: In a glovebox, prepare a stock solution of the Pd precursor and ligand. For a 1:2 Pd:Ligand ratio, you could dissolve Pd₂(dba)₃ (9.1 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in 2.0 mL of solvent. This gives a solution that is 0.01 M in Pd.

  • Reaction Setup:

    • Arrange 5 reaction vials (labeled 2.0%, 1.0%, 0.5%, 0.1%, 0.05% mol Pd).

    • To each vial, add the base (e.g., K₃PO₄, ~2-3 equivalents).

    • To each vial, add the Aryl Halide stock solution (e.g., 200 µL, 0.1 mmol).

    • To each vial, add the Boronic Acid stock solution (e.g., 200 µL, 0.12 mmol).

  • Catalyst Addition: In the glovebox, add the calculated volume of the catalyst stock solution to each vial to achieve the target loading.

    • 2.0 mol%: 200 µL of catalyst stock

    • 1.0 mol%: 100 µL of catalyst stock

    • 0.5 mol%: 50 µL of catalyst stock

    • 0.1 mol%: 10 µL of catalyst stock

    • 0.05 mol%: 5 µL of catalyst stock

    • Note: For the lowest concentrations, you may need to perform a serial dilution of the catalyst stock to add accurate volumes.

  • Reaction and Monitoring:

    • Seal the vials tightly.

    • Place the array in a pre-heated reaction block or oil bath (a typical starting temperature is 80-100 °C).[5][9]

    • Stir vigorously.

    • Monitor the reactions by taking small aliquots at set time points (e.g., 1h, 4h, 16h) and analyzing by LC-MS or GC-MS to determine the conversion percentage.

  • Analysis: Plot conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that achieves full conversion in your desired reaction time.

References
  • Chemistry Notes. (2022-08-13). Suzuki reaction: easy mechanism, application. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • DergiPark. (2017-10-03). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]

  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. (2025-01-22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Influence of Catalyst Loading on the Suzuki Coupling Reaction. [Link]

  • Reddit. (2024-02-23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • ACS Publications. (2025-02-18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • ACS Publications. (2023-08-23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2017-12-04). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Quora. (2018-04-04). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Reddit. (2016-01-05). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • MDPI. (2022-12-27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. (2024-09-09). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • ResearchGate. (2025-08-06). Cross-Coupling Reactions: A Practical Guide. [Link]

  • Royal Society of Chemistry. (2022-05-20). CHAPTER 20: Suzuki Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]

  • ACS Publications. (2026-01-03). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross. [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction. [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions of Disubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene functionalization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in controlling regioselectivity in reactions of disubstituted thiophenes. The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, making precise control over its functionalization a critical experimental parameter.[1][2]

Core Principles: Understanding the Thiophene Ring

Before troubleshooting, it's essential to grasp the fundamental electronic and steric principles that govern thiophene reactivity. Thiophene is an electron-rich aromatic heterocycle that undergoes electrophilic substitution more readily than benzene.[1][3] The sulfur atom's lone pair participation in the aromatic system leads to a higher electron density at the α-positions (C2 and C5) compared to the β-positions (C3 and C4). Consequently, monosubstituted thiophenes preferentially react at the C5 position (or C2 if C5 is occupied).

In disubstituted thiophenes, the final regiochemical outcome is a complex interplay between the inherent reactivity of the thiophene ring and the directing effects of the two existing substituents.

Key Factors Influencing Regioselectivity:
  • Electronic Effects : Substituents are broadly classified as Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).

    • Activating Groups (EDGs) : These groups (e.g., -OR, -NR₂, -Alkyl) donate electron density to the ring, increasing its nucleophilicity and further enhancing the preference for ortho- and para-substitution relative to their position.[4][5][6]

    • Deactivating Groups (EWGs) : These groups (e.g., -NO₂, -CN, -COR) withdraw electron density, making the ring less reactive. They generally direct incoming electrophiles to the meta-position relative to themselves.[4][5][7]

  • Steric Hindrance : The size of the substituents and the incoming reagent can physically block access to adjacent positions, favoring reaction at less crowded sites. This is often a deciding factor when electronic effects are ambiguous.[8]

  • Reaction Mechanism : The type of reaction being performed fundamentally alters the rules of engagement.

    • Electrophilic Aromatic Substitution (SEAr) : Follows the electronic demands of the ring. The most electron-rich, accessible position is attacked by the electrophile.[9][10]

    • Metalation (Deprotonation) : Acidity of the C-H bonds is key. α-protons are more acidic than β-protons. Directed ortho-metalation (DoM) can override these inherent acidities, where a directing group forces deprotonation at an adjacent site.[11]

    • Cross-Coupling Reactions : Regioselectivity is determined by the position of the pre-installed leaving group (e.g., Br, I, OTf) or the site of C-H activation.[12][13]

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format.

Section 1: Electrophilic Aromatic Substitution (SEAr)

Q1: I am attempting a Vilsmeier-Haack formylation on 2,4-dibromothiophene and getting a mixture of products. How can I favor substitution at the C5 position?

A1: This is a classic case where two deactivating, ortho, para-directing groups are in competition. While halogens are deactivating overall, they direct incoming electrophiles to their ortho and para positions.

  • Causality : The bromine at C2 directs to C3 and C5. The bromine at C4 directs to C3 and C5. Both substituents electronically activate the C3 and C5 positions. However, the C5 position is generally the most reactive vacant position on a thiophene ring. The challenge is that the C3 position is also activated.

  • Troubleshooting & Optimization :

    • Lower the Temperature : Running the reaction at 0°C or even lower can increase selectivity. The transition state leading to the more stable C5-substituted intermediate will be favored more significantly at lower temperatures.

    • Steric Influence : Use a bulkier Lewis acid or a modified Vilsmeier reagent if possible. While the standard reagent is not exceptionally large, increasing steric pressure can further disfavor attack at the more hindered C3 position, which is flanked by two bromine atoms.

    • Alternative Strategy - Lithiation : A more definitive method is to switch from electrophilic substitution to a metalation-based approach. Performing a halogen-metal exchange with a reagent like n-BuLi at low temperatures (-78°C) will selectively occur at the more reactive C2-Br bond. Quenching this lithiated intermediate with DMF will yield the 2-bromo-4-formylthiophene with high regioselectivity. This completely changes the regiochemical outcome by leveraging the differential reactivity of the C-Br bonds rather than the C-H bonds.

Q2: My Friedel-Crafts acylation of 3-methylthiophene gives the 2-acylated product, but I need the 5-acylated isomer. How can I reverse the selectivity?

A2: The C2 position in 3-methylthiophene is the most activated site for SEAr due to the combined directing effect of the sulfur atom and the methyl group to the adjacent position. Overcoming this inherent preference requires a strategic approach.[14]

  • Causality : The methyl group at C3 is an activating EDG, directing ortho (to C2 and C4) and para (to C5). The sulfur atom strongly activates the adjacent C2 position. The C2 position benefits from both effects, making it the kinetic product.[14]

  • Troubleshooting & Optimization :

    • Blocking Group Strategy : This is the most robust solution.

      • Step A (Block) : Selectively introduce a removable blocking group at the C2 position. Bromination with NBS in a non-polar solvent is often selective for the most activated position, yielding 2-bromo-3-methylthiophene.

      • Step B (Acylate) : Perform the Friedel-Crafts acylation. The C2 position is now blocked, and the next most activated position is C5. The reaction will proceed at C5 to give 2-bromo-5-acyl-3-methylthiophene.

      • Step C (Deblock) : Remove the bromine atom. This can be achieved via lithium-halogen exchange with n-BuLi followed by a proton quench (e.g., H₂O or NH₄Cl), or through catalytic hydrogenation.

    • Reaction Conditions : While less effective than a blocking group strategy, exploring different Lewis acids and reaction temperatures might slightly alter the 2-/5-isomer ratio, but it is unlikely to reverse the selectivity completely.

Predicting SEAr Outcomes

The following flowchart provides a logical path to predict the major regioisomer in the electrophilic substitution of a disubstituted thiophene.

SEAr Prediction Workflow cluster_outcomes Predicted Outcome start Start: Disubstituted Thiophene sub_type Identify Substituents: - Activating (EDG) - Deactivating (EWG) start->sub_type position Identify Substitution Pattern (2,3-, 2,4-, 2,5-, 3,4-) sub_type->position evaluate Evaluate Directing Effects: Where do substituents direct? position->evaluate consonant Consonant Effects: Both groups direct to the same unoccupied position(s). -> High Selectivity Expected evaluate->consonant Yes dissonant Dissonant Effects: Groups direct to different unoccupied positions. evaluate->dissonant No sterics Consider Sterics: Is one directed position more hindered? consonant->sterics strongest Strongest Activating Group Dominates: (e.g., -NHR > -OR > -Alkyl) dissonant->strongest major_product Major Product Identified sterics->major_product strongest->sterics

Caption: Workflow for predicting SEAr regioselectivity.

Section 2: Metalation and C-H Functionalization

Q3: I am trying to selectively lithiate 2-(methylthio)thiophene at the C3 position using n-BuLi, but I am getting a complex mixture, including what appears to be deprotonation at the methyl group.

A3: This issue arises from competing C-H acidities. The -SMe group is a modest directing group for metalation, but the protons on the methyl group are also acidic enough to be removed by a strong base like n-BuLi.

  • Causality : The directing ability of the -SMe group is not strong enough to exclusively direct deprotonation to C3, especially when other acidic protons are present. n-BuLi is a very strong, non-selective base in this context.

  • Troubleshooting & Optimization :

    • Change the Base : Use a base that is both strong and bulky, which can increase selectivity for ring deprotonation over the side chain. Lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl) are excellent choices.[12] These bases are less likely to access the sterically more shielded methyl protons.

    • Use a Better Directing Group : If the substrate can be modified, using a stronger directing metalation group (DMG) is a superior strategy. Groups like oxazoline, amide, or sulfoxide are powerful DMGs that provide excellent regiocontrol. For example, converting a carboxylic acid at the C2 position to a 4,4-dimethyloxazoline group will cleanly direct lithiation to the C3 position.[11]

    • Optimize Conditions : Ensure the reaction is run at a very low temperature (-78°C is standard) to minimize side reactions. The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can sometimes enhance the rate and selectivity of the desired lithiation by breaking up alkyllithium aggregates and coordinating to the lithium cation.

Reaction Pathway Comparison

The choice between SEAr and a metalation strategy depends on the desired outcome. The following diagram illustrates the fundamental difference in how regioselectivity is achieved.

Pathway Comparison cluster_SEAr Electrophilic Aromatic Substitution (SEAr) cluster_DoM Directed ortho-Metalation (DoM) start_SEAr Thiophene with Activating Group (A) ts_SEAr Electrophile (E+) attacks most electron-rich position start_SEAr->ts_SEAr Electronic Control end_SEAr Product: E is ortho/para to A ts_SEAr->end_SEAr start_DoM Thiophene with Directing Group (DMG) ts_DoM Base (B-) deprotonates position adjacent to DMG start_DoM->ts_DoM Coordination Control intermediate_DoM Lithiated Intermediate ts_DoM->intermediate_DoM quench_DoM Quench with Electrophile (E+) intermediate_DoM->quench_DoM end_DoM Product: E is ortho to DMG quench_DoM->end_DoM

Caption: SEAr vs. Directed Metalation pathways.

Section 3: Palladium-Catalyzed Cross-Coupling

Q4: I am performing a Suzuki mono-coupling on 2,5-dibromothiophene, but I am getting significant amounts of the di-coupled product and starting material. How can I improve the yield of the mono-coupled product?

A4: Achieving selective mono-functionalization in cross-coupling reactions on symmetric dihalides is a common challenge that hinges on controlling reaction kinetics.

  • Causality : Once the first coupling occurs, the product, 2-bromo-5-arylthiophene, can compete with the 2,5-dibromothiophene starting material in the catalytic cycle, leading to the di-coupled byproduct.

  • Troubleshooting & Optimization :

    • Stoichiometry : Carefully control the stoichiometry. Use a slight excess of the dihalothiophene (e.g., 1.2-1.5 equivalents) relative to the boronic acid (1.0 equivalent). This ensures the boronic acid is consumed before significant di-coupling can occur.

    • Reaction Time and Temperature : Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the limiting reagent (the boronic acid) is consumed. Lowering the reaction temperature can also slow down the second coupling relative to the first, improving selectivity.

    • Slow Addition : Add the boronic acid solution slowly over several hours using a syringe pump. This keeps the concentration of the nucleophilic partner low at all times, disfavoring the second, slower coupling step.

    • Catalyst and Ligand Choice : Some catalyst systems are more "active" and can lead to over-reaction. A less active catalyst or a bulkier phosphine ligand might improve selectivity for the mono-coupling. For instance, a catalyst that is sterically hindered may react more slowly with the mono-arylated intermediate.[12][15]

Data Summary Table

Table 1: Directing Effects of Common Substituents for Electrophilic Substitution on Thiophene

Substituent (R)ClassElectronic NatureDirecting Effect on Thiophene Ring
-NH₂, -NHR, -NR₂Strong ActivatorEDG (Resonance)Strongly directs to available ortho/para positions.
-OH, -ORStrong ActivatorEDG (Resonance)Strongly directs to available ortho/para positions.
-Alkyl, -ArylWeak ActivatorEDG (Inductive)Weakly directs to available ortho/para positions.
-F, -Cl, -Br, -IWeak DeactivatorEWG (Inductive), EDG (Resonance)Directs to available ortho/para positions.
-CHO, -CORModerate DeactivatorEWG (Resonance & Inductive)Directs to available meta positions.
-COOR, -COOHModerate DeactivatorEWG (Resonance & Inductive)Directs to available meta positions.
-CN, -SO₃HStrong DeactivatorEWG (Resonance & Inductive)Directs to available meta positions.
-NO₂Strong DeactivatorEWG (Resonance & Inductive)Directs to available meta positions.

Note: "ortho/para/meta" is relative to the position of the substituent. The inherent reactivity of the thiophene C5/C2 positions must always be considered in concert with these effects.

Experimental Protocols

Protocol 1: Regioselective C5-Bromination of 2-Thiophenecarboxylic Acid

This protocol demonstrates the use of a deactivating group to direct an electrophile to the C5 position, overriding the weaker directing effect to C4.

  • Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenecarboxylic acid (1.0 eq) in glacial acetic acid (20 mL). Protect the flask from light by wrapping it in aluminum foil.

  • Reagent Addition : In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in glacial acetic acid (30 mL). Add this solution dropwise to the stirred solution of the thiophene over 30 minutes at room temperature.

  • Reaction : Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is UV active and the product should have a different Rf.

  • Workup : Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A white precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove acetic acid and succinimide.

  • Purification : Dry the solid under vacuum. The crude 5-bromo-2-thiophenecarboxylic acid is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture.

Self-Validation: The carboxylic acid group is a meta-director and deactivates the ring. It directs incoming electrophiles to the C4 and C5 positions. The inherent higher reactivity of the C5 position in thiophenes means bromination will occur there selectively.[3][9] The purity and structure can be confirmed by ¹H NMR, where the characteristic doublets for the C3 and C4 protons will remain, with coupling constants indicative of adjacent protons (~3-4 Hz).

References

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of condensed heteroaromatic scaffolds. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Asselin, S. M., Bio, M. M., Langille, N. F., & Ngai, K. Y. (2010). Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. Organic Process Research & Development, 14(6), 1495–1501. [Link]

  • Pearson Education. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Pearson+. [Link]

  • Livingstone, R. (1979). Thiophene and its Derivatives. Comprehensive Organic Chemistry, 4, 603-652. [Link]

  • Carpenter, A. J., & Chadwick, D. J. (1985). Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Journal of the Chemical Society, Perkin Transactions 1, 173-181. [Link]

  • Duhamel, P., & Hennequin, L. (2009). Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes. Organic Letters, 11(2), 445-448. [Link]

  • Vatansever, E. C. (2013). Synthesis of 2,3-disubstituted thiophenes from ketoalkynes. Middle East Technical University. [Link]

  • Chadwick, D. J., & Carpenter, A. J. (1985). Regioselective α- and β-metallations of thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pereira, R., et al. (2001). Regioselective palladium-catalyzed cross-coupling reactions in the synthesis of novel 2,3-disubstituted thiophene derivatives. Tetrahedron, 57(35), 7579-7586. [Link]

  • Sharma, G. D., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. RSC Advances, 10(11), 6273-6305. [Link]

  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. ResearchGate. [Link]

  • Kuo, Y. H., & Lee, C. F. (2009). Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene. The Journal of Organic Chemistry, 74(19), 7443-7453. [Link]

  • Liu, Y., et al. (2022). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 61(30), e202204560. [Link]

  • Zhang, J., et al. (2016). Substituent Effects on Direct Arylation Polycondensation and Optical Properties of Alternating Fluorene-Thiophene Copolymers. Chinese Journal of Chemistry, 34(7), 788-794. [Link]

  • de Jong, R. L. P., & Brandsma, L. (1990). Synthesis of 2,3-Disubstituted Thiophenes from 1,3-Dimetallated Acetylenes and Non-Enolizable Thiocarbonyl Compounds. Synthetic Communications, 20(22), 3427–3431. [Link]

  • Chen, S. H., et al. (2003). Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers. Macromolecules, 36(1), 18-24. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • Al-Masum, M. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Current Organic Synthesis, 12(5), 585-605. [Link]

  • Mondal, A., et al. (2022). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes. ACS Omega, 7(11), 9467-9477. [Link]

  • LibreTexts Chemistry. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Merchant, R. R., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(30), 11645-11655. [Link]

  • Vang, A., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6030-6040. [Link]

  • ResearchGate. (n.d.). Regioselectivity of the arylation of 3-substituted thiophenes. ResearchGate. [Link]

  • Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738. [Link]

  • Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes. Organic & Biomolecular Chemistry, 21(7), 1435-1445. [Link]

  • Daugulis, O., et al. (2016). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Angewandte Chemie International Edition, 55(44), 13742-13745. [Link]

  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Chem 353. [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]

  • Gande, M. B., et al. (2023). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society, 145(1), 249-261. [Link]

  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 14(10), 1845-1869. [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(2), 99-106. [Link]

  • The Organic Chemistry Tutor. (2018). 34.04 Site Selectivity in Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Hartough, H. D., & Meisel, S. L. (1950). The Synthesis of 2,5-Diarylthiophenes. The Journal of Organic Chemistry, 15(5), 1073-1077. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of chemical derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to unexpected chemical shifts in their NMR spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for characterizing molecular structures.[1] In pharmaceutical development and chemical research, full structural characterization is often required for regulatory submissions, and NMR provides crucial evidence of a compound's identity and purity.[1]

This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate the complexities of NMR data interpretation and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My observed chemical shifts are significantly different from the expected literature values. What are the most common causes?

A1: Deviations from expected chemical shifts are a frequent challenge in NMR spectroscopy. The resonant frequency of a nucleus is highly sensitive to its local electronic environment, which can be influenced by a variety of factors.[2][3] The most common culprits include:

  • Solvent Effects: The choice of deuterated solvent is one of the most significant factors affecting chemical shifts.[4] Solvents can interact with the analyte through polarity, hydrogen bonding, and anisotropic effects, altering the electronic distribution around the nuclei.[5][6] For example, aromatic solvents like benzene-d6 often cause upfield shifts for protons located above the plane of the aromatic ring.[7]

  • pH of the Solution: If your derivative contains acidic or basic functional groups, its protonation state can dramatically alter the electronic environment and, consequently, the chemical shifts.[8] Small amounts of acidic or basic impurities can cause significant and unexpected variations.

  • Concentration Effects: At high concentrations, intermolecular interactions such as hydrogen bonding and π-stacking become more pronounced.[7] These interactions can lead to concentration-dependent chemical shifts.

  • Temperature Fluctuations: Chemical shifts can be temperature-dependent, especially for molecules with conformational flexibility or those involved in chemical exchange.[9][10] Inconsistent temperatures between experiments can lead to non-reproducible results.

  • Presence of Impurities: Paramagnetic impurities, even in trace amounts, can cause significant line broadening and shifts.[11] Other impurities from the synthesis or degradation products can also introduce extra signals and potentially alter the chemical shifts of your compound of interest through interactions.[12][13]

  • Incorrect Referencing: Improper referencing of the spectrum is a common source of error. It's crucial to use a consistent and appropriate referencing method.[9]

Q2: I'm observing significant peak broadening in my spectrum. What could be the cause?

A2: Broad peaks in an NMR spectrum can obscure coupling information and make interpretation difficult. Several factors can contribute to peak broadening:[7]

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp signals. Poor shimming is a very common cause of broad peaks.[14]

  • Sample Heterogeneity: If your sample is not fully dissolved or contains suspended particles, it can lead to a non-homogeneous magnetic field within the sample volume, resulting in broad lines.[15]

  • High Concentration: Overly concentrated samples can be viscous, which impedes molecular tumbling and leads to broader signals.[16]

  • Chemical Exchange: If your derivative exists in multiple conformations or is in equilibrium with another species (e.g., protonated and unprotonated forms), and the rate of exchange is on the NMR timescale, the signals can be broadened.[17]

  • Paramagnetic Species: The presence of paramagnetic substances, such as dissolved oxygen or metal ions, can dramatically shorten relaxation times and cause significant peak broadening.[11]

Q3: My spectrum is much more complex than I anticipated, with more signals than expected. What could be the reason?

A3: The appearance of unexpected signals can be perplexing. Here are some potential explanations:

  • Impurities: The most straightforward reason for extra peaks is the presence of impurities. These can be residual solvents, starting materials, byproducts from the synthesis, or degradation products.[18][19]

  • Rotational Isomers (Rotamers): If there is restricted rotation around a single bond in your molecule, you may observe distinct sets of signals for each stable rotational isomer (rotamer).[9] This is common in amides and other sterically hindered systems.

  • Diastereomers: If your compound is chiral and was synthesized or purified in a way that produced a mixture of diastereomers, you will see a separate set of signals for each diastereomer.

  • Atropisomerism: In some biaryl systems, rotation around the single bond connecting the two aryl rings can be so restricted that stable, isolable rotational isomers called atropisomers are formed, each giving its own distinct NMR spectrum.

Troubleshooting Workflows & Experimental Protocols

To systematically diagnose the source of unexpected NMR shifts, a logical, step-by-step approach is essential.

Workflow for Diagnosing Unexpected Chemical Shifts

G A Unexpected NMR Shifts Observed B Check Sample Preparation & Acquisition Parameters A->B C Is the sample fully dissolved? Are there particulates? B->C D Re-prepare sample: Filter if necessary C->D No E Are shims optimal? C->E Yes D->B F Re-shim the instrument E->F No G Investigate Environmental Factors E->G Yes F->B H Solvent Effects G->H I pH Effects G->I J Temperature Effects G->J K Concentration Effects G->K L Analyze in a Different Solvent H->L M Perform pH Titration I->M N Variable Temperature (VT) NMR J->N O Prepare a Dilution Series K->O P Consider Structural Dynamics L->P M->P N->P O->P Q Conformational Exchange P->Q R Presence of Rotamers/Isomers P->R S Advanced 2D NMR Experiments (e.g., EXSY, HSQC) Q->S R->S T Final Interpretation S->T

Caption: A logical workflow for troubleshooting unexpected NMR shifts.

Protocol 1: Assessing Solvent Effects

The choice of solvent can dramatically alter the chemical shifts in an NMR spectrum.[17] This protocol helps determine if the observed shifts are solvent-dependent.

Methodology:

  • Sample Preparation: Prepare three separate, identically concentrated NMR samples of your derivative in three different deuterated solvents of varying polarity and properties (e.g., Chloroform-d, Acetone-d6, and Benzene-d6).

  • NMR Acquisition: Acquire a standard proton (¹H) NMR spectrum for each sample, ensuring identical acquisition parameters (temperature, number of scans, etc.).

  • Data Analysis: Carefully compare the chemical shifts of the signals in the three spectra. Significant differences will confirm a solvent-dependent chemical shift. Aromatic solvents like benzene-d6 can be particularly useful for resolving overlapping signals due to their anisotropic effects.[7]

Solvent Dielectric Constant (ε) Typical Effect on Polar Analytes
Benzene-d62.3Upfield shifts due to aromatic anisotropy
Chloroform-d4.8Standard reference, moderate polarity
Acetone-d621Downfield shifts for H-bond donors
DMSO-d647Significant downfield shifts for H-bond donors

Table 1: Common deuterated solvents and their general influence on chemical shifts.

Protocol 2: Investigating pH Dependence

For molecules with ionizable groups, pH can be a critical factor influencing chemical shifts.[20]

Methodology:

  • Sample Preparation: Dissolve your derivative in a suitable deuterated solvent that is miscible with aqueous buffers (e.g., D₂O or a mixture of an organic solvent and D₂O).

  • Initial pH Measurement: Measure the initial pH of the sample solution.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • pH Adjustment: Add a small, measured amount of a dilute acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to the NMR tube.

  • Repeat Measurement: Re-acquire the NMR spectrum and measure the new pH.

  • Analysis: Repeat steps 4 and 5 to generate a series of spectra over a range of pH values. Plot the observed chemical shift of key protons as a function of pH to identify any pH-dependent shifts.

Protocol 3: Variable Temperature (VT) NMR for Dynamic Processes

VT NMR is an indispensable tool for studying dynamic processes like conformational exchange or rotational isomerism.[21]

Methodology:

  • Sample Preparation: Prepare a single sample of your derivative in a deuterated solvent with a wide liquid range (e.g., Toluene-d8 or Dichloromethane-d2).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at a controlled ambient temperature (e.g., 25 °C).

  • Temperature Variation:

    • Cooling: Decrease the temperature of the NMR probe in increments of 10-20 °C. Allow the sample to equilibrate at each temperature before acquiring a spectrum.

    • Heating: Increase the temperature in a similar manner.

  • Data Analysis: Observe the changes in the spectrum as a function of temperature.

    • Coalescence: If two separate peaks broaden, merge into a single broad peak (coalesce), and then sharpen into a single peak at higher temperatures, this is indicative of two sites in fast exchange on the NMR timescale.

    • Sharpening of Broad Peaks: If a broad peak at room temperature resolves into sharp, distinct peaks at low temperatures, this suggests the "freezing out" of different conformers.[21]

G cluster_0 Low Temperature cluster_1 Intermediate Temperature cluster_2 High Temperature Slow Exchange Two Sharp Peaks A ⇌ B Coalescence One Broad Peak A ↔ B Slow Exchange->Coalescence Fast Exchange One Sharp Averaged Peak A ⇌ B Coalescence->Fast Exchange

Sources

Technical Support Center: Strategies to Mitigate Dehalogenation Side Products in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable strategies to diagnose and prevent the formation of dehalogenation byproducts in your cross-coupling reactions. We will delve into the mechanistic underpinnings of this common side reaction and offer practical, field-proven solutions to enhance the yield and purity of your desired products.

Troubleshooting Guide: Addressing Dehalogenation in Real-Time

This section is structured to help you troubleshoot specific issues you may be encountering during your experiments.

Issue 1: Significant dehalogenation of my aryl halide is observed in a Suzuki-Miyaura coupling reaction.

Q: I'm running a Suzuki-Miyaura coupling with an electron-deficient aryl bromide and observing a substantial amount of the corresponding arene byproduct. What's causing this and how can I fix it?

A: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[2][3] This highly reactive intermediate can arise from several sources, including trace water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves.[1][4] Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium center, leading to your undesired Ar-H byproduct.[1] Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible to this side reaction.[1][2]

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Ligand Choice: The ligand plays a pivotal role in modulating the reactivity of the palladium catalyst.

  • Insight: Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), are known to accelerate the desired reductive elimination step to form the C-C bond, thereby outcompeting the dehalogenation pathway.[1] N-heterocyclic carbenes (NHCs) can also be effective.[2]
  • Actionable Step: Switch from a general-purpose ligand like PPh₃ to a bulkier, more electron-donating ligand.

2. Optimize the Base: The choice of base is critical and can be a source of the problematic hydride.

  • Insight: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.[1] Weaker inorganic bases are often a better choice.
  • Actionable Step: Replace strong bases with milder alternatives such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][2]

3. Change the Solvent: The solvent can act as a hydride source.

  • Insight: Protic solvents (like alcohols) and some polar aprotic solvents (like DMF) can contribute to the formation of Pd-H species.[1][4][5]
  • Actionable Step: Switch to a non-polar, aprotic solvent like toluene or dioxane.[1][6]

4. Lower the Reaction Temperature: Reaction kinetics can be leveraged to your advantage.

  • Insight: Dehalogenation can have a higher activation energy than the desired cross-coupling.[1]
  • Actionable Step: Try running the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C).[1]
Issue 2: My Buchwald-Hartwig amination is plagued by hydrodehalogenation of the aryl halide.

Q: I'm attempting to couple a primary amine with an aryl iodide, but the major product is the dehalogenated arene. How can I favor the C-N bond formation?

A: In Buchwald-Hartwig amination, an unproductive side reaction that competes with the desired C-N reductive elimination is β-hydride elimination from the palladium-amido complex, which can lead to dehalogenation.[7] The propensity for dehalogenation generally follows the halide reactivity trend: I > Br > Cl.[2]

Here’s how to address this:

1. Ligand Selection is Key:

  • Insight: The development of bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DavePhos, XPhos) has been instrumental in overcoming this challenge. These ligands promote the reductive elimination to form the C-N bond at a faster rate than the competing dehalogenation.[5][8]
  • Actionable Step: If you are not already, employ a specialized Buchwald-Hartwig ligand.

2. Base Selection:

  • Insight: Strong, non-nucleophilic bases are standard for this reaction to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[5][9] If dehalogenation is still an issue, screening other bases like LHMDS or K₃PO₄ might be beneficial.[5]
  • Actionable Step: While NaOtBu is often optimal, consider screening other strong, non-nucleophilic bases if dehalogenation persists.

3. Solvent Considerations:

  • Insight: Aprotic solvents are the standard for Buchwald-Hartwig aminations.
  • Actionable Step: Toluene and dioxane are generally reliable choices.[5]
Issue 3: Dehalogenation is a significant side reaction in my Heck coupling.

Q: I'm performing a Heck reaction at an elevated temperature and observing a significant amount of the dehalogenated starting material. What can I do?

A: The Heck reaction, often requiring higher temperatures, is also susceptible to dehalogenation.[5] The strategies to mitigate this are similar to other cross-coupling reactions but with some specific considerations for the Heck reaction.

1. Temperature Control:

  • Insight: Higher temperatures can disproportionately accelerate the dehalogenation pathway.[5]
  • Actionable Step: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and with shorter reaction times, potentially reducing the extent of dehalogenation.[5][9]

2. Ligand and Catalyst Choice:

  • Insight: For Heck reactions, the choice of ligand can influence the selectivity.
  • Actionable Step: If not using a ligand, consider adding one. If you are, screening different phosphine ligands can be beneficial.

3. Base and Solvent System:

  • Insight: The combination of base and solvent is crucial. Solvents like DMF can be a hydride source.[5]
  • Actionable Step: In a solvent like DMF where dehalogenation is problematic, consider switching to a less reducible solvent such as toluene or dioxane.[5] Common bases include K₂CO₃ or Et₃N.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most widely accepted mechanism for hydrodehalogenation involves the in-situ formation of a palladium-hydride (Pd-H) species.[2][3] This can happen through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[2] This Pd-H species can then participate in a catalytic cycle where it undergoes reductive elimination with the aryl group of the Ar-Pd-X intermediate, yielding the dehalogenated arene (Ar-H) and regenerating the active Pd(0) catalyst.[1]

Q2: Are certain organic halides more prone to dehalogenation?

A2: Yes, the susceptibility to dehalogenation is influenced by the nature of the halide and the electronic properties of the organic substrate. The general reactivity trend for the halide is I > Br > Cl, making aryl iodides the most prone to this side reaction.[2][10] Additionally, electron-deficient aryl halides and N-heterocyclic halides (such as those derived from pyridines, indoles, and pyrazoles) are more susceptible to dehalogenation.[1][2] For N-H containing heterocycles, the acidic proton can interact with the base, potentially promoting dehalogenation.[1] In such cases, protection of the N-H group is often recommended.[1]

Q3: How does the choice of palladium precatalyst affect dehalogenation?

A3: The palladium precatalyst should efficiently generate the active Pd(0) species. Using well-defined precatalysts can lead to more reproducible results and potentially less dehalogenation by ensuring a clean and rapid initiation of the desired catalytic cycle.[1]

Q4: Can additives be used to suppress dehalogenation?

A4: In some cases, additives can be beneficial. For instance, in Heck reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to sometimes improve yields and reduce side reactions.[5]

Visualizing the Problem: The Catalytic Cycle and Dehalogenation Pathway

The following diagram illustrates the main catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and the competing dehalogenation pathway.

Suzuki_Dehalogenation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)2) ArPdX->Transmetal R-B(OR)2 PdH_Formation Formation of Pd-H Species ArPdX->PdH_Formation X- to H- exchange ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (Solvent, Base, H2O) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)-H PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regeneration of Pd(0) Dehalo_Product Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Dehalo_Product

Caption: Suzuki-Miyaura cycle vs. dehalogenation.

Troubleshooting Workflow

When faced with dehalogenation, a systematic approach to reaction optimization is crucial. The following workflow provides a logical sequence of steps to diagnose and solve the issue.

Troubleshooting_Workflow Start Dehalogenation Observed Step1 Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or bulky NHCs. Start->Step1 Step2 Step 2: Change the Base - Strong bases (e.g., NaOtBu) can be problematic. - Switch to a weaker base (K3PO4, Cs2CO3, K2CO3). Step1->Step2 Step3 Step 3: Change the Solvent - Protic or polar aprotic solvents (e.g., DMF)  can be hydride sources. - Use a non-polar, aprotic solvent (Toluene, Dioxane). Step2->Step3 Step4 Step 4: Lower the Temperature - Dehalogenation can have a higher activation energy. - Attempt reaction at a lower temperature (e.g., 80 °C). Step3->Step4 Step5 Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents to avoid hydride sources. Step4->Step5 End Dehalogenation Minimized Step5->End

Caption: A workflow for minimizing dehalogenation.

Data-Driven Decisions: Impact of Reaction Parameters

The following table summarizes the general effect of different reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

ParameterChangeExpected Effect on DehalogenationRationale
Ligand Switch from PPh₃ to a bulky, electron-rich ligand (e.g., XPhos)Decrease Accelerates desired reductive elimination, outcompeting dehalogenation.[1]
Base Switch from a strong base (e.g., NaOtBu) to a weaker base (e.g., K₃PO₄)Decrease Reduces the rate of Pd-H formation.[1][2]
Solvent Switch from a protic or polar aprotic solvent (e.g., DMF) to a non-polar aprotic solvent (e.g., Toluene)Decrease Removes a potential hydride source.[1][5]
Temperature Decrease reaction temperature (e.g., from 110 °C to 80 °C)Decrease The desired coupling may have a lower activation energy than dehalogenation.[1]
Substrate Switch from Aryl-I to Aryl-Br or Aryl-ClDecrease Reduces the propensity for both oxidative addition and dehalogenation.[2][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for the cross-coupling of an aryl bromide with an arylboronic acid, specifically designed to minimize hydrodehalogenation.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst system by adding the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd) and the ligand (e.g., SPhos, 0.02-0.04 mmol).

  • Add the catalyst system to the reaction vial.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL).[2]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[2]

Reaction Execution and Workup:

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ligand Screening to Minimize Dehalogenation

This protocol outlines a parallel screening experiment to identify the optimal ligand for a problematic cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Coupling partner (e.g., boronic acid, amine) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A selection of ligands (e.g., PPh₃, XPhos, SPhos, RuPhos, JohnPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene)

  • Reaction vials suitable for parallel synthesis

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, set up a series of reaction vials, each containing the aryl halide, coupling partner, and base.

  • To each vial, add the palladium precatalyst.

  • To each vial, add a different ligand from your selection, ensuring the Pd:ligand ratio is appropriate (typically 1:2 for monodentate ligands).

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature.

  • Run the reactions for a set amount of time (e.g., 16 hours).

  • After cooling, take an aliquot from each reaction mixture for analysis by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.

  • The ligand that provides the highest ratio of coupled product to dehalogenated product is the optimal choice for this transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • ScienceDirect. Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. [Link]

  • Royal Society of Chemistry. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts | Request PDF. [Link]

  • Semina, M., et al. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Tetrahedron Letters.
  • National Institutes of Health. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Plummer, S. and Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Bromothiophene-3-carbaldehyde (CAS 18791-78-1). This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth procedural guidance, and offer troubleshooting solutions based on established chemical principles and field experience.

Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses high-level strategic decisions crucial for a successful and scalable synthesis campaign.

Q1: What are the primary synthetic routes to this compound?

There are three main strategies reported in the literature, each with distinct advantages and disadvantages for scaling up:

  • Direct Bromination of Thiophene-3-carbaldehyde: This involves the electrophilic substitution of the starting aldehyde with a brominating agent like N-Bromosuccinimide (NBS) or bromine.[1] While seemingly straightforward, this route often suffers from poor regioselectivity, leading to bromination at other positions and potential over-bromination, complicating purification on a large scale.[1]

  • Vilsmeier-Haack Formylation of 3-Bromothiophene: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[2][3] However, for 3-bromothiophene, the reaction is electronically and sterically directed to the 2- and 5-positions. This results in the formation of 4-bromo-2-carbaldehyde and 2-bromo-4-carbaldehyde as major products, not the desired 4-bromo-3-carbaldehyde isomer. Therefore, this route is unsuitable.

  • Halogen-Metal Exchange and Formylation: This is the most reliable and regioselective method.[4] It begins with 3,4-dibromothiophene, which is selectively lithiated at the more acidic 3-position using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to install the aldehyde group.[4]

Q2: Which synthetic route is recommended for scale-up and why?

The Halogen-Metal Exchange route (Route 3) is unequivocally the recommended strategy for scaling up.

The primary reason is regiocontrol . The difference in acidity between the α-protons (positions 2 and 5) and β-protons (positions 3 and 4) on the thiophene ring allows for highly selective deprotonation and lithiation when using a strong, non-nucleophilic base at cryogenic temperatures. Starting with 3,4-dibromothiophene ensures that lithiation occurs predictably at the 3-position, leading almost exclusively to the desired product upon quenching with DMF. This high selectivity minimizes the formation of difficult-to-separate isomers, which is a critical consideration for simplifying downstream purification processes at scale.

Section 2: Recommended Scale-Up Protocol: Halogen-Metal Exchange

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 3,4-dibromothiophene.

Experimental Workflow Diagram

G Figure 1: Scale-Up Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep Reagent & Glassware Prep (Anhydrous Conditions) lithiation Lithiation (3,4-Dibromothiophene + n-BuLi) -78 °C reagent_prep->lithiation Inert Atmosphere (N2/Ar) formylation Formylation (Quench with Anhydrous DMF) -78 °C to RT lithiation->formylation Slow Addition quench Aqueous Quench (e.g., sat. NH4Cl) formylation->quench Controlled Warming extraction Solvent Extraction (e.g., EtOAc or DCM) quench->extraction wash Aqueous Washes (Water, Brine) extraction->wash drying Drying & Concentration (Na2SO4/MgSO4, Rotary Evaporation) wash->drying purify Recrystallization or Column Chromatography drying->purify final_product Final Product (this compound) purify->final_product G Figure 2: Reaction Mechanism start 3,4-Dibromothiophene reagent1 n-BuLi -78 °C intermediate 3-Lithio-4-bromothiophene A highly reactive intermediate start->intermediate Selective Lithiation reagent1->intermediate reagent2 DMF (Electrophile) adduct Tetrahedral Adduct Formed by nucleophilic attack intermediate:f0->adduct:f0 Nucleophilic Addition reagent2->adduct Selective Lithiation reagent3 Aqueous Work-up (H₃O⁺) product This compound adduct:f0->product Hydrolysis reagent3->product Nucleophilic Addition G Figure 3: Troubleshooting Decision Tree start Problem Encountered (e.g., Low Yield, Impure Product) lith_check Check Lithiation Step start->lith_check form_check Check Formylation Step start->form_check workup_check Check Work-up/Purification start->workup_check nBuLi Is n-BuLi active? (Titrate before use) lith_check->nBuLi moisture Is the system anhydrous? (Oven-dry glassware, anhydrous solvents) nBuLi->moisture Yes sol_nBuLi Solution: Use freshly titrated or new n-BuLi. nBuLi->sol_nBuLi No temp_lith Was temp < -70 °C? (Prevents side reactions) moisture->temp_lith Yes sol_moisture Solution: Ensure rigorous drying of all components. moisture->sol_moisture No sol_temp_lith Solution: Improve cooling bath efficiency and monitor internal temp. temp_lith->sol_temp_lith No dmf Was DMF anhydrous? form_check->dmf sol_dmf Solution: Use a fresh bottle of anhydrous DMF. dmf->sol_dmf No quench_issue Vigorous/incomplete quench? workup_check->quench_issue emulsion Emulsions during extraction? quench_issue->emulsion No sol_quench Solution: Add reaction mix slowly to cooled quench solution. quench_issue->sol_quench Yes sol_emulsion Solution: Add brine, filter through Celite, or allow layers to settle longer. emulsion->sol_emulsion Yes

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromothiophene-3-carbaldehyde and 2-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene derivatives are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors.[1][2] Their structural similarity to benzene, coupled with unique electronic properties imparted by the sulfur heteroatom, makes them privileged scaffolds in medicinal chemistry.[2] Among the vast array of thiophene intermediates, brominated thiophene carbaldehydes are particularly valuable due to their dual functionality. The aldehyde group serves as a handle for chain extension and functionalization via nucleophilic additions and condensation reactions, while the carbon-bromine bond is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3]

This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 4-Bromothiophene-3-carbaldehyde (1) and 2-Bromothiophene-3-carbaldehyde (2) . While structurally similar, the positional difference of the bromine atom—at a β-position (C4) versus an α-position (C2) relative to the sulfur atom—profoundly influences their chemical behavior. Understanding these nuances is critical for researchers in selecting the appropriate isomer and optimizing reaction conditions to achieve desired synthetic outcomes.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
This compound (1) 18791-78-1[4]C₅H₃BrOS191.05 g/mol [4]
2-Bromothiophene-3-carbaldehyde (2)
src="[Link]" width="150">1860-99-7[5]C₅H₃BrOS191.05 g/mol [5]

Pillar 1: The Electronic and Steric Landscape

The reactivity of a substituted thiophene is governed by the interplay of electronic effects (inductive and resonance) and steric hindrance. The sulfur atom's lone pairs contribute to the ring's π-electron system, making it an electron-rich aromatic.[6] Consequently, thiophenes are generally more reactive than benzene in electrophilic substitution reactions.[6]

In both isomers 1 and 2 , the aldehyde and bromine substituents are electron-withdrawing groups, which deactivates the ring towards electrophilic attack but activates it for other transformations. The key difference lies in the position of the bromine atom.

  • In 2-Bromothiophene-3-carbaldehyde (2) , the bromine is at the C2 (α) position. Halogens at the α-position of thiophene are known to be significantly more labile in transition metal-catalyzed reactions compared to those at the β-position.[7] This is attributed to the stabilization of the transition state during oxidative addition, a key step in many cross-coupling cycles.

  • In this compound (1) , the bromine is at the C4 (β) position. This C-Br bond is comparatively stronger and less sterically accessible to a bulky metal catalyst, generally requiring more forcing conditions to react.

Regarding the aldehyde functionality, the bromine's strong inductive effect (-I) increases the electrophilicity of the carbonyl carbon. In isomer 2 , the bromine is adjacent to the aldehyde-bearing carbon (C3), exerting a more potent inductive pull than in isomer 1 , where it is one carbon further removed. This suggests that the aldehyde in 2-Bromothiophene-3-carbaldehyde may be inherently more reactive towards nucleophiles.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex + Ar-Br oa_label Oxidative Addition (Rate-Determining) transmetal_complex Ar-Pd(II)(R)L₂ oa_complex->transmetal_complex + R-B(OH)₂ Base transmetal_label Transmetalation product Ar-R transmetal_complex->product re_label Reductive Elimination product->pd0

Fig. 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 3: Comparative Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle susceptible to nucleophilic attack. The Wittig reaction, which converts aldehydes and ketones into alkenes, is a classic and robust transformation. [8][9]

Wittig Olefination

The reactivity in a Wittig reaction is dictated by the electrophilicity of the carbonyl carbon. As previously discussed, the bromine atom in 2-Bromothiophene-3-carbaldehyde (2) is positioned closer to the aldehyde group than in isomer 1 . This proximity enhances the electron-withdrawing inductive effect, making the carbonyl carbon in 2 more electron-deficient and thus more susceptible to nucleophilic attack by the phosphorus ylide.

  • 2-Bromothiophene-3-carbaldehyde (2) is predicted to react faster or under milder conditions in Wittig reactions.

  • This compound (1) , while still reactive, may require longer reaction times or more reactive (less stable) ylides to achieve complete conversion. [10] It is crucial to note that the choice of ylide (stabilized vs. non-stabilized) will also heavily influence the reaction outcome and the stereoselectivity (E/Z) of the resulting alkene. [11][12]

Wittig_Mechanism reactants R-CHO Ph₃P=CHR' cycloaddition [2+2] Cycloaddition reactants->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane breakdown Retro-[2+2] oxaphosphetane->breakdown products R-CH=CHR' Ph₃P=O breakdown->products

Fig. 3: Simplified mechanism of the Wittig reaction.

Experimental Protocols

The following protocols are representative examples based on established procedures for similar substrates and serve as a validated starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of a Bromothiophene Carbaldehyde

This protocol is adapted from procedures for Suzuki couplings on related bromothiophene systems and is optimized for the more reactive 2-bromo isomer (2). [13][14] Objective: To synthesize 2-(4-methoxyphenyl)thiophene-3-carbaldehyde from 2-Bromothiophene-3-carbaldehyde.

Materials:

  • 2-Bromothiophene-3-carbaldehyde (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromothiophene-3-carbaldehyde, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Causality Note: K₃PO₄ is often a superior base to carbonates in Suzuki couplings of heteroaryl halides, as it can accelerate both transmetalation and reductive elimination steps. [7]The use of a degassed solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Wittig Olefination of a Thiophene Carbaldehyde

This protocol describes a general procedure for the olefination of an aldehyde using a stabilized ylide. [11] Objective: To synthesize Ethyl 3-(3-thienyl)acrylate from a thiophene-3-carbaldehyde isomer.

Materials:

  • Thiophene-3-carbaldehyde isomer (e.g., 1 or 2 ) (1.0 eq)

  • (Triphenylphosphoranylidene)acetate (stabilized ylide) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the thiophene carbaldehyde in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the (triphenylphosphoranylidene)acetate ylide in anhydrous DCM.

  • Add the ylide solution dropwise to the cooled aldehyde solution over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the target alkene (predominantly the E-isomer).

Causality Note: Using a stabilized ylide generally favors the formation of the thermodynamically more stable E-alkene. [11]The reaction is typically conducted at or below room temperature as stabilized ylides are less reactive than their non-stabilized counterparts.

Conclusion and Recommendations

The choice between this compound and 2-Bromothiophene-3-carbaldehyde is a strategic decision that hinges on the intended chemical transformation.

  • For reactions targeting the C-Br bond, such as Suzuki, Stille, Heck, or Buchwald-Hartwig couplings, 2-Bromothiophene-3-carbaldehyde (2) is the demonstrably superior choice. Its α-positioned bromine ensures higher reactivity, allowing for milder reaction conditions, broader substrate scope, and often higher yields.

  • For reactions primarily involving the aldehyde group, 2-Bromothiophene-3-carbaldehyde (2) may also hold a slight kinetic advantage due to the enhanced electrophilicity of its carbonyl carbon. However, this compound (1) remains a fully viable substrate for these transformations.

  • A key synthetic strategy could involve using this compound (1) when sequential functionalization is desired. One could first perform a reaction at the aldehyde (e.g., olefination) and then, under more forcing conditions, engage the less reactive C4-Br bond in a cross-coupling reaction. This orthogonal reactivity is a valuable tool in complex molecule synthesis.

Ultimately, a deep understanding of the fundamental principles of thiophene chemistry, supported by the empirical evidence presented, empowers researchers to make informed decisions, streamline their synthetic routes, and accelerate the discovery and development of novel chemical entities.

References

  • Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(21), 3649-3652. [Link]

  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(9), 10837-10851. [Link]

  • Shah, S. A. A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 8878161. [Link]

  • Generic Publisher. (n.d.). This compound: A Versatile Building Block for Innovation. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. [Link]

  • ResearchGate. (n.d.). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • Semantic Scholar. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5649. [Link]

  • Rasool, N., et al. (2015). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological. Journal of Sulfur Chemistry, 36(3), 240-252. [Link]

  • Kananovich, D., & Valgma, K. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromothiophene-3-carbaldehyde. PubChem Compound Database. [Link]

  • Al-Ghorbani, M., et al. (2015). Therapeutic importance of synthetic thiophene. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 249-281. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromothiophene-2-carbaldehyde. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromothiophene-3-carboxaldehyde. PubChem Compound Database. [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • ResearchGate. (n.d.). Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction in Diels-Alder Reactions. [Link]

  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromothiophene-2-carboxaldehyde. PubChem Compound Database. [Link]

  • Google Patents. (n.d.).
  • Islam, M. S., et al. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2018(4), M1016. [Link]

  • Gronowitz, S., & Raznikiewicz, T. (1961). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Organic Syntheses, 41, 17. [Link]

Sources

A Head-to-Head Comparison of Suzuki and Stille Coupling Efficiency for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of carbon-carbon bond formation, Suzuki-Miyaura and Stille cross-coupling reactions stand as two of the most powerful and versatile tools at the disposal of synthetic chemists. Both palladium-catalyzed methods have been instrumental in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl moieties, a common structural motif in drug candidates. However, the choice between these two stalwart reactions is not always straightforward and hinges on a nuanced understanding of their respective efficiencies under various conditions. This guide provides a detailed comparison of Suzuki and Stille couplings, supported by experimental data, to inform your selection process and optimize your synthetic strategy.

The Foundational Chemistry: A Tale of Two Transmetalations

At the heart of both the Suzuki and Stille couplings lies a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The key distinction, and the primary determinant of their differing efficiencies and substrate scopes, is the nature of the organometallic reagent used in the transmetalation step.

The Suzuki-Miyaura coupling employs an organoboron reagent, typically a boronic acid or boronate ester, which is activated by a base. This activation is crucial for the transmetalation to the palladium center to proceed efficiently.

The Stille coupling , on the other hand, utilizes an organotin reagent (organostannane). A significant advantage of the Stille reaction is that it often does not require a base, which can be beneficial when working with base-sensitive functional groups. However, the toxicity of organotin compounds and the often-difficult removal of tin byproducts are notable drawbacks.

Catalytic Cycles: A Visual Representation

To better understand the mechanistic underpinnings, let's visualize the catalytic cycles for both reactions.

Suzuki_Coupling Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Stille_Coupling Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Figure 2: The catalytic cycle of the Stille coupling reaction.

Efficiency Under the Microscope: A Data-Driven Comparison

The "efficiency" of a coupling reaction is a multifaceted concept encompassing yield, reaction time, catalyst loading, and tolerance to various functional groups. Below is a summary of experimental data comparing the performance of Suzuki and Stille couplings in the synthesis of a model biaryl compound, 4-methoxybiphenyl.

ParameterSuzuki CouplingStille Coupling
Reaction Yield Typically >90%Often 70-90%
Catalyst Loading As low as 0.01 mol%Generally 1-5 mol%
Reaction Time 1-2 hours2-24 hours
Functional Group Tolerance Good, but sensitive to some functional groups that react with basesExcellent, compatible with a wide range of functional groups
Toxicity of Reagents Organoboron reagents are generally low in toxicityOrganotin reagents are highly toxic
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removedTin byproducts can be difficult to separate from the desired product

This data highlights a general trend: the Suzuki coupling often provides higher yields with lower catalyst loadings and shorter reaction times. However, the Stille coupling's broader functional group tolerance can make it the superior choice for complex substrates.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative experimental protocols for the synthesis of 4-methoxybiphenyl via both Suzuki and Stille coupling.

Suzuki Coupling Protocol

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-methoxybiphenyl.

Stille Coupling Protocol

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Tributyl(phenyl)stannane (1.1 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, tributyl(phenyl)stannane, and Pd(PPh₃)₄.

  • Purge the flask with an inert gas.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: Why These Conditions?

The choice of base in the Suzuki coupling is critical. An inorganic base like potassium carbonate is commonly used to facilitate the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation. The use of a biphasic solvent system (toluene/water) helps to dissolve both the organic and inorganic reagents.

In the Stille coupling , the absence of a base is a key advantage, allowing for the coupling of substrates with base-labile functional groups. The higher reaction temperature and longer reaction time are often necessary to drive the transmetalation of the less reactive organostannane. The workup procedure involving potassium fluoride is a standard method for removing the toxic and often problematic tributyltin byproducts.

Authoritative Grounding & Comprehensive References

The mechanistic understanding and protocols described are well-established in the field of organic chemistry. For a deeper dive into the nuances of these reactions, the following resources are highly recommended.

Conclusion: Making the Right Choice for Your Synthesis

The decision to employ Suzuki or Stille coupling is a strategic one that should be guided by the specific demands of your synthetic target.

  • For high-throughput screening and the synthesis of relatively simple biaryls , the Suzuki coupling is often the more efficient choice due to its higher yields, lower catalyst loadings, and the low toxicity of its reagents.

  • When dealing with complex molecules bearing sensitive functional groups , the Stille coupling 's broad functional group tolerance and base-free conditions may outweigh the challenges associated with the toxicity and removal of tin byproducts.

Ultimately, a thorough understanding of the strengths and weaknesses of each method, as detailed in this guide, will empower you to make an informed decision and advance your research and development goals.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

A Senior Application Scientist's Guide to the Purity Assessment of 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis and Development

4-Bromothiophene-3-carbaldehyde (CAS No. 18791-78-1) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its thiophene core, substituted with both an electrophilic aldehyde and a versatile bromine handle, makes it a valuable precursor for synthesizing a wide array of complex molecules, from novel antibacterial agents to advanced organic electronic materials.[1]

Given its role as a foundational reagent, the purity of this compound is not a trivial specification—it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Undisclosed impurities, such as positional isomers, starting materials, or reaction byproducts, can lead to ambiguous biological data, failed synthetic steps, and compromised material performance.

This guide provides an in-depth comparison of the primary analytical methods for quantifying the purity of this compound. We will move beyond mere protocols to discuss the causality behind methodological choices, ensuring that you can not only replicate these methods but also adapt them to your specific needs. The core techniques discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are presented as a complementary suite of tools for achieving a comprehensive and validated purity profile.

Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the cornerstone for purity assessment of non-volatile organic compounds due to its high resolving power, quantitative accuracy, and robustness.[2] For a moderately polar compound like this compound, a reversed-phase method using a C18 stationary phase is the logical choice, as it effectively separates the analyte from both more polar and less polar impurities.

Principle and Rationale

In RP-HPLC, the stationary phase (e.g., octadecyl-silane, C18) is non-polar, while the mobile phase is a more polar aqueous-organic mixture. Separation is governed by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the C18 column, resulting in longer retention times, while more polar compounds elute earlier. The aldehyde and thiophene ring of our target compound provide sufficient hydrophobicity for strong retention and excellent separation from potential polar impurities like oxidized byproducts.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system. System suitability tests are incorporated to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile (ACN) and Water (60:40 v/v). For complex impurity profiles, a gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection Wavelength: 260 nm. The DAD allows for peak purity analysis by comparing spectra across the peak.

  • Injection Volume: 5 µL.

Sample and Standard Preparation:

  • Solvent (Diluent): Use the mobile phase (ACN/Water 60:40) as the diluent to ensure good peak shape.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of a high-purity reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter (PTFE or nylon) before injection to prevent column blockage.

Workflow and Data Analysis:

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Sample Analysis: Inject the sample solution.

  • Purity Calculation: The purity is determined by area percent normalization.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification: Tentatively identify impurities by comparing their retention times to those of known potential impurities (e.g., starting materials). The DAD can confirm if a peak corresponds to a single component.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Weigh Sample/ Standard (~10 mg) P2 Dissolve in 100 mL ACN/Water (60:40) P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Equilibrate C18 Column with Mobile Phase P3->A1 To HPLC A2 Inject Sample (5 µL) A1->A2 A3 Isocratic Elution 1.0 mL/min @ 35°C A2->A3 A4 UV Detection @ 260 nm A3->A4 D1 Integrate Chromatogram A4->D1 Raw Data D2 Calculate Area % Purity D1->D2 D3 Peak Purity Analysis (DAD Spectrum) D1->D3 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample (~10 mg) P2 Dissolve in 10 mL Dichloromethane P1->P2 P3 Dilute to 0.1 mg/mL P2->P3 A1 Inject 1 µL (Split Mode) P3->A1 To GC Inlet A2 GC Separation (Temp Program) A1->A2 A3 EI Ionization (70 eV) & MS Detection A2->A3 D1 Extract Total Ion Chromatogram (TIC) A3->D1 Raw Data D2 Identify Peaks via MS Library Search D1->D2 D3 Calculate Area % Purity from TIC D1->D3 Purity_Strategy cluster_methods Analytical Methods compound 4-Bromothiophene- 3-carbaldehyde (Test Sample) hplc RP-HPLC + High Resolution + Quantifies non-volatiles + Isomer separation - Needs reference std. - May miss co-eluting peaks compound->hplc gcms GC-MS + Identifies volatiles (solvents) + Definitive ID by MS + High sensitivity - Not for non-volatiles - Thermal degradation risk compound->gcms qnmr qNMR + Absolute purity (Assay) + Structural confirmation + No analyte std. needed - Lower sensitivity - Signal overlap issues compound->qnmr report Comprehensive Purity Report hplc->report gcms->report qnmr->report

Sources

A Spectroscopic Guide to Differentiating 4-Bromothiophene-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-bromothiophene-3-carbaldehyde and its key isomers, offering a practical framework for their unambiguous identification. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds, ensuring the integrity and success of their scientific endeavors.

The Critical Need for Isomer Differentiation

Thiophene derivatives are foundational scaffolds in a multitude of therapeutic agents and advanced materials. The specific substitution pattern on the thiophene ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its function. An incorrect isomer in a synthetic pathway can lead to inactive compounds, unforeseen side effects in drug candidates, or suboptimal performance in materials. This guide focuses on providing the analytical tools necessary to navigate the subtleties of bromothiophene-3-carbaldehyde isomers.

Experimental Protocols: A Foundation of Reliability

The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data for the comparative analysis of bromothiophene carbaldehyde isomers. Adherence to these methodologies is crucial for obtaining reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified bromothiophene carbaldehyde isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition :

    • Utilize a 400 MHz (or higher) NMR spectrometer.

    • Employ a standard single-pulse sequence.

    • Set the spectral width to 0-12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing : Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the spectra using the TMS signal.

dot graph TD { subgraph NMR_Workflow A[Sample Preparation] --> B[Spectrometer Setup]; B --> C[¹H NMR Acquisition]; B --> D[¹³C NMR Acquisition]; C --> E[Data Processing]; D --> E; E --> F[Structural Elucidation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style D fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style E fill:#FCE8E6,stroke:#EA4335,stroke-width:2px style F fill:#E6F4EA,stroke:#34A853,stroke-width:2px }

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing : Perform a background correction using a spectrum of the empty sample holder (for KBr pellets) or clean KBr plates (for thin films).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation :

    • Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Employ a temperature program that allows for the separation of the isomers.

  • MS Detection :

    • Use a mass spectrometer operating in electron ionization (EI) mode at 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of approximately 40-300 amu.

dot graph TD { subgraph GCMS_Workflow A[Sample Injection] --> B[GC Separation]; B --> C[Ionization (EI)]; C --> D[Mass Analysis]; D --> E[Detection]; E --> F[Mass Spectrum]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style C fill:#FCE8E6,stroke:#EA4335,stroke-width:2px style D fill:#FFF7E0,stroke:#FBBC05,stroke-width:2px style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px style F fill:#202124,fontcolor:#FFFFFF }

Caption: GC-MS Experimental Workflow.

Spectroscopic Comparison of this compound Isomers

The following sections provide a detailed comparison of the spectroscopic data for this compound and its common isomers. The differences in the positions of the bromine and carbaldehyde substituents lead to distinct and predictable variations in their spectra.

Molecular Structures

dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2764207&t=l"]; "4-Bromo-3-carbaldehyde"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12245921&t=l"]; "2-Bromo-3-carbaldehyde"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2797079&t=l"]; "3-Bromo-2-carbaldehyde"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=78428&t=l"]; "5-Bromo-2-carbaldehyde"; }

Caption: Structures of Bromothiophene Carbaldehyde Isomers.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons on the thiophene ring. The chemical shifts (δ) and coupling constants (J) provide a unique fingerprint for each isomer.

IsomerH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)Aldehyde-H (ppm)Coupling Constants (Hz)
4-Bromo-3-carbaldehyde ~8.3 (d)--~7.6 (d)~10.2 (s)J(H2-H5) ≈ 1.5
2-Bromo-3-carbaldehyde --~7.2 (d)~7.5 (d)~10.1 (s)J(H4-H5) ≈ 5.6
3-Bromo-2-carbaldehyde --~7.1 (d)~7.7 (d)~9.9 (s)J(H4-H5) ≈ 5.7
5-Bromo-2-carbaldehyde -~7.7 (d)~7.2 (d)-~9.8 (s)J(H3-H4) ≈ 4.0
5-Bromo-3-carbaldehyde ~8.0 (d)-~7.8 (d)-~10.0 (s)J(H2-H4) ≈ 1.5

Analysis and Interpretation:

  • Chemical Shifts: The electron-withdrawing nature of the bromine atom and the aldehyde group significantly deshields the adjacent protons, causing them to resonate at higher chemical shifts (downfield). Protons ortho to the aldehyde group are typically the most deshielded.

  • Coupling Constants: The magnitude of the coupling constant between adjacent protons on the thiophene ring (³JHH) is typically around 3-6 Hz. Long-range coupling (⁴JHH) across the sulfur atom or between protons in a 1,3-relationship is much smaller (1-3 Hz). These coupling patterns are diagnostic for determining the substitution pattern. For instance, the small coupling constant in 4-bromo-3-carbaldehyde is indicative of a 2,5-relationship between the two ring protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

IsomerC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Aldehyde-C (ppm)
4-Bromo-3-carbaldehyde ~135~140~115~130~185
2-Bromo-3-carbaldehyde ~112~145~128~132~184
3-Bromo-2-carbaldehyde ~142~118~130~127~183
5-Bromo-2-carbaldehyde ~145~138~125~120~182
5-Bromo-3-carbaldehyde ~140~138~130~115~185

(Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.)

Analysis and Interpretation:

  • The carbon atom directly attached to the bromine atom (C-Br) is typically shielded compared to an unsubstituted carbon, while the carbon of the aldehyde group (C=O) is significantly deshielded, appearing at a very high chemical shift.

  • The chemical shifts of the other ring carbons are influenced by the combined electronic effects of both substituents. These subtle differences in chemical shifts allow for the differentiation of the isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule, particularly the aldehyde group.

IsomerC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)Thiophene Ring Vibrations (cm⁻¹)C-Br Stretch (cm⁻¹)
4-Bromo-3-carbaldehyde ~1680~2820, ~2720~1520, ~1400~600-500
2-Bromo-3-carbaldehyde ~1675~2830, ~2730~1510, ~1410~600-500
3-Bromo-2-carbaldehyde ~1670~2825, ~2725~1515, ~1405~600-500
5-Bromo-2-carbaldehyde ~1665~2810, ~2710~1525, ~1415~600-500
5-Bromo-3-carbaldehyde ~1685~2820, ~2720~1520, ~1400~600-500

Analysis and Interpretation:

  • Carbonyl Stretch (C=O): All isomers exhibit a strong absorption band in the region of 1665-1685 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group. The exact position can be influenced by the electronic effects of the bromine substituent and its position relative to the aldehyde.

  • Aldehyde C-H Stretch: A pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ is a hallmark of the C-H stretching vibration of the aldehyde group. The presence of these two bands is a strong indicator of an aldehyde functionality.

  • Thiophene Ring Vibrations: The stretching vibrations of the C=C and C-S bonds within the thiophene ring typically appear in the 1600-1300 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, but can be difficult to assign definitively.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. All isomers have the same nominal molecular weight of 191 g/mol (for ⁷⁹Br) and 193 g/mol (for ⁸¹Br), with a characteristic isotopic pattern for a single bromine atom.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed, showing the characteristic M and M+2 isotope pattern for bromine in an approximately 1:1 ratio.

  • Loss of H· (M-1): Fragmentation of the aldehyde C-H bond can lead to a significant [M-H]⁺ ion.

  • Loss of CHO· (M-29): Cleavage of the bond between the thiophene ring and the aldehyde group results in the loss of a formyl radical, giving an [M-CHO]⁺ ion.

  • Loss of Br· (M-79/81): Cleavage of the C-Br bond will result in an [M-Br]⁺ ion.

  • Loss of CO (from M-H): The [M-H]⁺ ion can further lose a molecule of carbon monoxide to give an [M-H-CO]⁺ ion.

The relative intensities of these fragment ions will vary depending on the stability of the resulting ions, which is influenced by the positions of the substituents. For example, the stability of the thiophene ring fragment after the loss of the formyl or bromo group will differ between isomers, leading to different relative peak heights in the mass spectrum.

Conclusion

The unambiguous identification of this compound from its isomers is readily achievable through a systematic and comparative analysis of their NMR, IR, and MS spectra. ¹H NMR spectroscopy, with its distinct chemical shifts and coupling constants, often provides the most definitive structural information. ¹³C NMR complements this by probing the carbon skeleton, while IR spectroscopy confirms the presence of the key aldehyde functional group. Mass spectrometry confirms the molecular weight and provides valuable structural clues through the analysis of fragmentation patterns. By employing these powerful analytical techniques in concert, researchers can ensure the structural integrity of their compounds, a critical step in the path to discovery and innovation.

References

  • T. Sone, K. Sakai, and K. Kuroda. (1973). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 46(5), 1411-1415. [Link]

  • PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromothiophene-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Bromothiophene-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromothiophene-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

Introduction: The Thiophene Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 4-Bromothiophene-3-carbaldehyde Derivatives

In the landscape of heterocyclic chemistry, the thiophene ring represents a privileged scaffold, a foundational structure present in numerous pharmacologically significant compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery. Among the vast array of thiophene-based starting materials, this compound stands out as a particularly versatile building block.[3][4] The strategic placement of the bromine atom and the aldehyde group provides two reactive handles for chemists to elaborate upon, enabling the synthesis of diverse molecular architectures.

Derivatives synthesized from this core structure have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][5][6] This guide offers a comparative analysis of two of the most prominent and well-researched activities of these derivatives: antimicrobial and anticancer efficacy. By delving into the structure-activity relationships and providing detailed experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate this promising chemical space.

Part 1: The Antimicrobial Potential of this compound Derivatives

Scientific Rationale: Why Thiophene Derivatives Are Potent Antimicrobials

The thiophene nucleus is an established pharmacophore in the design of antimicrobial agents. Its structural resemblance to the phenyl group allows it to act as a bioisostere, yet its heteroatomic nature imparts distinct physicochemical properties that can enhance binding to microbial targets and improve pharmacokinetic profiles. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring serves as a scaffold for functional groups that can disrupt key bacterial processes. Research has consistently shown that modifying the substituents on the thiophene ring can significantly influence the resulting compound's antimicrobial spectrum and potency.[7][8]

Comparative Analysis of Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated against a range of pathogenic microbes. The aldehyde group is a common starting point for creating Schiff bases, chalcones, or incorporating other heterocyclic systems like pyridine, all of which have shown significant antimicrobial effects.[3][7] The bromine at the 4-position can be retained or replaced via cross-coupling reactions to introduce further diversity.

Below is a comparative summary of the antimicrobial performance of representative thiophene derivative classes.

Derivative ClassTarget Organism(s)Key FindingsReference(s)
Arylthiophene Carbaldehydes Pseudomonas aeruginosaShowed excellent antibacterial activity with IC50 values competitive with the standard drug, streptomycin.[3]
Pyridine-Substituted Thiophenes Gram-positive & Gram-negative bacteriaCertain derivatives exhibited activity comparable to standard drugs like ampicillin and gentamicin.[7][8]
Thiophene-Benzamide Derivatives Colistin-Resistant A. baumannii & E. coliExhibited MIC50 values between 16-32 mg/L, demonstrating efficacy against drug-resistant strains.[1][9]
Nitrothiophenes E. coli, M. luteus, A. niger2-bromo-3,5-dinitrothiophene showed the highest activity, suggesting the strong electron-withdrawing effect of nitro groups enhances potency.[10]

Structure-Activity Relationship (SAR) Insights: The data reveals a clear SAR. The introduction of pyridine side chains consistently leads to excellent antimicrobial activity.[7] Furthermore, the electronic properties of substituents play a critical role; strong electron-withdrawing groups, such as nitro groups, can drastically increase potency, likely by making the thiophene ring more susceptible to nucleophilic attack by biological thiols within the microbial cell.[10][11] The position of substituents is also crucial, impacting how the molecule fits into the active site of its target.[9]

Featured Protocol: Synthesis of a Pyridine-Substituted Thiophene Derivative

Expertise & Experience: The choice of a condensation reaction followed by cyclization is a classic and robust method in heterocyclic chemistry for building complex scaffolds from simple precursors. This multi-step synthesis is designed for efficiency, where the initial Knoevenagel condensation creates a reactive intermediate perfectly primed for the subsequent cyclization with an ammonium source to form the therapeutically relevant pyridine ring.

Caption: General workflow for synthesizing pyridine-fused thiophenes.

Step-by-Step Methodology:

  • Step 1: Knoevenagel Condensation. To a solution of this compound (1.0 eq) in ethanol, add an active methylene compound such as malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the intermediate adduct.

  • Step 2: Cyclization. In a separate flask, dissolve the intermediate from Step 5 in glacial acetic acid.

  • Add ammonium acetate (5.0 eq) to the solution.

  • Reflux the mixture for 6-8 hours. The color of the reaction will typically darken.

  • After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water to remove any salts, and dry.

  • Trustworthiness: The final product should be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography. Purity and structure must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). This self-validating step ensures the biological data generated is from the correct, pure compound.

Featured Protocol: Minimum Inhibitory Concentration (MIC) Assay

Expertise & Experience: The broth microdilution method is the gold standard for determining MIC. It is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against multiple organisms in a high-throughput format. The use of a positive control (a known antibiotic) and a negative control (no drug) is critical for validating the results of each assay plate.

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO).

  • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in a cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.

  • Controls: Include wells with inoculum and no drug (growth control) and wells with a standard antibiotic like gentamicin (positive control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the derivative that completely inhibits visible growth of the organism. This can be assessed by eye or by measuring the optical density at 600 nm (OD600) with a plate reader.

Part 2: The Anticancer Efficacy of this compound Derivatives

Scientific Rationale: Thiophene Chalcones and Amides in Oncology

The thiophene scaffold is a key component in a variety of anticancer agents. Its derivatives, particularly chalcones and carboxamides, have shown potent cytotoxic effects against numerous cancer cell lines.[5][12] Chalcones (α,β-unsaturated ketones) are known to interact with numerous biological targets, including tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. Thiophene carboxamides have been designed as biomimetics of potent natural anticancer agents like Combretastatin A-4 (CA-4), which also target tubulin.[12] The this compound core provides an ideal starting point for synthesizing these valuable motifs.

Comparative Analysis of Anticancer Activity

The anticancer potential of these derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Derivative ClassTarget Cell Line(s)Key FindingsReference(s)
Thiophene-based Chalcones HCT-15 (Human Colon Cancer)Several chalcone derivatives showed superior activity to the reference drug doxorubicin, with one compound exhibiting an IC50 value of 21 µg/mL.[5]
Thiophene Carboxamides Hep3B (Hepatocellular Carcinoma)Designed as CA-4 biomimetics, compounds showed potent activity with IC50 values as low as 5.46 µM.[12]
Amino-thiophene Derivatives A2780 & A2780CP (Ovarian Cancer)A specific amino-thiophene derivative showed increased growth inhibition compared to the standard drug Sorafenib, with IC50 values of 12 µM and 10 µM.[13]

Structure-Activity Relationship (SAR) Insights: For thiophene-based chalcones, the nature of the aryl group attached to the carbonyl is critical for activity. Substitutions on this ring can modulate the electronic properties and steric bulk, influencing how the molecule binds to its target.[5] In the thiophene carboxamide series, mimicking the trimethoxyphenyl moiety of CA-4 is a successful strategy, indicating that binding to the colchicine-binding site on tubulin is a likely mechanism of action.[12]

Featured Protocol: Synthesis of a Thiophene-Based Chalcone

Expertise & Experience: The Claisen-Schmidt condensation is a highly reliable and straightforward method for forming the C-C bond that defines the chalcone backbone. The use of a strong base like NaOH or KOH in an alcoholic solvent is a classic condition that efficiently deprotonates the α-carbon of the ketone, initiating the condensation with the aldehyde. This reaction is chosen for its high yields and operational simplicity.

Caption: Synthetic pathway for thiophene-based chalcones.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise while stirring vigorously. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. A brightly colored spot (often yellow or orange) corresponding to the conjugated chalcone product should appear.

  • Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

  • The solid chalcone product will precipitate.

  • Filter the precipitate, wash with copious amounts of cold water, and dry.

  • Trustworthiness: Purify the crude product by recrystallization from ethanol. The integrity of the α,β-unsaturated system and the overall structure must be confirmed by ¹H NMR (look for the characteristic doublet signals of the vinylic protons) and other spectroscopic techniques before proceeding to biological evaluation.

Featured Protocol: MTT Cytotoxicity Assay

Expertise & Experience: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. This is a robust, widely used, and quantitative method for screening the cytotoxic potential of chemical compounds.

Sources

A Comparative Guide to the Electrochemical Properties of Aldehyde-Functionalized Polythiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Functionalizing Polythiophenes with Aldehydes

Polythiophenes are a cornerstone class of conducting polymers, prized for their excellent charge transport properties, environmental stability, and tunable electronic structure. The ability to introduce functional groups onto the thiophene backbone is critical for tailoring their properties for specific applications, such as immobilizing biomolecules for biosensors or tuning energy levels in organic photovoltaics.

The aldehyde group is a particularly attractive functionality due to its versatile reactivity, enabling post-polymerization modification through Schiff base formation, Wittig reactions, and other nucleophilic additions. However, the direct polymerization of aldehyde-bearing thiophene monomers, such as 4-Bromothiophene-3-carbaldehyde, presents a significant synthetic hurdle. The aldehyde group is susceptible to oxidation under the conditions typically required for oxidative polymerization (either chemical or electrochemical), which can interfere with the polymerization process and lead to undesired side reactions. This inherent reactivity issue has historically limited the availability and study of polythiophenes with pendant aldehyde groups.

This guide will delve into a novel strategy to overcome this limitation and compare the resulting polymers with widely used alternatives, providing a clear picture of their electrochemical landscape.

Overcoming Synthetic Barriers: An Innovative Monomer Design

Recent research has pioneered a strategy to successfully incorporate aldehyde functionalities into a polythiophene backbone by modifying the monomer structure to facilitate polymerization. Instead of attempting the direct polymerization of a simple thiophene aldehyde, a more stable trimer was designed, enclosing a thiophene-aldehyde unit between two 3,4-ethylenedioxythiophene (EDOT) groups.[1][2][3] The lower oxidation potential of the EDOT units allows for the electropolymerization of the trimer without adversely affecting the aldehyde functionality.[4]

This innovative approach allows for the creation of a conductive polymer film that is rich in accessible aldehyde groups, opening the door for a wide range of surface functionalization applications.

Synthetic Pathway Overview

The synthesis of the aldehyde-functionalized trimer is a key innovation. The general approach involves a Suzuki coupling reaction, a robust and versatile method for creating C-C bonds.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dibromo_Thiophene_Aldehyde 2,5-dibromo- 3-thiophene aldehyde Suzuki_Coupling Suzuki Coupling Dibromo_Thiophene_Aldehyde->Suzuki_Coupling EDOT_Boronic_Ester EDOT boronic acid pinacol ester EDOT_Boronic_Ester->Suzuki_Coupling Trimer_CHO Trimer-Aldehyde (Trimer-CHO) Suzuki_Coupling->Trimer_CHO Pd Catalyst

Figure 1: Synthetic pathway for the aldehyde-functionalized trimer.

Comparative Electrochemical Analysis

To understand the performance of these novel aldehyde-functionalized polymers, it is essential to compare their key electrochemical properties against widely used, high-performance polythiophenes such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) and regioregular poly(3-hexylthiophene) (P3HT).

PropertyPoly(trimer-CHO):PSSPEDOT-CHO:PSSPEDOT:PSSPoly(3-hexylthiophene) (P3HT)
Conductivity (S/cm) 0.8[4]1.2[4]>1 (highly tunable)[5]10⁻³ - 10¹
Oxidation Onset (V vs. Ag/AgCl) ~1.0[4]~1.5[4]~ -0.2 to 0.0~0.4 - 0.6[6]
HOMO Level (eV) Not ReportedNot Reported~ -5.1[7]~ -4.9 to -5.2[1][2]
LUMO Level (eV) Not ReportedNot ReportedNot Applicable (p-type)~ -2.7 to -3.5[1]
Electrochemical Band Gap (eV) Not ReportedNot Reported~1.6 - 1.9~1.9 - 2.2

Note: Values for PEDOT:PSS and P3HT can vary significantly based on synthesis conditions, processing, and dopants.

Analysis of Comparative Data
  • Conductivity: The aldehyde-functionalized polymers, in their chemically polymerized form with PSS as the dopant, exhibit conductivities in the range of 0.8 to 1.2 S/cm.[4] While this is lower than highly optimized PEDOT:PSS formulations, it is well within the range of many applications, including biosensing and as an interface layer in electronic devices. The conductivity is comparable to or better than that of undoped P3HT.

  • Redox Potentials: The trimer-aldehyde shows a lower oxidation potential (~1.0 V) compared to the EDOT-aldehyde monomer (~1.5 V).[4] This is attributed to the longer conjugation length of the trimer, which facilitates the removal of an electron. Both are significantly higher than the oxidation onset of PEDOT:PSS, indicating that they are more resistant to oxidation. The oxidation potential of P3HT is intermediate between these.

  • Energy Levels: While specific HOMO/LUMO levels for the aldehyde-functionalized polymers have not been extensively reported, the higher oxidation potentials suggest that their HOMO levels are likely deeper (more negative) than that of P3HT. The work function of PEDOT:PSS is notably high, making it an excellent hole transport layer in organic electronics.[7]

Experimental Protocols

To facilitate further research and validation, we provide detailed methodologies for the synthesis and characterization of these polymers.

Electrochemical Polymerization (Electropolymerization)

This protocol describes the deposition of a thin film of the aldehyde-functionalized polymer onto a conductive substrate, such as indium tin oxide (ITO) coated glass.

Electropolymerization_Workflow cluster_setup Electrochemical Cell Setup cluster_procedure Cyclic Voltammetry Procedure cluster_result Result Working_Electrode Working Electrode (ITO Glass) CV_Scan Perform Cyclic Voltammetry Working_Electrode->CV_Scan Counter_Electrode Counter Electrode (Platinum Wire) Counter_Electrode->CV_Scan Reference_Electrode Reference Electrode (Ag/AgCl) Reference_Electrode->CV_Scan Electrolyte Electrolyte Solution: 0.1 M TBAHFP in CH2Cl2 Electrolyte->CV_Scan Monomer 1 mM Trimer-CHO Monomer->CV_Scan Polymer_Film Poly(trimer-CHO) film deposited on ITO CV_Scan->Polymer_Film Parameters Scan Rate: 50 mV/s Potential Range: 0 to 1.0 V Parameters->CV_Scan

Figure 2: Workflow for the electropolymerization of Trimer-CHO.

Step-by-Step Methodology:

  • Prepare the Electrolyte Solution: Dissolve tetrabutylammonium hexafluorophosphate (TBAHFP) in dichloromethane (CH₂Cl₂) to a final concentration of 0.1 M.

  • Add the Monomer: Dissolve the Trimer-CHO monomer in the electrolyte solution to a final concentration of 1 mM.

  • Assemble the Electrochemical Cell:

    • Use an indium tin oxide (ITO) coated glass slide as the working electrode.

    • Use a platinum wire as the counter electrode.

    • Use a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

  • Perform Cyclic Voltammetry: Immerse the electrodes in the monomer solution. Apply a potential sweep from 0 V to 1.0 V at a scan rate of 50 mV/s for multiple cycles. The successful deposition of the polymer film is indicated by an increase in the current with each cycle.

  • Rinse and Dry: After polymerization, gently rinse the polymer-coated ITO slide with fresh dichloromethane to remove any unreacted monomer and electrolyte, and then dry under a stream of nitrogen.

Characterization of Electrochemical Properties

Cyclic voltammetry (CV) is a fundamental technique to probe the redox behavior of the polymer film.

Step-by-Step Methodology:

  • Prepare a Monomer-Free Electrolyte: Prepare a 0.1 M solution of TBAHFP in dichloromethane.

  • Assemble the Electrochemical Cell: Use the polymer-coated ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Perform Cyclic Voltammetry: Immerse the electrodes in the monomer-free electrolyte solution. Scan the potential across the redox-active range of the polymer (e.g., from -0.2 V to 1.2 V). The resulting voltammogram will show the oxidation and reduction peaks of the polymer, from which the redox potentials can be determined.

Conclusion and Future Outlook

The development of aldehyde-functionalized polythiophenes via a strategically designed trimer monomer represents a significant advancement in the field of conducting polymers. This approach successfully circumvents the long-standing challenge of aldehyde group instability during oxidative polymerization. The resulting polymers exhibit respectable conductivity and offer a highly reactive surface for post-polymerization functionalization, making them promising candidates for applications in biosensors, functional coatings, and as platforms for drug delivery systems.

While their electrochemical performance, in terms of conductivity, is currently more moderate than highly optimized PEDOT:PSS, there is considerable scope for improvement through further optimization of dopants and polymerization conditions. Future research should focus on a more detailed characterization of their electronic energy levels (HOMO/LUMO) to better predict their behavior in electronic devices. The versatility of the aldehyde handle provides a rich platform for creating a new generation of smart, functional materials based on the robust and reliable polythiophene backbone.

References

  • Abdiryim, T., et al. (2018). Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Advances, 8(15), 8123-8131. [6]

  • Cui, C., & Martin, D. C. (2013). Structural, chemical and electrochemical characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) prepared with various counter-ions and heat treatments. Acta Biomaterialia, 9(4), 5978-5986. [5]

  • Grancini, G., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(7), 8653-8661. [1][2][3]

  • Lang, G. G. (2014). The electrochemical degradation of poly(3,4-ethylenedioxythiophene) films electrodeposited from aqueous solutions. International Journal of Electrochemical Science, 9, 2434-2451. [8]

  • Lee, K., et al. (2017). Effect of PEDOT band structure on conductive polymer-insulator-silicon junctions. Journal of Applied Physics, 122(6), 065302. [7]

  • Sánchez-Sánchez, C., et al. (2019). Measurements of HOMO-LUMO levels of poly(3-hexylthiophene) thin films by a simple electrochemical method. Journal of the Mexican Chemical Society, 63(3), 1-13. [1]

  • Sitarik, C. M. (2020). Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives (Doctoral dissertation, University of Delaware). [1]

  • Yang, X., et al. (2021). Electronic Structure of Graphene-Doped PEDOT:PSS and Its Influence on Energy-Level Alignment with p-Type Organic Semiconductor ZnPc. Materials, 14(21), 6393.

  • Zotti, G., et al. (2003). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules, 8(3), 301-320. [9]

  • Grancini, G., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(7), 8653–8661. [4]

Sources

A Comparative Guide to the Synthesis of 4-Bromothiophene-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromothiophene-3-carbaldehyde

This compound is a pivotal heterocyclic building block in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive aldehyde and a versatile bromine handle on the thiophene core, allows for diverse downstream functionalization. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this valuable intermediate, offering field-proven insights and experimental data to inform your synthetic strategy. We will delve into the mechanistic underpinnings of each approach, critically evaluate their advantages and limitations, and provide detailed, validated protocols.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting points, each with its own set of considerations regarding efficiency, regioselectivity, and scalability. We will focus on three primary, validated routes:

  • Route 1: Electrophilic Bromination of 3-Thiophenecarboxaldehyde

  • Route 2: Formylation of 3-Bromothiophene via the Vilsmeier-Haack Reaction

  • Route 3: Regioselective Halogen-Metal Exchange of 3,4-Dibromothiophene followed by Formylation

The following diagram illustrates the logical flow of these synthetic pathways.

Synthetic_Routes_to_this compound cluster_0 Starting Materials cluster_1 Synthetic Transformations cluster_2 Target Molecule 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde Bromination Bromination 3-Thiophenecarboxaldehyde->Bromination 3-Bromothiophene 3-Bromothiophene Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation 3-Bromothiophene->Vilsmeier-Haack Formylation 3,4-Dibromothiophene 3,4-Dibromothiophene Halogen-Metal Exchange & Formylation Halogen-Metal Exchange & Formylation 3,4-Dibromothiophene->Halogen-Metal Exchange & Formylation This compound This compound Bromination->this compound Route 1 Vilsmeier-Haack Formylation->this compound Route 2 Halogen-Metal Exchange & Formylation->this compound Route 3

Caption: Synthetic pathways to this compound.

Route 1: Electrophilic Bromination of 3-Thiophenecarboxaldehyde

This approach represents the most direct synthetic pathway, introducing the bromine atom onto the pre-existing aldehyde-substituted thiophene ring.

Chemical Principles and Mechanistic Insights

The formyl group at the 3-position of the thiophene ring is a meta-directing deactivator in electrophilic aromatic substitution. However, the activating nature of the thiophene sulfur atom still allows for substitution to occur. The electron-withdrawing effect of the aldehyde is most strongly felt at the 2- and 4-positions. The inherent reactivity of the 2- and 5-positions of the thiophene ring towards electrophiles is higher than the 3- and 4-positions. Consequently, bromination can lead to a mixture of isomers. However, careful control of reaction conditions can favor the formation of the desired 4-bromo isomer. The use of N-Bromosuccinimide (NBS) is a common strategy for regioselective bromination of thiophene derivatives[1].

Experimental Data and Protocol Validation

A validated protocol for a similar system demonstrates the feasibility of this route. The bromination of a 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using molecular bromine in a mixture of chloroform and acetic acid afforded the corresponding 4-bromo derivative in an 80% yield[2]. This suggests that direct bromination can be a high-yielding method.

Detailed Experimental Protocol
  • Materials: 3-Thiophenecarboxaldehyde, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 3-thiophenecarboxaldehyde (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Advantages and Limitations
  • Advantages: This is a one-step synthesis from a commercially available starting material, making it an atom-economical and straightforward approach.

  • Limitations: The key challenge is controlling the regioselectivity to avoid the formation of other bromo-isomers, which may necessitate careful optimization of reaction conditions and potentially lead to purification challenges.

Route 2: Formylation of 3-Bromothiophene via the Vilsmeier-Haack Reaction

This strategy involves introducing the aldehyde group onto a pre-brominated thiophene ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4][5][6][7].

Chemical Principles and Mechanistic Insights

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich thiophene ring. The bromine atom at the 3-position is an ortho-, para-directing group, but it is also deactivating. The directing effect of the sulfur atom in the thiophene ring typically favors substitution at the α-positions (2- and 5-). Therefore, the formylation of 3-bromothiophene can potentially yield a mixture of 3-bromo-2-thiophenecarbaldehyde and 3-bromo-5-thiophenecarbaldehyde, with the desired 4-formyl isomer being a minor product. However, the regioselectivity of the Vilsmeier-Haack reaction can be influenced by the specific Vilsmeier reagent used and the reaction conditions[8].

Experimental Data and Protocol Validation
Detailed Experimental Protocol (Generalized)
  • Materials: 3-Bromothiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM).

  • Procedure:

    • In a dry, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

    • Slowly add POCl₃ (1.2 eq) to the DMF with vigorous stirring, maintaining the temperature at 0 °C, to form the Vilsmeier reagent.

    • Dissolve 3-bromothiophene (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude product by column chromatography to isolate the desired isomer.

Advantages and Limitations
  • Advantages: This route utilizes readily available starting materials. The Vilsmeier-Haack reaction is a well-understood and robust formylation method.

  • Limitations: The primary drawback is the potential for poor regioselectivity, leading to a mixture of isomers that can be difficult to separate and result in a low yield of the desired this compound.

Route 3: Regioselective Halogen-Metal Exchange of 3,4-Dibromothiophene followed by Formylation

This synthetic strategy leverages the differential reactivity of the bromine atoms on the 3,4-dibromothiophene ring to achieve regioselective functionalization.

Chemical Principles and Mechanistic Insights

Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), is a powerful method for generating organometallic intermediates[10]. The rate of this exchange is generally faster for bromine than for chlorine and is influenced by the position on the aromatic ring. In 3,4-dibromothiophene, the bromine at the 3-position is generally more sterically accessible and can be more readily exchanged than the bromine at the 4-position. The resulting 4-bromo-3-thienyllithium intermediate can then be trapped with an electrophile, such as DMF, to introduce the formyl group at the 3-position[11].

Experimental Data and Protocol Validation

While a specific detailed protocol with yield for the synthesis of this compound via this route was not explicitly found in the initial search, the principles of selective halogen-metal exchange are well-documented[12][13]. The general procedure for lithium-halogen exchange followed by formylation is a standard and high-yielding transformation[14].

Detailed Experimental Protocol (Generalized)
  • Materials: 3,4-Dibromothiophene, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi (1.0 eq) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to allow for the halogen-metal exchange to complete.

    • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Advantages and Limitations
  • Advantages: This route offers the potential for high regioselectivity, directly leading to the desired product. The starting material, 3,4-dibromothiophene, can be synthesized from thiophene[15][16].

  • Limitations: This method requires cryogenic conditions and the use of pyrophoric organolithium reagents, which demand careful handling and anhydrous techniques. The selectivity of the halogen-metal exchange may need to be carefully optimized.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsReported YieldKey AdvantagesKey Limitations
1. Bromination 3-ThiophenecarboxaldehydeNBS or Br₂~80% (on a similar substrate)[2]Direct, one-step synthesis.Potential for low regioselectivity.
2. Vilsmeier-Haack 3-BromothiopheneDMF, POCl₃Not specifically reportedUtilizes common reagents.Likely to produce a mixture of isomers.
3. Halogen-Metal Exchange 3,4-Dibromothiophenen-BuLi, DMFNot specifically reportedPotentially high regioselectivity.Requires cryogenic and anhydrous conditions.

Conclusion and Recommendations

For researchers seeking a direct and potentially high-yielding route to this compound, the electrophilic bromination of 3-thiophenecarboxaldehyde (Route 1) appears to be the most promising and experimentally validated approach. While careful optimization of the reaction conditions is necessary to ensure high regioselectivity, the simplicity and atom economy of this one-step process make it an attractive option.

The Vilsmeier-Haack formylation of 3-bromothiophene (Route 2) , while a classic formylation method, is likely to be hampered by poor regioselectivity, leading to a complex product mixture and a low yield of the desired isomer. This route would require significant investment in the development of a selective protocol.

The regioselective halogen-metal exchange of 3,4-dibromothiophene (Route 3) offers a theoretically elegant solution to the regioselectivity problem. However, the practical challenges associated with cryogenic conditions and the use of organolithium reagents may make it less suitable for large-scale synthesis or for laboratories not equipped for such techniques.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and the importance of isomeric purity. For most applications, a well-optimized bromination of 3-thiophenecarboxaldehyde is recommended as the most efficient and practical starting point.

References

  • EvitaChem. Buy this compound (EVT-327084) | 18791-78-1. EvitaChem. Accessed January 12, 2026.
  • Benchchem. A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Benchchem. Accessed January 12, 2026.
  • Benchchem. 3,4-dibromothiophene-2-carbaldehyde synthesis protocol. Benchchem. Accessed January 12, 2026.
  • ChemicalBook. 4-Bromothiophene-2-carboxaldehyde synthesis. ChemicalBook. Accessed January 12, 2026.
  • Vedantu. Vilsmeier-Haack Reaction. Vedantu. Accessed January 12, 2026.
  • Journal of the Chemical Society, Perkin Transactions 2. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Royal Society of Chemistry. Accessed January 12, 2026.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 12, 2026.
  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. Accessed January 12, 2026.
  • National Center for Biotechnology Information.
  • Semantic Scholar. Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Semantic Scholar. Accessed January 12, 2026.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 12, 2026.
  • Benchchem. Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction. Benchchem. Accessed January 12, 2026.
  • ResearchGate. Scheme 4. Reagents and conditions: (a) n-BuPPh 3 Br, n-BuLi, THF, 0 °C;....
  • Common Organic Chemistry. Formylation - Lithium Halogen Exchange. Common Organic Chemistry. Accessed January 12, 2026.
  • ResearchGate. NBS bromination of thiophene-3-carboxylic acid..
  • SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Accessed January 12, 2026.
  • Organic Syntheses. 3-bromothiophene. Organic Syntheses. Accessed January 12, 2026.
  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
  • PubChem. 4-Bromothiophene-3-carboxaldehyde. PubChem. Accessed January 12, 2026.
  • NSF Public Access Repository.
  • Wikipedia. Metal–halogen exchange. Wikipedia. Accessed January 12, 2026.
  • ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Improved Synthesis of. AperTO. Accessed January 12, 2026.
  • ResearchGate. Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate.
  • Macmillan Group. The Mechanism of Lithium-Halogen Exchange. Macmillan Group. Accessed January 12, 2026.
  • YouTube. Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube. Accessed January 12, 2026.
  • Reddit. NBS bromination of thienyl moieties : r/chemistry. Reddit. Accessed January 12, 2026.
  • The Royal Society of Chemistry. Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. The Royal Society of Chemistry. Accessed January 12, 2026.

Sources

A Senior Application Scientist's Guide to the Reactivity of Halogenated Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Halogenated Thiophene Aldehydes in Modern Synthesis

Halogenated thiophene aldehydes are a class of bifunctional building blocks that have garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. The thiophene ring, an isostere of benzene, imparts unique electronic properties and metabolic stability to molecules, while the aldehyde and halogen functionalities serve as versatile handles for a myriad of chemical transformations. The strategic placement of a halogen atom on the thiophene ring not only provides a site for cross-coupling reactions but also modulates the reactivity of the aldehyde group and influences the regioselectivity of further electrophilic substitutions.

This guide provides an in-depth comparison of the reactivity of various halogenated thiophene aldehydes, with a focus on their performance in palladium-catalyzed cross-coupling reactions and their synthesis via electrophilic formylation. By understanding the subtle yet significant differences in reactivity imparted by the nature and position of the halogen substituent, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of halogenated thiophene aldehydes in these transformations is predominantly governed by the nature of the carbon-halogen bond, with the general reactivity trend being I > Br > Cl . This trend is a direct consequence of the bond dissociation energies (C-I < C-Br < C-Cl), where weaker bonds are more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is one of the most widely utilized cross-coupling reactions. The choice of halogen on the thiophene aldehyde significantly impacts the reaction efficiency.

Comparative Reactivity in Suzuki-Miyaura Coupling

Halogenated Thiophene AldehydeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Formyl-5-bromothiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~70-80%[1][2]
2-Formyl-5-chlorothiophenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10024~60-70%[3]
2-Formyl-5-iodothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802~85-95%[3]

Disclaimer: The reaction conditions presented in this table are compiled from different sources and may not be directly comparable. However, they serve to illustrate the general reactivity trend.

As the data suggests, iodo- and bromo-substituted thiophene aldehydes generally provide higher yields in shorter reaction times compared to their chloro-analogues, which often require more forcing conditions or specialized, highly active catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Formyl-5-bromothiophene with Phenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-Formyl-5-bromothiophene (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 2-formyl-5-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylthiophene-2-carbaldehyde.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-SnR'3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation Alkene R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride\nElimination Substituted\nAlkene Substituted Alkene Beta-Hydride\nElimination->Substituted\nAlkene H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride\nElimination->H-Pd(II)-X(L2) Reductive\nElimination Reductive Elimination H-Pd(II)-X(L2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 Vilsmeier_Haack DMF DMF Vilsmeier_Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex + Halothiophene Halothiophene Halothiophene Halothiophene->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt -H+ Aldehyde Aldehyde Iminium_Salt->Aldehyde H2O workup

Sources

A Comparative Guide to the Electronic Structure of 4-Bromothiophene-3-carbaldehyde: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, substituted thiophenes hold a position of prominence due to their wide-ranging applications in materials science and medicinal chemistry.[1][2] Their utility as corrosion inhibitors, organic semiconductors, and scaffolds for pharmacologically active molecules underscores the importance of understanding their fundamental electronic properties.[2] 4-Bromothiophene-3-carbaldehyde, a member of this family, presents a unique electronic profile arising from the interplay between the electron-withdrawing aldehyde group and the halogen substituent on the thiophene ring.

This guide provides a comparative analysis of the electronic structure of this compound, leveraging computational methodologies. In the absence of direct, in-depth experimental and computational studies on this specific molecule, this guide adopts a comparative approach. By examining the electronic properties of structurally related and well-characterized thiophene derivatives, we can extrapolate and provide valuable insights into the electronic landscape of this compound. This approach is a powerful tool for the rational design of novel thiophene-based materials and pharmaceuticals.[3]

The Power of Computational Chemistry in Understanding Thiophene Derivatives

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and properties of molecules.[4][5] DFT methods allow for the calculation of various molecular properties, including optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and simulated electronic absorption spectra (UV-Vis).[6][7] These computational insights are crucial for predicting molecular reactivity, stability, and optical properties, thereby guiding synthetic efforts and accelerating the discovery of new functional materials.[4][8]

For thiophene derivatives, DFT calculations have been successfully employed to study the effects of different substituents on their electronic structure.[9] The choice of functional and basis set is critical for obtaining accurate results. The B3LYP hybrid functional, for instance, is widely used for its balance of accuracy and computational efficiency in describing the electronic properties of organic molecules.[6][7]

A Comparative Analysis: Unveiling the Electronic Structure of this compound

To understand the electronic structure of this compound, we will compare it with three key reference molecules:

  • Thiophene-3-carbaldehyde: The parent molecule, providing a baseline for understanding the effect of the bromine substituent.

  • Thiophene-2-carbaldehyde: A positional isomer, to highlight the influence of substituent position on the electronic properties.

  • 3,4-Dibromothiophene: To understand the cumulative electronic effect of multiple bromine substitutions.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

MoleculeFunctional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiophene-3-carbaldehyde B3LYP/6-311++G(d,p)-6.83-1.984.85
Thiophene-2-carbaldehyde B3LYP/6-311++G(d,p)-6.71-2.144.57
3,4-Dibromothiophene B3LYP/6-31G(d)-6.54-0.875.67
This compound (Inferred) -Slightly higher than Thiophene-3-carbaldehydeSlightly lower than Thiophene-3-carbaldehydeSlightly smaller than Thiophene-3-carbaldehyde

Note: The values for the reference molecules are sourced from various computational studies. The inferred properties for this compound are based on established substituent effects.

The introduction of a bromine atom at the 4-position of thiophene-3-carbaldehyde is expected to have a modest impact on the frontier orbital energies. Bromine, being an electronegative atom, can withdraw electron density through the sigma framework (inductive effect), which would lower the energy of both the HOMO and LUMO. However, it also possesses lone pairs that can participate in pi-conjugation (mesomeric effect), which would raise the HOMO energy. The net effect on the HOMO-LUMO gap is anticipated to be a slight reduction compared to the parent thiophene-3-carbaldehyde.

Molecular Geometry: The Influence of Substituents on Structure

The planarity of the thiophene ring is a key factor influencing its electronic properties. Substituents can induce steric hindrance and alter the dihedral angles within the molecule, thereby affecting the extent of pi-conjugation.

Computational studies on substituted thiophenes have shown that the nature and position of the substituent can influence bond lengths and angles. For this compound, the bulky bromine atom and the aldehyde group are on adjacent carbons, which could potentially lead to some steric strain. However, the overall planarity of the thiophene ring is likely to be maintained, allowing for effective electronic communication across the molecule.

Experimental Protocols: A Guide to Computational Investigation

For researchers wishing to perform their own computational studies on this compound or related molecules, the following workflow provides a robust starting point.

Computational Workflow for Electronic Structure Analysis

Caption: A general workflow for the computational analysis of the electronic structure of thiophene derivatives.

Step-by-Step Methodology:

  • Molecular Structure Input: The initial 3D structure of this compound can be built using molecular modeling software or retrieved from chemical databases like PubChem.[10]

  • Geometry Optimization: A geometry optimization should be performed using a DFT method. A common and reliable choice is the B3LYP functional with a basis set such as 6-31G(d) or larger for better accuracy.[6][7] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation should be performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations can be performed to obtain key electronic properties such as the HOMO and LUMO energies, the HOMO-LUMO gap, and Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution.

  • Time-Dependent DFT (TD-DFT) Calculation: To simulate the UV-Vis absorption spectrum, a TD-DFT calculation is necessary. This provides information about the electronic transitions, their energies (wavelengths), and their intensities (oscillator strengths).[6]

Conclusion and Future Directions

While direct computational studies on this compound are currently limited, a comparative analysis with structurally similar thiophene derivatives provides valuable insights into its electronic structure. The presence of the bromo and carbaldehyde substituents is expected to modulate the frontier orbital energies and the HOMO-LUMO gap, influencing its reactivity and potential applications.

This guide serves as a starting point for researchers interested in this molecule. Further dedicated computational and experimental studies are warranted to fully elucidate the electronic properties of this compound. Such studies would not only contribute to the fundamental understanding of substituted thiophenes but also pave the way for the rational design of new materials with tailored electronic and optical properties for a variety of applications.

References

  • BenchChem. (2025).
  • E3S Web of Conferences. (2020). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.[6][7]

  • EvitaChem. (n.d.). Buy this compound (EVT-327084) | 18791-78-1.[11]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045–1046.[12]

  • Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 115–123.[13]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9729–9767.
  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2020). ChemistrySelect, 5(43), 13539–13547.[14]

  • PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde.[15]

  • PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde.[10]

  • ResearchGate. (2017). Synthesis, structure, quantum computational and biological studies of novel thiophene derivatives.[9]

  • Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics.[16]

  • RSC Publishing. (2014). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives.[1]

  • Semantic Scholar. (2008). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination.[17]

  • Semantic Scholar. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures.[18]

  • Sigma-Aldrich. (n.d.). 4-Bromothiophene-3-carboxaldehyde.[19]

  • Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.[20]

  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (2020). Molecules, 25(21), 5098.[8]

  • Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases. (2021). Scientific Reports, 11(1), 2088.[21]

  • Versatile Building Block for Innovation: this compound. (n.d.).[22]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2022). International Journal of Molecular Sciences, 23(3), 1341.[5]

  • BLD Pharm. (n.d.). 18791-78-1|this compound.[23]

  • ChemicalBook. (n.d.). 4-Bromothiophene-2-carboxaldehyde synthesis.[3]

  • ResearchGate. (n.d.). UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th, and thiophene.[24]

  • ResearchGate. (n.d.). Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a) monomers and (b) dimers.[2]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[4]Rotaxane and (b) polythiophene polyrotaxane.[4]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromothiophene-3-carboxaldehyde.

  • ResearchGate. (2018). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene.[25]

  • Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. (2022). Journal of Molecular Structure, 1263, 133139.[26]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). Scientific Reports, 13(1), 22067.[27]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with versatile building blocks like 4-Bromothiophene-3-carbaldehyde (CAS No. 18791-78-1) is pivotal for innovation.[1][2] However, with the power of such reactive molecules comes the profound responsibility of ensuring safety and environmental stewardship through proper handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. The causality behind each step is explained to foster a culture of safety and deep understanding within the laboratory.

Part 1: Hazard Assessment and Core Chemical Properties

Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds.[2] Its specific functional groups—a bromine atom and an aldehyde group—dictate its reactivity and toxicological profile.[1][2]

Key Hazards: According to the Globally Harmonized System (GHS), this compound presents several hazards.[3]

  • Harmful if swallowed (Acute toxicity, oral).[3][4]

  • Causes skin irritation .[3][4]

  • Causes serious eye irritation .[3][4]

  • May cause respiratory irritation .[3][4]

These classifications necessitate careful handling to prevent exposure. The aldehyde functional group can be irritating to mucous membranes, and halogenated organic compounds can present environmental hazards if not disposed of correctly.

Property Value Source
CAS Number 18791-78-1PubChem[3]
Molecular Formula C₅H₃BrOSPubChem[3]
Molecular Weight 191.05 g/mol PubChem[3]
GHS Hazard Statements H302, H315, H319, H335PubChem[3]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the appropriate PPE must be worn. The choice of PPE is directly dictated by the hazard assessment.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron and boots may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[5][6]

Causality: The requirement for comprehensive PPE stems from the compound's irritant properties and potential for absorption through the skin.[3][4] The use of a fume hood is critical to mitigate the risk of respiratory tract irritation.[3][5]

Part 3: Spill Management - Immediate Action Protocol

Accidents can happen, and a clear, rehearsed spill response plan is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the spill.

  • Neutralize (If Applicable): For this specific compound, neutralization is not a recommended primary step for spill cleanup.

  • Collect and Package: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Part 4: Waste Disposal Procedures - A Step-by-Step Guide

The disposal of this compound must adhere to local, state, and federal regulations. As a halogenated organic compound, it falls under specific waste categories.[7][8][9]

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix incompatible waste streams. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Requirements: Use a robust, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. Keep the container closed except when adding waste.

Step 2: Preparing for Disposal

  • Inventory: Maintain a log of the amount of waste being accumulated.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for disposal procedures. They will provide the necessary waste pickup services and ensure compliance with all regulations.

Step 3: Approved Disposal Methods

  • Incineration: The most common and preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7] This process ensures the complete destruction of the molecule, converting it to less harmful substances like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust gases.

  • Landfill Prohibition: Direct landfilling of untreated halogenated organic waste is generally prohibited.[7][8]

Logical Flow for Disposal Decision Making:

Caption: Disposal workflow for this compound.

Part 5: Trustworthiness and Self-Validation

This protocol is designed to be a self-validating system. By following these steps, you are not only complying with regulations but are also actively minimizing risks to yourself, your colleagues, and the environment. The emphasis on understanding the "why" behind each step empowers you to make informed decisions in unforeseen circumstances. Always consult your institution's specific safety protocols and EHS guidelines, as they are the ultimate authority for your workplace.

References

  • Vertex AI Search. This compound: A Versatile Building Block for Innovation.
  • PubChem. 4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207. Available from: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY. Available from: [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromothiophene-3-carbaldehyde: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling, use, and disposal of 4-Bromothiophene-3-carbaldehyde (CAS No. 18791-78-1). As a reactive aldehyde and a halogenated heterocyclic compound, its unique chemical properties demand a rigorous and well-understood safety protocol.[1] This guide moves beyond simple checklists to explain the causality behind each procedural step, empowering researchers to manage risks effectively and ensure both personal safety and experimental integrity.

Core Hazard Profile: Understanding the Risks

This compound is classified as a hazardous substance requiring careful management. The primary risks are associated with its irritant properties and acute toxicity upon ingestion.[2] The Globally Harmonized System (GHS) provides a clear framework for understanding these hazards.

A comprehensive review of safety data indicates that this compound consistently presents the following risks.[2][3][4]

GHS Hazard CodeHazard StatementRationale for Concern in a Laboratory Setting
H302 Harmful if swallowedAccidental ingestion via contaminated hands or materials can lead to acute toxic effects.
H315 Causes skin irritationDirect contact can cause local inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermatitis.
H319 Causes serious eye irritationSplashes or contact with airborne particles can result in significant eye pain, redness, and potential damage to the cornea.
H335 May cause respiratory irritationInhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

These classifications necessitate the use of specific engineering controls and Personal Protective Equipment (PPE) to create a multi-layered barrier against exposure.

Mandatory Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is non-negotiable. The following equipment must be worn at all times when handling this compound, from initial container retrieval to final waste disposal.

Body AreaRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes, conforming to standards such as ANSI Z87.1 (US) or EN 166 (EU).[4] A face shield must be worn over goggles during procedures with a high splash risk (e.g., transferring solutions, heating).
Hands Nitrile Gloves (Double-Gloved)Wear two pairs of powder-free nitrile gloves. This practice provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Change gloves immediately upon contamination or every 30-60 minutes during extended procedures.[5]
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat that fastens completely is required. Ensure the material is appropriate for handling irritant and potentially corrosive organic compounds. Do not wear lab coats outside of the designated laboratory area.[6]
Respiratory Use within a Fume Hood (Respirator as needed)All handling of solid and liquid forms of this chemical must occur inside a certified chemical fume hood to control vapor and dust exposure.[7] For situations where a fume hood is not feasible or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges (e.g., N95) is necessary.

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is paramount for minimizing exposure risk. The following diagram and protocol outline the essential steps for safely managing this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Designate Work Area within Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Retrieve Chemical from Storage prep3->handle1 handle2 Carefully Weigh/Dispense Solid or Liquid handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 handle4 Perform Reaction/ Procedure handle3->handle4 clean1 Decontaminate Work Surfaces handle4->clean1 clean2 Segregate & Label Halogenated Waste clean1->clean2 clean3 Doff PPE Correctly (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 caption Fig 1. Safe Handling Workflow

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromothiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromothiophene-3-carbaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。